Fmoc-Tyr-OtBu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-26(31)25(16-18-12-14-19(30)15-13-18)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25,30H,16-17H2,1-3H3,(H,29,32)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGNJOUWWMJDE-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Tyr(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, particularly within the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, the strategic use of protecting groups is paramount to achieving high-purity, high-yield target peptides. For the incorporation of tyrosine, an amino acid with a reactive phenolic hydroxyl group, appropriate side-chain protection is critical. This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(OtBu)-OH), a cornerstone building block in modern peptide chemistry.
Fmoc-Tyr(OtBu)-OH is a derivative of L-tyrosine specifically designed for the Fmoc/tBu orthogonal protection strategy.[1] The core challenge it addresses is the nucleophilic nature of tyrosine's hydroxyl group, which can lead to undesirable side reactions, such as O-acylation, during the coupling of subsequent amino acids.[2] This not only reduces coupling efficiency but also introduces impurities that complicate the purification process.[3] The tert-butyl (tBu) ether serves as a robust, acid-labile protecting group for the hydroxyl function, preventing these side reactions.[4] The orthogonality of the base-labile Fmoc group and the acid-labile tBu group allows for the selective deprotection of the α-amino group for chain elongation, while the side-chain protection remains intact until the final cleavage step.[1]
Core Properties of Fmoc-Tyr(OtBu)-OH
Fmoc-Tyr(OtBu)-OH is a white to off-white crystalline powder.[5] Its chemical and physical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 71989-38-3 |
| Molecular Formula | C₂₈H₂₉NO₅[6] |
| Molecular Weight | 459.53 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | ~150-156 °C |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in water. |
| Purity (Typical) | ≥99.0% (HPLC)[7] |
| Enantiomeric Purity | ≥99.8%[7] |
| Specific Optical Rotation | [α]20/D −29±2°, c = 1% in DMF |
Function in Solid-Phase Peptide Synthesis (SPPS)
The primary function of Fmoc-Tyr(OtBu)-OH in SPPS is to serve as a protected building block for the incorporation of tyrosine residues into a growing peptide chain. The use of the tBu protecting group on the hydroxyl side chain is a key component of the orthogonal Fmoc/tBu strategy, which is the most widely used method for SPPS.[1]
The principle of orthogonality is crucial for the success of SPPS. It ensures that the protecting groups can be removed selectively under different conditions. In this case:
-
The Fmoc group , protecting the α-amino group, is base-labile . It is removed at each cycle of the synthesis using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1]
-
The tBu group , protecting the tyrosine hydroxyl side chain, is acid-labile . It remains stable during the basic conditions of Fmoc deprotection and is removed only at the final step of the synthesis during the cleavage of the peptide from the solid support, typically using a strong acid like trifluoroacetic acid (TFA).[1]
This orthogonal scheme prevents the modification of the tyrosine side chain during peptide elongation and ensures the integrity of the final peptide.[3] The workflow for a single coupling cycle in SPPS is depicted in the following diagram.
Workflow for a single Fmoc-Tyr(OtBu)-OH coupling cycle in SPPS.
Experimental Protocols
Detailed and optimized protocols are essential for the successful incorporation of Fmoc-Tyr(OtBu)-OH in SPPS. Below are standard protocols for key steps in the synthesis.
Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc group from the growing peptide chain attached to the resin.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a dark blue color).[8]
Coupling of Fmoc-Tyr(OtBu)-OH
The following protocols detail two common methods for activating and coupling Fmoc-Tyr(OtBu)-OH to the deprotected peptide-resin. The choice of coupling reagent can be critical, especially for preventing racemization and for overcoming difficult couplings.[9]
This is a robust and widely used method for standard couplings.[8]
Materials:
-
Deprotected peptide-resin
-
Fmoc-Tyr(OtBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(OtBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes.[8]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[8]
This method is a classic approach and can be beneficial in minimizing racemization.[8]
Materials:
-
Deprotected peptide-resin
-
Fmoc-Tyr(OtBu)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (or a DCM/DMF mixture)
Procedure:
-
Reagent Solution Preparation: Dissolve Fmoc-Tyr(OtBu)-OH (3 equivalents) in DMF. In a separate container, dissolve HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the Fmoc-Tyr(OtBu)-OH solution and the HOBt solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
The logical flow for selecting a coupling protocol can be visualized as follows:
Decision tree for selecting a coupling protocol.
Final Cleavage and Deprotection
After the peptide chain has been fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tBu group on tyrosine, are removed.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the cleavage, preventing side reactions such as the alkylation of other sensitive residues like tryptophan and methionine.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.
Potential Side Reactions and Mitigation
While the use of Fmoc-Tyr(OtBu)-OH is generally robust, some potential side reactions should be considered:
-
Racemization: Although urethane-protected amino acids like Fmoc-Tyr(OtBu)-OH are relatively resistant to racemization, it can occur, particularly with certain coupling reagents and strong bases.[9] The use of additives like HOBt or weaker bases such as 2,4,6-collidine can minimize this risk.[8]
-
t-Butylation: During the final TFA cleavage, the released tert-butyl cations can potentially modify sensitive residues like tryptophan and methionine. The inclusion of scavengers such as TIS or dithiothreitol (B142953) (DTT) in the cleavage cocktail is essential to prevent this side reaction.[10]
-
Incomplete Deprotection: In rare cases, the tBu group may not be completely removed during the final cleavage, leading to a modified final peptide. Ensuring a sufficient cleavage time and using a fresh, high-quality cleavage cocktail can mitigate this issue.
Conclusion
Fmoc-Tyr(OtBu)-OH is an indispensable building block in modern solid-phase peptide synthesis. Its well-designed orthogonal protection strategy ensures the efficient and high-fidelity incorporation of tyrosine residues into complex peptide sequences.[1] By understanding its core properties, adhering to optimized experimental protocols, and being aware of potential side reactions, researchers, scientists, and drug development professionals can effectively utilize Fmoc-Tyr(OtBu)-OH to advance their research and development of novel peptide-based therapeutics and research tools. The careful selection of high-purity starting materials and the appropriate coupling and cleavage strategies are critical for the successful synthesis of high-quality peptides.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 6. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-Tyr(tBu)-OH [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Nα-Fmoc-O-tert-butyl-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) is an indispensable building block in modern solid-phase peptide synthesis (SPPS). Its strategic use of two distinct, orthogonally removable protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and the acid-labile tert-butyl (tBu) group for the tyrosine side-chain hydroxyl—allows for the precise and efficient assembly of complex peptide sequences. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in synthetic peptide chemistry.
Physicochemical Properties and Specifications
Fmoc-Tyr(tBu)-OH is a white to off-white crystalline powder. Its purity and identity are critical for successful peptide synthesis, minimizing side reactions and ensuring the homogeneity of the final product. Key properties are summarized below.
| Property | Value |
| Chemical Formula | C₃₀H₃₃NO₅ |
| Molecular Weight | 487.59 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 148-155 °C (may vary by supplier) |
| Optical Rotation [α]D²⁰ | -30.0 to -34.0° (c=1 in DMF) |
| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) |
| Purity (HPLC) | Typically ≥99.0% |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Tyr(tBu)-OH is as a protected amino acid monomer in Fmoc-based SPPS. The workflow for incorporating a Fmoc-Tyr(tBu)-OH residue into a growing peptide chain on a solid support is a cyclical process involving two key steps: deprotection and coupling.
Fmoc-Tyr(tBu)-OH CAS number 71989-38-3 information
An In-depth Technical Guide to Fmoc-Tyr(tBu)-OH (CAS: 71989-38-3)
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(tBu)-OH, is a pivotal amino acid derivative for the chemical synthesis of peptides. Identified by the CAS number 71989-38-3, this compound is a cornerstone in modern Solid-Phase Peptide Synthesis (SPPS).[1][2] Its widespread use stems from its ingeniously designed orthogonal protection strategy. The α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the phenolic hydroxyl group of the tyrosine side chain is shielded by the acid-labile tert-butyl (tBu) ether.[1][3][4] This orthogonality is critical, allowing for the selective removal of the Fmoc group for peptide chain elongation under mild basic conditions (e.g., piperidine) without affecting the tBu group.[5] The tBu group remains intact until the final step, where it is removed during the acid-mediated cleavage of the peptide from the solid support, typically with trifluoroacetic acid (TFA).[2][3] This strategic protection prevents unwanted side reactions, ensuring the synthesis of high-purity, high-yield peptides, making it indispensable for researchers in drug discovery and biotechnology.[1][3]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of Fmoc-Tyr(tBu)-OH are critical for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 71989-38-3 | [2][6][7][8] |
| Molecular Formula | C₂₈H₂₉NO₅ | [4][8][9][10] |
| Molecular Weight | 459.53 g/mol | [4][9][10][11] |
| Appearance | White to off-white crystalline powder | [4][6][10] |
| Melting Point | ~150-156 °C (decomposes) | [4][6][12] |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate (B1210297), Methanol; Insoluble in water. | [4][6][8] |
| Optical Rotation [α]²⁰/D | -28° ± 2° (c=1, DMF) | [4][6] |
| Purity (HPLC) | ≥98.0% | [4][13] |
| Enantiomeric Purity | ≥99.8% | [4][13] |
Spectroscopic Data: Characterization is essential to confirm the identity and purity of Fmoc-Tyr(tBu)-OH.
-
¹H and ¹³C NMR : Provides confirmation of the proton and carbon framework of the molecule.[4]
-
Mass Spectrometry (MS) : Used to confirm the molecular weight. The expected [M+H]⁺ ion is at m/z 460.21.[4]
-
FTIR and Raman Spectroscopy : Provides information on the functional groups present in the molecule.[11][14][15]
Core Applications in Peptide Synthesis
Fmoc-Tyr(tBu)-OH is the preferred derivative for incorporating tyrosine in Fmoc-based SPPS.[6] The protection of the phenolic side chain prevents unproductive acylation during coupling reactions, leading to enhanced efficiency, higher purity of the crude peptide, and streamlined purification processes.[3][6]
Its applications include:
-
Custom Peptide Synthesis : It is a fundamental building block for synthesizing peptides for a vast array of research applications.[2]
-
Drug Discovery : Critical for creating peptide-based therapeutics where tyrosine residues are key for biological activity and receptor binding.[1][2]
-
Signal Transduction Research : Tyrosine phosphorylation is a key event in many signaling pathways. While phosphopeptides are synthesized using pre-phosphorylated derivatives, Fmoc-Tyr(tBu)-OH is essential for synthesizing the corresponding non-phosphorylated control peptides to study pathways involving kinases and phosphatases.[1]
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Fmoc-Tyr(tBu)-OH in a laboratory setting.
Synthesis of Fmoc-Tyr(tBu)-OH
The most efficient method is the direct Fmocylation of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH).[4]
Materials:
-
O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)
-
9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Aqueous dioxane or Acetone/Water mixture
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or Ether
Procedure:
-
Dissolution : Dissolve H-Tyr(tBu)-OH (1.0 eq) in a suitable solvent mixture (e.g., aqueous dioxane).[4]
-
Base Addition : Add NaHCO₃ (2.0-3.0 eq) and stir until the starting material dissolves and the pH is adjusted to 8-9.[4]
-
Fmocylation : Add a solution of Fmoc-OSu (1.0-1.1 eq) in the same organic solvent dropwise to the mixture.[4]
-
Reaction : Stir at room temperature for 4-8 hours, monitoring progress with thin-layer chromatography (TLC).[4]
-
Work-up : Concentrate the mixture to remove the organic solvent. Dilute the aqueous solution with water and wash with ether to remove impurities.[4]
-
Precipitation : Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the product.[4]
-
Isolation : Collect the white solid by vacuum filtration and wash thoroughly with cold water.[4]
-
Drying & Purification : Dry the product under vacuum. Further purification can be done by recrystallization from a solvent system like ethyl acetate/hexane.[4]
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines a single coupling cycle in manual SPPS on a 0.1 mmol scale.[5]
Caption: Workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Swelling : Swell the Fmoc-amino acid-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection :
-
Washing : Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[1][16]
-
Amino Acid Coupling :
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH, 3-5 eq.), an activator (e.g., HBTU/HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Allow the solution to pre-activate for 1-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor reaction completion with a qualitative test like the Kaiser test.[1]
-
-
Final Washing : Drain the coupling solution and wash the peptide-resin thoroughly with DMF (5 times).[5] The resin is now ready for the next cycle.
Final Cleavage and Side-Chain Deprotection
This protocol cleaves the synthesized peptide from the resin and removes acid-labile side-chain protecting groups, including the tBu group from tyrosine.
Caption: Workflow for the final cleavage and deprotection of the peptide.
Materials:
-
Completed peptide-resin
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol (B47542)/Thioanisole/EDT at 82.5:5:5:5:2.5).[1][17] A simpler, less malodorous cocktail for many peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[18][19]
-
Cold diethyl ether
Procedure:
-
Resin Preparation : After the final synthesis cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum.[18]
-
Cleavage Reaction : Add the freshly prepared TFA cleavage cocktail to the dry resin in a fume hood. Agitate gently at room temperature for 2-3 hours.[1][18] The tBu cations generated during cleavage are reactive and can cause side reactions; scavengers like TIS, water, or phenol in the cocktail trap these cations.[18][20]
-
Peptide Isolation : Filter the resin and collect the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[18]
-
Precipitation : Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2][18]
-
Collection and Washing : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet two more times with cold diethyl ether to remove scavengers.[18]
-
Drying : Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.[2]
Safety and Handling
Proper handling of Fmoc-Tyr(tBu)-OH is essential for laboratory safety.
| Aspect | Precaution / Procedure | Reference(s) |
| Potential Health Effects | May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory tract irritation. | [9][11][21] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Use a dust respirator (e.g., N95) if dust is generated. | [7][9][12][22] |
| Handling | Use in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. | [7][21] |
| Storage | Store in a cool (2-8°C recommended), dry, and well-ventilated place. Keep the container tightly closed. | [21] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [21][23] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [9][21] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for 15 mins. Ingestion: Rinse mouth with water. Seek medical attention in all cases of significant exposure. | [9][12][21] |
| Disposal | Dispose of in accordance with local, state, and federal environmental regulations. Prevent product from entering drains. | [7][21] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. caymanchem.com [caymanchem.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-L-Tyr(tBu)-OH | Matrix Innovation [matrix-innovation.com]
- 11. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fmoc-Tyr(tBu)-OH - Safety Data Sheet [chemicalbook.com]
- 13. Fmoc-Tyr(tBu)-OH [cem.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. Fmoc-Tyr(tBu)-OH | CAS#:71989-38-3 | Chemsrc [chemsrc.com]
- 23. peptide.com [peptide.com]
Role of tert-butyl group in tyrosine side-chain protection
An In-depth Technical Guide on the Role of the tert-Butyl Group in Tyrosine Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of peptide synthesis and drug development, the precise control over reactive functional groups is paramount to achieving high yields and purity of the target molecules. The amino acid tyrosine, with its phenolic hydroxyl group, presents a unique challenge in solid-phase peptide synthesis (SPPS). This nucleophilic hydroxyl group can undergo undesirable side reactions, primarily O-acylation, during the amino acid coupling steps, leading to the formation of branched impurities and a significant reduction in the yield of the desired peptide.[1][2] To circumvent this, the hydroxyl group must be temporarily masked with a protecting group.
The tert-butyl (tBu) group is the most widely used protecting group for the tyrosine side-chain in the context of the fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis strategy.[3][4][5] This technical guide provides a comprehensive overview of the role of the tert-butyl group in tyrosine side-chain protection, detailing its advantages, the chemistry of its application and removal, quantitative data on its performance, and detailed experimental protocols.
The Principle of Orthogonality in Fmoc/tBu SPPS
The success of the Fmoc/tBu strategy hinges on the principle of orthogonality, which dictates that the protecting groups for the α-amino group and the amino acid side chains can be removed under different conditions without affecting each other.[1][6]
-
Fmoc Group (Nα-protection): The Fmoc group is base-labile and is typically removed at each step of peptide chain elongation using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]
-
tert-Butyl Group (Side-Chain Protection): The tert-butyl group, used to protect the tyrosine hydroxyl group as a tert-butyl ether, is stable to the basic conditions of Fmoc deprotection.[1][3] It is, however, labile to strong acidic conditions, typically a high concentration of trifluoroacetic acid (TFA), which is used at the final step to cleave the completed peptide from the solid support and remove all acid-labile side-chain protecting groups simultaneously.[3][6]
This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation while keeping the tyrosine side-chain protected until the final cleavage step.[6]
Advantages of the tert-Butyl Protecting Group for Tyrosine
The widespread adoption of the tert-butyl group for tyrosine protection can be attributed to several key advantages:
-
Base Stability: The tBu group is completely stable to the piperidine solutions used for Fmoc removal, ensuring the integrity of the tyrosine side-chain throughout the synthesis.[1]
-
Acid Lability: It is efficiently cleaved by strong acids like TFA, allowing for a clean and straightforward final deprotection step.[6]
-
Enhanced Solubility: The presence of the tBu group can sometimes improve the solubility of the protected amino acid derivative in the organic solvents used in SPPS.[1]
-
Commercial Availability: Fmoc-Tyr(tBu)-OH is a commercially available and widely used building block in peptide synthesis.[4]
Quantitative Data
The performance of protecting groups and the conditions for their removal are critical for the successful synthesis of pure peptides. The following tables summarize key quantitative data related to the use of the tert-butyl protecting group for tyrosine.
Table 1: Comparison of Common Protecting Groups for the Tyrosine Hydroxyl Group
| Protecting Group | Abbreviation | Structure | Stability | Cleavage Conditions | Potential Side Reactions |
| tert-Butyl | tBu | -C(CH₃)₃ | Stable to bases (e.g., piperidine). | Strong acids (e.g., TFA). Cleavage is typically performed concurrently with resin cleavage in Fmoc-SPPS.[7] | Formation of tert-butyl adducts on the tyrosine ring (3-tert-butyltyrosine) if scavengers are not used.[7][8] |
| Trityl | Trt | -C(C₆H₅)₃ | Stable to bases. | Very mild acidic conditions (e.g., 1-2% TFA in DCM).[9] | Less prone to alkylation of sensitive residues compared to tBu.[9] |
| 2,6-Dichlorobenzyl | 2,6-diCl-Bzl | -CH₂-C₆H₃Cl₂ | More stable to acid than Bzl. Stable to 50% TFA.[7] | Strong acids (e.g., HF, TFMSA).[7] | Reduced risk of O- to C-migration compared to Bzl due to steric hindrance.[7] |
| Methyl | Me | -CH₃ | Stable to standard TFA cleavage conditions.[10] | Harsher conditions, such as treatment with strong acids like HBr or BBr₃.[10] | Not suitable for standard SPPS where a deprotected tyrosine is required.[3] |
Table 2: Efficacy of Scavenger Cocktails in Preventing Side Reactions During tBu Deprotection
During the acidic cleavage of the tert-butyl group, a reactive tert-butyl cation is generated.[1] This cation can cause unwanted side reactions by alkylating nucleophilic residues such as tryptophan and methionine.[9] To prevent this, "scavengers" are added to the cleavage cocktail to trap the tert-butyl cations.[1]
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide (Model Cysteine-Containing Peptide) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85 | 15 |
| Note: Data is illustrative. The optimal scavenger cocktail depends on the specific peptide sequence and reaction conditions.[1] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Tyr(tBu)-OH
The preparation of Fmoc-Tyr(tBu)-OH is a crucial first step for its application in peptide synthesis.
Materials:
-
O-tert-butyl-L-tyrosine
-
Fluorenylmethyloxycarbonyl azide (B81097) (Fmoc-N₃) or similar Fmoc-donating reagent
-
Dioxane
-
Ethyl acetate
Procedure:
-
Suspension: Suspend O-tert-butyl-L-tyrosine in a suitable solvent such as dioxane.[1]
-
Acylation: Perform an acylation reaction using Fmoc-N₃ or a similar Fmoc-donating reagent.[1]
-
Extraction: After the reaction is complete, adjust the pH of the mixture to 9-10 and extract the crude product with an organic solvent like ethyl acetate.[1]
-
Purification: Purify the extracted product by recrystallization to obtain the final Fmoc-Tyr(tBu)-OH.[1]
Protocol 2: Purification of Fmoc-Tyr(tBu)-OH
Materials:
-
Crude Fmoc-Tyr(tBu)-OH
-
Toluene
Procedure:
-
Dissolution: Charge 100g of crude Fmoc-Tyr(tBu)-OH into a flask and add 600ml of Toluene.[1]
-
Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour.[1]
-
Cooling and Crystallization: Cool the mixture down to 30±5°C and continue stirring for approximately 2 hours to allow for crystallization.[1]
-
Filtration and Drying: Filter the solid, wash with Toluene, and dry the collected product under vacuum at 50°C. This process typically yields around 98g of purified Fmoc-Tyr(tBu)-OH.[1]
Protocol 3: Incorporation of Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for incorporating Fmoc-Tyr(tBu)-OH into a growing peptide chain on a solid support.
Materials:
-
Solid support resin (e.g., Rink Amide resin)
-
N,N-dimethylformamide (DMF)
-
20-25% solution of 4-methylpiperidine (B120128) or piperidine in DMF
-
Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Fmoc-Tyr(tBu)-OH
-
Coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC))
-
Coupling additive (e.g., 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure)
-
Cleavage cocktail (e.g., TFA/water/triisopropylsilane (TIS); 95/2.5/2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the solid support resin in DMF.[1]
-
Fmoc Deprotection: Treat the resin with a 20-25% solution of piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid.[1][10]
-
Washing: Thoroughly wash the resin with DMF, IPA, and DCM.[1]
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Tyr(tBu)-OH (3-5 equivalents) with a coupling reagent and an additive in DMF.[1][10]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).[1]
-
Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.[1]
-
-
Washing: Wash the resin to remove excess reagents and byproducts.[1]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[1]
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, wash and dry the resin. Treat the peptide-resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from tyrosine.[1]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualizations of Key Processes
Protection and Deprotection of the Tyrosine Hydroxyl Group
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Formation and synthesis of 3'-t-butyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Tyr(OtBu)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Tyr(OtBu)-OH, a cornerstone derivative of the amino acid tyrosine, is indispensable in modern solid-phase peptide synthesis (SPPS). Its strategic design, incorporating the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyl (tBu) group on the tyrosine side chain, facilitates the efficient and high-fidelity assembly of complex peptides. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use, and a visual representation of its role in the SPPS workflow.
Core Molecular Data
The fundamental chemical properties of Fmoc-Tyr(OtBu)-OH are summarized below. This data is critical for accurate reagent preparation and stoichiometric calculations in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₉NO₅ | [1][2][3] |
| Molecular Weight | 459.5 g/mol | [1][3] |
| Alternate Name | Fmoc-L-Tyr(tBu)-OH | [1][2][4] |
| Appearance | White to off-white solid | [4][5] |
| Solubility | Soluble in DMSO and DMF | [5][6] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tyr(OtBu)-OH is a preferred building block in SPPS due to the orthogonal protection strategy it employs. The Fmoc group is base-labile, allowing for its removal under mild conditions with a piperidine (B6355638) solution, while the acid-labile tert-butyl group remains intact. This prevents unwanted side reactions involving the tyrosine hydroxyl group during peptide chain elongation.[7] The tert-butyl protecting group is typically removed during the final cleavage of the peptide from the resin support, using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[7]
Experimental Protocol: Incorporation of Fmoc-Tyr(OtBu)-OH in SPPS
The following is a generalized protocol for the incorporation of an Fmoc-Tyr(OtBu)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
Fmoc-Tyr(OtBu)-OH
-
Coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(OtBu)-OH (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
Visualizing the Workflow
The following diagram illustrates the key stages of incorporating a single Fmoc-Tyr(OtBu)-OH unit in a standard SPPS cycle.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for one amino acid.
References
- 1. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Tyr(tBu)-OH [anaspec.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
Solubility and stability of Fmoc-Tyr(tBu)-OH
An In-depth Technical Guide on the Solubility and Stability of Fmoc-Tyr(tBu)-OH
Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: F-YT-S2-20251214 Version: 1.0
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly known as Fmoc-Tyr(tBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1][2] Its utility is derived from an orthogonal protecting group strategy, where the base-labile Fmoc group protects the α-amino terminus and the acid-labile tert-butyl (tBu) group shields the reactive phenolic hydroxyl side chain of tyrosine.[2][3] This strategy prevents undesirable side reactions, such as O-acylation, during peptide chain elongation, ensuring higher coupling efficiencies and greater purity of the final peptide product.[1][4] A thorough understanding of the solubility and stability of Fmoc-Tyr(tBu)-OH is paramount for its effective storage, handling, and application, directly impacting the success and reproducibility of peptide synthesis workflows. This guide provides a comprehensive overview of these critical parameters, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.
Solubility Profile
The solubility of Fmoc-Tyr(tBu)-OH is a critical factor in preparing homogenous solutions for coupling reactions in SPPS. Poor solubility can lead to inaccurate concentration measurements and incomplete activation, resulting in lower coupling yields and the formation of deletion sequences. The compound is generally characterized by its hydrophobicity, attributed to the Fmoc and tBu groups.[5]
Quantitative Solubility Data
The solubility of Fmoc-Tyr(tBu)-OH in various common laboratory solvents is summarized below. It is sparingly soluble in water but shows good solubility in polar aprotic solvents frequently used in peptide synthesis.[6][7]
| Solvent | Formula | Type | Solubility | Reference |
| Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble | [6][7] |
| Dimethyl Sulfoxide | C₂H₆OS | Polar Aprotic | ≥10 mg/mL | [8] |
| N-Methyl-2-pyrrolidone | C₅H₉NO | Polar Aprotic | Highly Soluble | [9] |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Poorly Soluble | [9] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [6] |
| Methanol | CH₄O | Polar Protic | Slightly Soluble | [6] |
| Ethanol | C₂H₆O | Polar Protic | 0.1 - 1 mg/mL | [8] |
| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble | [6] |
| Water | H₂O | Polar Protic | Insoluble | [6] |
| Petroleum Ether | N/A | Nonpolar | Insoluble | [6] |
Note: Data for NMP and DCM are based on general observations for Fmoc-amino acids and may vary. Empirical testing is recommended for specific applications.[9]
Experimental Protocol: Solubility Determination
This protocol outlines a method to determine the solubility of Fmoc-Tyr(tBu)-OH in a specific solvent.
Objective: To quantify the maximum concentration of Fmoc-Tyr(tBu)-OH that can be dissolved in a given solvent at a specified temperature.
Materials:
-
Fmoc-Tyr(tBu)-OH
-
Solvent of interest (e.g., DMF)
-
Vials with screw caps
-
Vortex mixer and/or ultrasonic bath
-
Thermostatic shaker
-
Microcentrifuge
-
Calibrated pipettes
-
HPLC system with UV detector
-
0.22 µm syringe filters
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid Fmoc-Tyr(tBu)-OH to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the upper portion of the liquid.
-
Dilution & Analysis: Dilute the supernatant with a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of the HPLC calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Quantification: Analyze the sample using a validated HPLC method (as described in Section 2.3). Determine the concentration of Fmoc-Tyr(tBu)-OH by comparing its peak area to a standard calibration curve.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Stability Profile
Fmoc-Tyr(tBu)-OH is a generally stable compound when stored and handled under appropriate conditions.[10] However, its stability is primarily dictated by the lability of its two critical protecting groups.
Chemical Stability and Degradation Pathways
The chemical stability of Fmoc-Tyr(tBu)-OH is governed by the distinct properties of its protecting groups:
-
Fmoc Group (Base-Labile): The N-terminal Fmoc group is susceptible to cleavage under basic conditions.[10] The primary degradation pathway during storage or premature exposure to bases (e.g., residual piperidine, presence of free amines) is a β-elimination reaction. This reaction cleaves the Fmoc group, yielding dibenzofulvene (DBF) and the free amine of Tyr(tBu)-OH.[10] DBF is a reactive species that can form adducts with nucleophiles.[10]
-
tBu Group (Acid-Labile): The O-tert-butyl ether protecting the tyrosine side chain is stable to the basic conditions used for Fmoc removal but is labile to strong acids.[3][10] It is typically removed during the final cleavage step from the synthesis resin using reagents like trifluoroacetic acid (TFA).[3]
This orthogonal stability is the foundation of the Fmoc/tBu strategy in SPPS.[3][10]
Recommended Storage Conditions
Adherence to recommended storage conditions is crucial to minimize degradation and preserve the chemical integrity of Fmoc-Tyr(tBu)-OH.
| Form | Temperature | Duration | Recommendations | Reference |
| Solid Powder | -20°C | ≥ 4 years | For long-term storage. | [8][10] |
| 2-8°C | Up to 2 years | For shorter-term storage. | [10] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [10] |
| (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [10] |
Experimental Protocol: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is essential to monitor the purity of Fmoc-Tyr(tBu)-OH and quantify any degradation products over time.[10] High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[10]
Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of Fmoc-Tyr(tBu)-OH and its potential degradation products.
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.[11]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[11]
-
Column Temperature: 30°C.[10]
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 30 |
| 20 | 95 |
| 25 | 95 |
| 26 | 30 |
| 30 | 30 |
Gradient adapted from a representative method.[10]
Methodology:
-
Sample Preparation: Prepare a stock solution of the Fmoc-Tyr(tBu)-OH reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.[10] Prepare solutions of the stability samples at the same concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the samples onto the HPLC system.
-
Data Analysis: Identify the peak for Fmoc-Tyr(tBu)-OH based on the retention time of the reference standard. Monitor for the appearance of new peaks (degradants) or changes in the area of existing impurity peaks in the chromatograms of the stability samples.[10] Calculate the percentage purity of Fmoc-Tyr(tBu)-OH and the percentage of each impurity using area normalization.
Comprehensive Stability Study Workflow
A comprehensive stability study involves subjecting the material to various stress conditions to understand its degradation profile and establish a retest period.
Conclusion
The chemical integrity of Fmoc-Tyr(tBu)-OH is a critical prerequisite for the successful synthesis of high-quality peptides. Its solubility profile necessitates the use of polar aprotic solvents like DMF or NMP for efficient coupling reactions. The compound's stability is robust under recommended storage conditions, with the primary degradation risk being the premature, base-catalyzed cleavage of the Fmoc group.[10] By adhering to the storage conditions outlined in this guide, particularly long-term storage at -20°C for the solid material, researchers can significantly minimize the risk of degradation.[10] Furthermore, the implementation of a robust, stability-indicating HPLC method is essential for monitoring the purity of this key building block over time, ensuring the reliability and reproducibility of experimental outcomes in research and drug development.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Importance of Orthogonal Protection in Fmoc Chemistry
The strategic use of protecting groups is a cornerstone of modern peptide and protein chemistry, and the concept of orthogonality is paramount for the successful synthesis of complex peptides.[1] Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the most widely adopted method for chemically synthesizing peptides in both research and industrial settings.[2][3] This guide provides a comprehensive overview of the core principles of orthogonal protection in Fmoc chemistry, detailing its application, the mitigation of common side reactions, and key experimental protocols.
The Core Principle of Orthogonality in Peptide Synthesis
In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1][4] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] The success of the popular Fmoc/tBu strategy hinges on this principle. It employs two different classes of protecting groups that are removed under unique chemical conditions:
-
Nα-Fmoc Protection: The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. This group is stable under acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[2][3]
-
Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, primarily derived from tert-butyl alcohol (e.g., tBu, Boc, Trt).[2] These groups are stable throughout the iterative cycles of base-mediated Fmoc deprotection but are removed during the final cleavage step using a strong acid like trifluoroacetic acid (TFA).[5][6]
This orthogonal scheme ensures that the peptide backbone can be elongated sequentially without compromising the integrity of the side-chain protecting groups until the final step of the synthesis.[3][6]
The Iterative Cycle of Fmoc/tBu SPPS
The synthesis of a peptide using the Fmoc/tBu strategy is a cyclical process, where each cycle adds one amino acid to the growing peptide chain. The fundamental steps are deprotection, washing, coupling, and washing.[7] The orthogonality of the protecting groups is crucial for the success of each iterative step.
Key Protecting Groups in Fmoc Chemistry
The judicious selection of side-chain protecting groups is critical and must be compatible with the base-labile Fmoc group and labile to the final acid cleavage.[3]
| Amino Acid | Common Protecting Group | Abbreviation | Cleavage Condition |
| Arginine (Arg) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | High % TFA[8] |
| Aspartic Acid (Asp) | tert-Butyl | tBu | High % TFA[8] |
| Cysteine (Cys) | Trityl | Trt | High % TFA[8] |
| Cysteine (Cys) | Acetamidomethyl | Acm | Requires specific removal (e.g., I₂, Hg²⁺)[9] |
| Glutamic Acid (Glu) | tert-Butyl | tBu | High % TFA[8] |
| Histidine (His) | Trityl | Trt | High % TFA[8][9] |
| Lysine (Lys) | tert-Butoxycarbonyl | Boc | High % TFA[5] |
| Serine (Ser) | tert-Butyl | tBu | High % TFA[5] |
| Threonine (Thr) | tert-Butyl | tBu | High % TFA[5][10] |
| Tryptophan (Trp) | tert-Butoxycarbonyl | Boc | High % TFA[11] |
| Tyrosine (Tyr) | tert-Butyl | tBu | High % TFA[9] |
Table 1: Common side-chain protecting groups used in Fmoc-SPPS and their lability.
Common Side Reactions and Mitigation Strategies
While the Fmoc/tBu strategy is robust, several side reactions can occur, leading to impurities. Understanding and mitigating these is crucial for synthesizing high-purity peptides.
Aspartimide Formation
This is a prevalent side reaction, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[7][8] The strong basic conditions of Fmoc deprotection can cause the peptide backbone to cyclize at the aspartic acid residue, forming a succinimide (B58015) ring (aspartimide). This can lead to racemization and the formation of β-aspartyl peptides.[8][12]
Mitigation Strategies:
-
Modified Deprotection: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to the piperidine solution can suppress aspartimide formation.[7][8]
-
Bulky Protecting Groups: While OtBu is standard, more sterically hindered protecting groups have been explored to reduce cyclization.[8]
Diketopiperazine (DKP) Formation
This side reaction occurs at the N-terminal dipeptide stage, where the free amine of the second amino acid attacks the ester linkage of the first, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is particularly problematic for sequences containing proline at the second position.[13][14]
Mitigation Strategies:
-
Use of Dipeptide Building Blocks: Introducing the problematic sequence as a pre-formed dipeptide can bypass this issue.[14]
-
Resin Choice: Employing a more sterically hindered linker, such as that on a 2-chlorotrityl chloride resin, can reduce the rate of DKP formation.[14]
Racemization
Epimerization, particularly of sensitive residues like Cysteine and Histidine, can occur during the activation and coupling steps, especially with prolonged exposure to basic conditions.[8][13]
Mitigation Strategies:
-
Coupling Reagents: Using coupling reagents that minimize racemization, such as those containing HOBt or Oxyma, is recommended.
-
Optimized Conditions: Minimizing pre-activation times and using non-racemizing bases like collidine or N-methylmorpholine can reduce epimerization. For Fmoc-His(Trt)-OH, racemization increased from 1% with no preactivation to 7.8% with 5 minutes of preactivation.[8]
Quantitative Data on Fmoc Deprotection Reagents
While 20% piperidine in DMF is the standard, alternatives have been explored to mitigate side reactions or address safety concerns. The choice of reagent significantly impacts peptide purity.[13]
| Reagent(s) | Concentration | Deprotection Time | Aspartimide Formation (%) | DKP Formation (%) | Notes |
| Piperidine | 20% in DMF | 5-20 min | Can be significant, especially with Asp-Xxx sequences.[13] | Prone to occur, especially with Pro-containing dipeptides.[13] | The conventional standard; effective but associated with higher side reaction rates.[13] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to Piperidine | Similar to Piperidine | Offers similar performance to piperidine with potential minor improvements.[15] |
| Piperazine | 10-20% in DMF | 15-30 min | Significantly reduced | Reduced | Milder base, recommended for sequences prone to aspartimide formation.[14] |
| 1,8-Diazabicycloundec-7-ene (DBU) | 2% in DMF | 1-5 min | Can be exacerbated due to strong basicity.[13] | Can be exacerbated | Very potent and fast, but increases risk of base-mediated side reactions.[13] |
Table 2: Comparative performance of common Fmoc deprotection reagents. Note: Efficiency and side reactions are highly sequence-dependent.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis.
Protocol for Standard Fmoc Deprotection
This protocol is widely used for routine SPPS.[13][16]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. For difficult sequences or to ensure complete removal, a second treatment of 5-10 minutes can be performed.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.
-
Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the presence of a free primary amine.[17]
Protocol for Standard Amino Acid Coupling (HCTU)
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a common and efficient coupling reagent.[16]
-
Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.
-
Activation: Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from the previous step.
-
Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Reaction Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated ("double coupling").[17]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol for Final Cleavage and Deprotection
This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by a solvent like Dichloromethane (DCM) (3-5 times), and dry the resin under vacuum.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K : 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).
-
Caution: Work in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of ice-cold diethyl ether.
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting groups.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified, typically by reverse-phase HPLC.[18]
Conclusion
A thorough understanding of orthogonal protection principles is fundamental to the successful execution of Fmoc solid-phase peptide synthesis.[7] The ability to selectively remove the Nα-Fmoc group while maintaining stable, acid-labile side-chain protection is the key to assembling peptides with high fidelity.[3][6] By carefully selecting protecting groups, optimizing reaction conditions, and implementing strategies to mitigate known side reactions, researchers can synthesize complex and high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
A Comprehensive Technical Guide to Fmoc-Tyr(OtBu) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(OtBu)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, synthesis, and application in SPPS, with detailed experimental protocols and visual representations of key processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Core Properties of Fmoc-Tyr(OtBu)-OH
Fmoc-Tyr(OtBu)-OH is a derivative of the amino acid L-tyrosine, specifically engineered for Fmoc-based solid-phase peptide synthesis. Its utility is rooted in an orthogonal protecting group strategy. The base-labile Fmoc group on the α-amino terminus facilitates sequential peptide chain elongation, while the acid-labile tert-butyl (tBu) group protecting the hydroxyl function of the tyrosine side chain prevents undesirable side reactions during synthesis.
| Property | Value | Reference |
| CAS Number | 71989-38-3 | |
| Molecular Formula | C₂₈H₂₉NO₅ | |
| Molecular Weight | 459.53 g/mol | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | ≥ 99.0% | |
| Enantiomeric Purity | ≥ 99.8% |
The Imperative of Tyrosine Protection in SPPS
The phenolic hydroxyl group of tyrosine, while often pivotal for the biological activity of peptides, poses a significant challenge during peptide synthesis. Its nucleophilic character can lead to unwanted side reactions, particularly O-acylation, during the coupling of subsequent amino acids. This not only consumes valuable reagents but also leads to the formation of impurities that are difficult to separate, thereby compromising the final peptide's purity and yield.
The strategic use of the tert-butyl (tBu) group to protect this hydroxyl moiety circumvents these issues. In the widely adopted Fmoc/tBu strategy for SPPS, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile. This orthogonality is the cornerstone of modern peptide synthesis, allowing for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protection. The side-chain protecting groups are only removed during the final cleavage of the peptide from the resin.
Experimental Protocols
Synthesis of Fmoc-Tyr(OtBu)-OH
The most common and direct method for preparing Fmoc-Tyr(OtBu)-OH is through the reaction of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH) with an N-Fmoc donating agent, such as 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu).
Direct Fmocylation of H-Tyr(OtBu)-OH
-
Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or a mixture of acetone (B3395972) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approximately 2.0-3.0 equivalents) to the solution.
-
Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining
An In-depth Technical Guide to Fmoc and Boc Protection Strategies in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high yields and purity. The two dominant methodologies in solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups for the α-amino function of amino acids. The choice between these two strategies has profound implications for the entire synthesis process, from resin selection and reaction conditions to the final cleavage and purification of the target peptide. This technical guide provides a comprehensive comparison of Fmoc and Boc protection strategies, complete with quantitative data, detailed experimental protocols, and visual representations of the core chemical workflows.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group, which dictates the conditions for its removal during the iterative cycles of peptide chain elongation. This difference forms the basis of their orthogonality with the side-chain protecting groups.
Fmoc (9-fluorenylmethoxycarbonyl) Strategy: The Fmoc group is a base-labile protecting group.[1] Its removal is typically achieved using a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The side-chain protecting groups in the Fmoc strategy are acid-labile, typically based on a tert-butyl (tBu) group, and are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[] This orthogonality, where the temporary α-amino protection is removed by a base and the permanent side-chain protection by an acid, is a key advantage of the Fmoc approach.[]
Boc (tert-butoxycarbonyl) Strategy: The Boc group is an acid-labile protecting group.[] Its removal is accomplished with a moderately strong acid, such as TFA.[5] The side-chain protecting groups in the Boc strategy are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[6] This represents a "quasi-orthogonal" system, as both protecting groups are acid-labile but at different acid strengths.[1]
Quantitative Comparison of Fmoc and Boc Strategies
The choice between Fmoc and Boc chemistry can significantly impact the outcome of a peptide synthesis, particularly for long or "difficult" sequences. The following tables summarize key quantitative and qualitative differences between the two strategies.
Table 1: General Comparison of Fmoc and Boc Protection Strategies
| Feature | Fmoc Strategy | Boc Strategy | Key Considerations |
| α-Amino Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) | Base-labile vs. Acid-labile |
| Deprotection Reagent | 20-50% Piperidine in DMF | 25-50% TFA in DCM | Milder conditions for Fmoc deprotection |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) | True orthogonality in Fmoc strategy |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) | Fmoc cleavage is generally milder and safer |
| Automation Friendliness | High | Moderate | Fmoc is the standard for automated synthesis |
| Cost of Amino Acid Derivatives | Generally higher | Generally lower | Overall process cost may be comparable |
Table 2: Deprotection Conditions and Kinetics
| Protecting Group | Deprotection Reagent | Typical Concentration | Reaction Time | Deprotection Mechanism |
| Fmoc | Piperidine in DMF | 20% (v/v) | 5 - 20 min | β-elimination |
| Boc | TFA in DCM | 50% (v/v) | 15 - 30 min | Acid-catalyzed hydrolysis |
Table 3: Common Coupling Reagents and Their Efficiency
| Coupling Reagent | Strategy | Relative Efficiency | Racemization Risk | Notes |
| HATU/HBTU | Primarily Fmoc | Very High | Low | HATU is generally faster and more efficient than HBTU.[7][8] |
| DCC/HOBt | Primarily Boc | Moderate | Moderate | DCC can cause the formation of insoluble dicyclohexylurea (DCU) byproduct.[] |
| DIC/HOBt | Both | Moderate | Moderate | DIC forms a soluble diisopropylurea byproduct. |
Experimental Protocols
The following are generalized manual protocols for the key steps in Fmoc and Boc solid-phase peptide synthesis.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a typical cycle for the addition of one amino acid using the Fmoc/tBu strategy.
1. Resin Swelling:
- Place the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) in a reaction vessel.[9]
- Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 15-30 minutes at room temperature.[9]
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-15 minutes at room temperature.[2]
- Drain the deprotection solution.
- Repeat the deprotection step once more.
- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature, or until the coupling is complete as monitored by a colorimetric test (e.g., ninhydrin (B49086) test).
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).
4. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
- Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), for 2-4 hours at room temperature.[10]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide with cold diethyl ether.
- Collect the peptide by centrifugation and purify it using RP-HPLC.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a typical cycle for the addition of one amino acid using the Boc/Bzl strategy.
1. Resin Swelling and Deprotection:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM.
- Treat the resin with a 50% (v/v) solution of TFA in DCM for 5 minutes (pre-wash) and then for an additional 20 minutes to cleave the Boc group.[5]
- Wash the resin with DCM.
2. Neutralization:
- Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing the resin with a 10% (v/v) solution of DIPEA in DCM until the resin is no longer acidic.
- Wash the resin thoroughly with DCM.
3. Amino Acid Coupling:
- In a separate vial, dissolve the Boc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF or a mixture of DCM/DMF.
- Add a coupling reagent such as DIC (3-5 equivalents) to the amino acid solution to pre-activate it.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-4 hours, or until the coupling is complete.
- Drain the coupling solution and wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
- Dry the peptide-resin under vacuum.
- Carefully treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized apparatus.
- Evaporate the strong acid.
- Triturate the residue with cold diethyl ether to precipitate the crude peptide.
- Dissolve the peptide in an appropriate aqueous buffer and purify by RP-HPLC.
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the core workflows and chemical principles of the Fmoc and Boc protection strategies.
Fmoc-SPPS Workflow
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Boc-SPPS Workflow
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Principle of Orthogonality
Caption: Orthogonal deprotection in the Fmoc/tBu strategy.
Common Side Reactions and Mitigation Strategies
Both Fmoc and Boc SPPS are susceptible to side reactions that can impact the yield and purity of the final peptide. Understanding these potential pitfalls is crucial for successful synthesis.
Table 4: Common Side Reactions in Fmoc and Boc SPPS
| Side Reaction | Description | More Prevalent in | Mitigation Strategies |
| Aspartimide Formation | Cyclization of the aspartic acid side chain, leading to racemization and the formation of β-aspartyl peptides.[11] | Fmoc (base-catalyzed) | Use of sterically hindered side-chain protecting groups on Asp (e.g., OMpe, OBno), addition of HOBt to the deprotection solution, or using DBU for deprotection.[12] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide to form a six-membered ring, leading to chain termination.[13] | Fmoc (especially with Pro or Gly at position 2) | Use of 2-chlorotrityl resin, which provides steric hindrance.[13] |
| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for Cys and His.[14] | Both, but can be higher in Fmoc for certain residues due to basic conditions. | Use of carbodiimide (B86325) activation for Cys, and side-chain protection of the imidazole (B134444) nitrogen for His (e.g., Trt, MBom).[14][15] |
| Oxidation of Methionine | The thioether side chain of Met can be oxidized to the sulfoxide. | Boc (during strong acid cleavage) | Addition of scavengers like dithiothreitol (B142953) (DTT) to the cleavage cocktail.[13] |
| Alkylation of Tryptophan | The indole (B1671886) side chain of Trp can be alkylated by carbocations generated during deprotection. | Boc | Use of scavengers (e.g., TIS, EDT) in the cleavage cocktail, or protection of the indole nitrogen (e.g., with Boc).[13] |
Conclusion and Recommendations
The choice between Fmoc and Boc protection strategies is a critical decision in peptide synthesis that depends on several factors, including the peptide sequence, the presence of sensitive residues or modifications, the desired scale of synthesis, and the available laboratory equipment.
The Fmoc strategy has become the dominant methodology in modern peptide synthesis due to its milder deprotection conditions, true orthogonality, and high amenability to automation.[11] It is generally the preferred method for the synthesis of a wide range of peptides, including those with post-translational modifications.
The Boc strategy , while older, remains a valuable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation. The repetitive acidic deprotection steps in Boc-SPPS can help to disrupt the secondary structures that lead to aggregation.[6] Furthermore, the Boc strategy is less prone to base-catalyzed side reactions like aspartimide formation.[16]
Ultimately, a thorough understanding of the chemical principles, potential side reactions, and practical considerations of both the Fmoc and Boc strategies is essential for any researcher, scientist, or drug development professional working in the field of peptide synthesis. This knowledge empowers the rational design of synthetic routes that maximize the yield and purity of the target peptide.
References
- 1. biosynth.com [biosynth.com]
- 2. chempep.com [chempep.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fmoc-Tyr(tBu)-OH for Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides.[1] The most prevalent method, the Fmoc/tBu strategy, relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for the permanent protection of reactive amino acid side chains.[1][2]
Fmoc-Tyr(tBu)-OH, or Nα-Fmoc-O-tert-butyl-L-tyrosine, is a crucial amino acid derivative for this strategy.[3][4] The phenolic hydroxyl group of the tyrosine side chain is highly reactive and can lead to undesired side reactions during synthesis.[1][4] The acid-labile tert-butyl (tBu) ether acts as a robust protecting group for this side chain, preventing these reactions.[1][4]
The key to the Fmoc/tBu strategy is its orthogonality. The Fmoc group can be selectively removed with a mild base, typically piperidine (B6355638), without affecting the tBu group.[4] Conversely, the tBu group is stable to the basic conditions used for Fmoc removal but is cleaved during the final acidolytic step, usually with trifluoroacetic acid (TFA), which also cleaves the peptide from the resin.[3][5] This orthogonal approach ensures the integrity of the tyrosine residue throughout the synthesis, leading to higher purity, enhanced coupling efficiencies, and greater overall success in synthesizing complex peptide sequences.[3][4]
Chemical and Physical Properties
A summary of the key properties of Fmoc-Tyr(tBu)-OH is provided below.
| Property | Value |
| CAS Number | 71989-38-3[6][7] |
| Molecular Formula | C₂₈H₂₉NO₅[8] |
| Molecular Weight | 459.53 g/mol [8][9] |
| Appearance | White to light yellow crystalline powder[6][7] |
| Melting Point | ~150-156 °C[6][9] |
| Solubility | Insoluble in water; soluble in DMF, DMSO, methanol, and ethyl acetate.[6][7] |
| Optical Rotation | [α]20/D −29±2°, c = 1% in DMF[9] |
| Storage | 2-8°C[9] |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide on a 0.1 mmol scale using Fmoc-Tyr(tBu)-OH.
General SPPS Cycle: Addition of One Amino Acid
This cycle is repeated for each amino acid in the peptide sequence. The protocol begins after the first amino acid has been loaded onto the resin.
Diagram: Standard Fmoc-SPPS Cycle
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Step 1: Resin Swelling (Initial Step)
-
Place the appropriate amount of resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to completely cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[1][4]
-
Drain the DMF.
Step 2: Nα-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.[5]
-
Agitate the mixture for 5 minutes at room temperature.[5]
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group.[5]
-
Drain the solution.
Step 3: Washing
-
Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this process 5 times to remove residual piperidine.[1]
Step 4: Coupling of Fmoc-Tyr(tBu)-OH This protocol uses HBTU/DIPEA, a common and robust activation method.[5]
-
Activation Mixture: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture.[5]
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.[5]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[5]
Step 5: Monitoring the Coupling Reaction
-
Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary amines.[4][5]
-
A negative result (yellow beads for the Kaiser test) indicates a complete coupling reaction.[5] If the test is positive, the coupling step may need to be repeated.
Step 6: Washing
-
Once the reaction is complete, drain the coupling solution.
-
Wash the peptide-resin extensively with DMF (5 times) to remove excess reagents and byproducts.[1] The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Side-Chain Deprotection
This protocol cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the tBu group from tyrosine.
Diagram: Orthogonal Deprotection Strategy
Caption: Orthogonality of Fmoc (base-labile) and tBu (acid-labile) groups.
-
Resin Preparation: After the final Fmoc deprotection and washing steps, wash the peptide-resin with Dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[10]
-
Cleavage Cocktail Preparation: In a certified fume hood, prepare a fresh cleavage cocktail. A standard and effective cocktail for peptides containing Tyr(tBu) is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1][10] Use approximately 10 mL of cocktail per gram of resin.[1]
-
Caution: TFA is highly corrosive. Always use appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA to maximize recovery.[10]
-
Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[10]
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.[10]
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic impurities.[1][10]
-
Drying: Dry the crude peptide pellet under vacuum.
Quantitative Data Summary
Table 1: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling
(Relative to resin loading for a 0.1 mmol scale synthesis)
| Reagent/Component | Equivalents (eq.) | Purpose |
| Fmoc-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled[5] |
| Coupling Activators | ||
| HBTU / TBTU | 1.9 - 5 | Uronium salt activator[5] |
| DIC | 3 - 5.5 | Carbodiimide activator[5] |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization, improves efficiency[5] |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation[5] |
| 2,4,6-Collidine | 4 - 10 | Weaker base, minimizes racemization[5] |
Table 2: Typical Parameters for a Manual SPPS Cycle (0.1 mmol Scale)
| Parameter | Value / Reagent | Notes |
| Resin Swelling | ||
| Solvent | DMF | - |
| Time | 30 - 60 min | - |
| Fmoc Deprotection | ||
| Reagent | 20% Piperidine in DMF (v/v) | Standard reagent for Fmoc removal[5] |
| Treatment Time | 5 + 10 min | Two-step treatment is common[5] |
| Coupling Reaction | ||
| Solvent | DMF or NMP | N-Methyl-2-pyrrolidone is an alternative |
| Pre-activation Time | 2 - 5 min | For uronium salt-based methods[5] |
| Coupling Time | 1 - 4 hours | Can be extended for difficult sequences[5] |
| Temperature | Room Temperature | - |
| Monitoring | ||
| Primary Amine Test | Kaiser Test | A negative result (yellow) indicates completion[5] |
| Secondary Amine Test | Chloranil / Isatin Test | Used when coupling to Proline[5] |
Table 3: Common Cleavage Cocktails for Peptides with Tyr(tBu)
| Cocktail Composition (v/v/v or v/v/w) | Scavengers | Purpose & Notes |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Triisopropylsilane (TIS), Water | A widely used, robust cocktail for routine peptides. TIS is a very efficient scavenger for tBu cations.[10] |
| Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) | A more potent cocktail for complex peptides, especially those with multiple sensitive residues (Trp, Cys, Met).[4][11] |
Troubleshooting: Cleavage Side Reactions
The primary issue during the TFA-mediated cleavage of peptides containing Tyr(tBu) is the generation of reactive tert-butyl (tBu) cations.[10] These electrophilic carbocations can re-attach to nucleophilic residues, particularly the deprotected tyrosine ring, forming t-butylated byproducts.[10]
Solution: The Use of Scavengers Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive cations before they can cause side reactions.[10] By reacting with the tBu cations at a faster rate, they prevent the alkylation of sensitive residues like tyrosine, tryptophan, and methionine.[10]
Applications
The use of Fmoc-Tyr(tBu)-OH is essential for the synthesis of high-purity peptides for a wide range of applications, including:
-
Drug Discovery: Synthesizing peptide libraries for screening and identifying ligands for biological targets like receptors and enzymes.[4]
-
Enzyme Profiling: Creating specific peptide substrates and inhibitors.
-
Molecular Recognition Studies: Investigating peptide-protein interactions.
-
Signaling Pathway Research: As tyrosine is frequently involved in biological signaling through phosphorylation, Fmoc-Tyr(tBu)-OH is a key building block for creating peptides and tools to study these pathways.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Coupling Efficiency of Fmoc-Tyr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(tBu)-OH (Nα-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-tyrosine) is a cornerstone amino acid derivative for the synthesis of tyrosine-containing peptides via solid-phase peptide synthesis (SPPS).[1][2] The use of the Fmoc group for temporary Nα-amino protection and the acid-labile tert-butyl (tBu) group for the permanent protection of the reactive phenolic hydroxyl side chain is central to the widely adopted Fmoc/tBu orthogonal protection strategy.[3][4] This strategy allows for the selective removal of the Fmoc group under mild basic conditions, typically with piperidine (B6355638), while the tBu group remains stable, preventing unwanted side reactions at the tyrosine side chain during peptide elongation.[2][5] The tBu group is subsequently removed during the final cleavage of the peptide from the resin under strong acidic conditions, such as with trifluoroacetic acid (TFA).[2][6]
Achieving high coupling efficiency at every step of SPPS is critical for the synthesis of high-purity peptides. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[5][7] While Fmoc-Tyr(tBu)-OH is generally a reactive amino acid, its coupling efficiency can be influenced by factors such as steric hindrance from the growing peptide chain and peptide aggregation on the solid support.[5] Therefore, careful selection of coupling reagents, optimization of reaction conditions, and diligent monitoring of reaction completion are paramount.[5][6]
These application notes provide a detailed overview of the coupling efficiency of Fmoc-Tyr(tBu)-OH, including quantitative data, experimental protocols for coupling and monitoring, and troubleshooting strategies to ensure successful peptide synthesis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the efficient coupling of Fmoc-Tyr(tBu)-OH in a standard 0.1 mmol scale synthesis.
Table 1: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled. |
| Coupling Reagents | ||
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (recommended for difficult couplings).[5][6] |
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator.[6] |
| DIC | 3 - 5.5 | Carbodiimide activator.[6] |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency, particularly with DIC.[6] |
| HOAt | 3 - 5 | Enhances coupling speed and reduces racemization.[6] |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation.[6] |
| 2,4,6-Collidine | 4 - 10 | A weaker base recommended to minimize racemization.[6] |
Table 2: Typical Reaction Conditions for Fmoc-Tyr(tBu)-OH Coupling
| Parameter | Value | Unit | Notes |
| Solvent | DMF or NMP | - | N,N-Dimethylformamide (DMF) is standard; N-Methyl-2-pyrrolidone (NMP) can be used to disrupt aggregation.[5][6] |
| Pre-activation Time | 3 - 8 | minutes | For uronium/aminium salt-based methods.[6] |
| Coupling Time | 30 - 120 | minutes | Can be extended for difficult sequences or if monitoring indicates incomplete coupling.[6] |
| Temperature | Room Temperature | °C | Moderately increasing the temperature (e.g., to 40-50°C) can enhance reaction kinetics.[5] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Tyr(tBu)-OH using HBTU/DIPEA
This protocol describes a robust and widely used method for standard couplings.[6]
1. Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).[1]
3. Activation Mixture Preparation:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes.[6]
4. Coupling Reaction:
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[6]
5. Monitoring and Washing:
-
Perform a Kaiser test (see Protocol 3) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[7]
-
If the Kaiser test is positive, the coupling reaction can be extended, or a second coupling can be performed.[1]
-
Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).[6]
Protocol 2: Coupling of Fmoc-Tyr(tBu)-OH using DIC/HOBt
This method is a cost-effective alternative, particularly useful for minimizing racemization.[8]
1. Resin Preparation and Fmoc Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
2. Reagent Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.) in DMF (or a DCM/DMF mixture).
-
In another container, dissolve HOBt (3 eq.) in DMF.
3. Coupling Reaction:
-
Add the Fmoc-Tyr(tBu)-OH solution and the HOBt solution to the deprotected peptide-resin.
-
Add DIC (3 eq.) to the resin suspension.
-
Agitate the mixture at room temperature for 1-4 hours.[6]
4. Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test (see Protocol 3).
-
After a negative Kaiser test, drain the coupling solution and wash the resin as described in step 5 of Protocol 1.[6]
Protocol 3: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin, indicating an incomplete coupling reaction.[7]
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Withdraw a small sample of the peptide-resin (approx. 5-10 mg) after the coupling step.
-
Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.[7]
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the resin beads in a small test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and in the solution indicates the presence of free primary amines.[5]
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution signify a successful and complete coupling reaction.
Troubleshooting Poor Coupling Efficiency
If the Kaiser test remains positive after the initial coupling, consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Tyr(tBu)-OH to drive the reaction to completion.[5]
-
Use a More Potent Coupling Reagent: Switch from a carbodiimide-based activator like DIC/HOBt to a more potent uronium/aminium salt like HATU or HBTU.[5]
-
Increase Reaction Time and Temperature: Extend the coupling time or moderately increase the temperature (e.g., to 40-50°C) to enhance reaction kinetics.[5]
-
Optimize Solvents: If peptide aggregation is suspected, switching from DMF to NMP or adding a chaotropic salt can help disrupt aggregation and improve reagent accessibility.[5]
-
Capping: If recoupling is unsuccessful, cap the unreacted amines with a reagent like acetic anhydride (B1165640) to prevent the formation of deletion peptides in the subsequent steps.[7]
Visualizations
Caption: Workflow for a single Fmoc-Tyr(tBu)-OH coupling cycle in SPPS.
Caption: A logical workflow for diagnosing and resolving low peptide yields.
References
Application Notes and Protocols for the Deprotection of Fmoc-Tyr-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from amino acids is a critical step in peptide synthesis and other organic chemistry applications. This document provides detailed application notes and protocols for the solution-phase deprotection of N-α-Fmoc-L-tyrosine tert-butyl ester (Fmoc-Tyr-OtBu). The tert-butyl ester at the C-terminus is generally stable to the basic conditions required for Fmoc removal, providing an orthogonal protection strategy.[1][2] This protocol is designed for researchers in academia and industry who are engaged in the synthesis of peptides or modified amino acids.
The deprotection of the Fmoc group is typically achieved through a base-catalyzed β-elimination mechanism. The most common reagent for this purpose is piperidine (B6355638), a secondary amine that effectively removes the Fmoc group and scavenges the resulting dibenzofulvene byproduct.[3] An alternative, often faster, method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, usually in the presence of a scavenger.
Data Presentation
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, reaction time, and temperature. The following table summarizes typical conditions and expected outcomes for the solution-phase deprotection of Fmoc-amino acid esters.
| Deprotection Reagent | Concentration | Typical Reaction Time (at RT) | Expected Yield | Purity | Reference(s) |
| Piperidine | 20% in DMF | 30 - 60 minutes | >95% | High | [4] |
| 4-Methylpiperidine | 10 equivalents in DMF (1:1) | Not specified | Not specified | High, but potential for polymer formation during work-up | [5] |
| DBU/Piperidine | 1% DBU / 1% Piperidine in CH2Cl2 | Completion at room temperature | Quantitative | High | [6] |
| DBU/Octanethiol | Catalytic DBU / 10 eq. Octanethiol in THF | ~4 hours | Not specified | High (purified by column chromatography) | [5] |
Experimental Protocols
Protocol 1: Fmoc Deprotection using Piperidine
This protocol describes the standard procedure for the solution-phase deprotection of this compound using piperidine in N,N-dimethylformamide (DMF).
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plate and chamber
-
UV lamp
Procedure:
-
Reaction Setup:
-
Dissolve this compound in anhydrous DMF (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add piperidine to a final concentration of 20% (v/v).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside the starting material on a silica (B1680970) gel TLC plate.
-
Elute the plate with an appropriate solvent system (e.g., ethyl acetate/hexane or DCM/methanol).
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 30-60 minutes at room temperature.
-
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DMF and excess piperidine.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude H-Tyr-OtBu can be further purified by silica gel column chromatography if necessary. The dibenzofulvene-piperidine adduct is typically soluble in non-polar solvents and can be separated from the more polar amino acid ester.
-
Alternatively, the deprotected amino acid ester can be precipitated from the reaction mixture by the addition of cold diethyl ether. The precipitate can then be collected by filtration and washed with cold diethyl ether.
-
Protocol 2: Fmoc Deprotection using DBU and a Scavenger
This protocol offers a faster alternative for Fmoc deprotection using DBU. Since DBU is non-nucleophilic, a scavenger is required to trap the dibenzofulvene byproduct.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine or Octanethiol (as scavenger)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Other materials as listed in Protocol 1
Procedure:
-
Reaction Setup:
-
Dissolve this compound in anhydrous DCM or THF in a round-bottom flask with a magnetic stir bar.
-
Add the scavenger (e.g., 1-2% piperidine or 10 equivalents of octanethiol).
-
Add DBU to a final concentration of 1-2% (v/v).
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC as described in Protocol 1. This reaction is often complete in a shorter time frame.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedures outlined in Protocol 1. If octanethiol is used as a scavenger, it can be removed during column chromatography.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Cleavage of the t-Butyl (tBu) Group from Tyrosine Side Chains using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the removal of the tert-butyl (tBu) protecting group from the side chain of tyrosine residues in peptides and other molecules using trifluoroacetic acid (TFA). This process is a critical step in solid-phase peptide synthesis (SPPS) and the synthesis of complex organic molecules. The provided protocols and data will enable researchers to perform this deprotection reaction efficiently while minimizing side reactions.
Introduction
The tert-butyl (tBu) group is a widely used protecting group for the phenolic hydroxyl group of tyrosine in Fmoc-based solid-phase peptide synthesis.[1] Its stability to the basic conditions required for Fmoc group removal and its lability under strong acidic conditions make it an ideal choice for orthogonal protection strategies.[2] The final step in the synthesis of a peptide on a solid support is typically a global deprotection and cleavage from the resin, which is most commonly achieved with a high concentration of trifluoroacetic acid (TFA).[3]
The primary challenge during the TFA-mediated cleavage of tBu groups is the generation of highly reactive tert-butyl cations (tBu⁺).[4][5] These carbocations can electrophilically attack nucleophilic amino acid side chains, with tyrosine itself being a potential target for re-alkylation, leading to the formation of undesired byproducts.[4][5] To mitigate this, "cleavage cocktails" containing TFA and various scavengers are employed to trap the reactive carbocations.[4][6]
Mechanism of Deprotection and the Role of Scavengers
The cleavage of the tBu ether from the tyrosine side chain is an acid-catalyzed process. The reaction proceeds through the following steps:
-
Protonation: The ether oxygen of the Tyr(tBu) side chain is protonated by TFA.
-
Cleavage: The protonated ether cleaves to form a stable tert-butyl carbocation and the deprotected tyrosine residue.
-
Scavenging: The highly reactive tert-butyl cation is trapped by scavenger molecules present in the cleavage cocktail, preventing it from reacting with nucleophilic residues in the peptide chain.[4]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger for tBu cations.[5]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[5]
-
Thioanisole: Protects against re-attachment and can aid in the removal of other protecting groups.[5][6]
-
1,2-Ethanedithiol (EDT): A good scavenger, particularly useful when cysteine is also present.[5]
Quantitative Data on Scavenger Efficiency
The choice and combination of scavengers significantly impact the purity of the crude peptide. The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide. While this data is for a cysteine-containing peptide, the principle of scavenging tBu cations is directly applicable to protecting tyrosine residues.[5]
| Scavenger Cocktail (v/v/v) | Desired Peptide (%) | t-Butylated Side Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 18.6 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.2 | 9.8 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 88.5 | 11.5 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5) | 94.3 | 5.7 |
Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.[5]
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage of a Tyr(tBu)-Containing Peptide from Solid Support
This protocol is suitable for most routine peptides containing Tyr(tBu) and other standard acid-labile protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a fritted disc
-
Centrifuge tubes
-
Nitrogen or argon supply
Procedure:
-
Resin Preparation: After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove residual solvents. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide and combine the filtrates.[5]
-
Peptide Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.[5][7]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.[5]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analysis of Crude Peptide by HPLC
This protocol allows for the assessment of the cleavage efficiency and the purity of the crude peptide.
Materials:
-
Crude peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
TFA, HPLC grade
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[5]
-
HPLC Conditions:
-
Analysis: Analyze the resulting chromatogram for the presence of the main product peak and any side-product peaks. Confirm the identity of the peaks by mass spectrometry.
Visualizations
Caption: Mechanism of TFA-mediated cleavage of the tBu group from tyrosine.
Caption: Experimental workflow for peptide cleavage and deprotection.
Caption: Logical relationship of scavenger action during Tyr(tBu) deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Fmoc-Tyr(tBu)-OH in Automated Peptide Synthesizers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, facilitating the efficient chemical synthesis of peptides on an insoluble polymer support.[1] The most prevalent method is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for the permanent protection of reactive amino acid side chains.[1]
Nα-Fmoc-O-tert-butyl-L-tyrosine, or Fmoc-Tyr(tBu)-OH, is an essential amino acid derivative for SPPS, particularly for sequences containing tyrosine. The phenolic hydroxyl group of tyrosine is nucleophilic and can lead to side reactions, such as O-acylation, during peptide chain elongation.[2][3] The acid-labile tert-butyl (tBu) ether group robustly protects this side chain, preventing such unwanted reactions.[1][3] The key to this strategy is its orthogonality: the Fmoc group is selectively removed with a mild base (e.g., piperidine) at each cycle, while the tBu group remains stable until the final acidolytic cleavage step with trifluoroacetic acid (TFA).[1][4] This ensures high-fidelity synthesis, leading to greater purity and yield of the target peptide.[4][5]
Key Applications
The use of Fmoc-Tyr(tBu)-OH is critical in various research and development areas:
-
Therapeutic Peptide Development: Many bioactive peptides, such as GLP-1 analogues used in diabetes treatment, contain tyrosine residues essential for their function. Fmoc-Tyr(tBu)-OH is indispensable for their synthesis.[3]
-
Kinase Substrate and Inhibitor Discovery: As tyrosine phosphorylation is a pivotal event in signaling pathways, peptide libraries containing tyrosine are synthesized to identify novel substrates or inhibitors for tyrosine kinases.[5]
-
High-Throughput Screening Libraries: The robustness of the tBu protecting group ensures the high quality of each unique peptide in large libraries used for screening and identifying ligands for biological targets.[5]
-
Epitope Mapping: The high coupling efficiency associated with Fmoc-Tyr(tBu)-OH ensures the accurate synthesis of overlapping peptides used to map antibody binding sites.[5]
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative parameters for a standard automated SPPS cycle. Actual values may need to be optimized based on the specific peptide sequence, scale, and synthesizer model.
Table 1: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling (per 1 equivalent of resin functional group)
| Reagent/Component | Equivalents (eq) | Purpose |
|---|---|---|
| Amino Acid | ||
| Fmoc-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled.[6] |
| Coupling Reagents | ||
| HBTU / HCTU / TBTU | 1.9 - 5 | Uronium/Aminium salt activator.[6] |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator, recommended for difficult couplings.[6] |
| DIC | 3 - 5.5 | Carbodiimide activator.[6] |
| Additives | ||
| HOBt / OxymaPure® | 3 - 5.5 | Reduces racemization and improves coupling efficiency.[2][6] |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation.[6] |
| 2,4,6-Collidine | 4 - 10 | Weaker, sterically hindered base recommended to minimize racemization.[6][7] |
Table 2: Typical Automated Synthesis Cycle Parameters
| Process | Parameter | Value/Reagent | Notes |
|---|---|---|---|
| Resin Swelling | Time | 30 - 60 min | In DMF or DCM.[5] |
| Fmoc Deprotection | Reagent | 20% Piperidine (B6355638) in DMF | A two-stage deprotection (e.g., 5 min + 10 min) is common.[5][6] |
| Time | 5 - 15 min | Sequence-dependent; may be extended for difficult sequences. | |
| Washing | Solvent | DMF | 3-5 washes after deprotection and coupling to remove reagents.[5] |
| Coupling | Time | 1 - 2 hours | Can be extended or repeated ("double coupling") if monitoring indicates incomplete reaction.[3][6] |
| Capping (Optional) | Reagent | Acetic Anhydride / DIPEA in DMF | Blocks unreacted amines to prevent deletion sequences. Recommended for long or difficult peptides.[5] |
Table 3: Standard Cleavage Cocktail Formulations for Tyr(tBu)-Containing Peptides
| Cocktail Name | Composition (v/v/v) | Scavengers | Primary Use and Notes |
|---|---|---|---|
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | Water, Triisopropylsilane (TIS) | Suitable for most routine peptides containing Tyr(tBu) and other standard protected amino acids.[8] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) | A robust cocktail for complex peptides, especially those containing Trp, Met, or Cys in addition to Tyr.[5][8] |
Experimental Protocols
Protocol 1: Standard Automated Fmoc/tBu SPPS Cycle
This protocol describes a generalized cycle for adding Fmoc-Tyr(tBu)-OH using an automated peptide synthesizer. Specific instrument parameters should be adjusted according to the manufacturer's recommendations.
1. Instrument Setup:
- Load the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) into the reaction vessel.
- Place vials containing the required Fmoc-amino acids, including Fmoc-Tyr(tBu)-OH, in the designated positions on the synthesizer.
- Ensure all reagent bottles (DMF, 20% piperidine in DMF, coupling agents, activator base, DCM) are filled with fresh, high-quality reagents.
2. Automated Synthesis Program:
- Resin Swelling: The synthesizer will begin by washing the resin with DMF for 30-60 minutes to swell the polymer support.[5]
- Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process (e.g., 1 x 5 min, 1 x 10 min).[6]
- Washing: The resin is automatically washed thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
- Amino Acid Activation and Coupling:
- The synthesizer delivers the Fmoc-Tyr(tBu)-OH solution, coupling reagent (e.g., HCTU), and activator base (e.g., DIPEA) to a pre-activation vessel or directly to the reaction vessel.
- The activated amino acid is then coupled to the deprotected N-terminus of the peptide-resin. The reaction is agitated for 1-2 hours at room temperature.[3]
- Final Washing: The resin is washed again with DMF to remove excess reagents and byproducts.[5]
- Repeat Cycle: The synthesizer repeats steps 2-5 for each subsequent amino acid in the sequence.
3. Monitoring (Optional but Recommended):
- Most modern synthesizers have integrated monitoring systems. Alternatively, a small amount of resin can be removed after the coupling step to perform a qualitative Kaiser test.[5] A negative test (yellow beads) indicates complete coupling, while a positive test (blue beads) indicates free amines and may require a second coupling.[3]
// Nodes
Start [label="Start:\nPeptide-Resin\n(Fmoc-AA-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"];
Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Wash1 [label="2. DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"];
Coupling [label="3. Coupling\n(Fmoc-Tyr(tBu)-OH +\nActivators)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Wash2 [label="4. DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"];
Check [label="End of Sequence?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Final [label="Final Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Deprotection;
Deprotection -> Wash1;
Wash1 -> Coupling;
Coupling -> Wash2;
Wash2 -> Check;
Check -> Deprotection [label=" No "];
Check -> Final [label=" Yes "];
}
Caption: A generalized workflow for a single cycle in automated solid-phase peptide synthesis.
Protocol 2: Final Cleavage and Side-Chain Deprotection
This protocol cleaves the completed peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, including the tBu group from tyrosine.
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
1. Resin Preparation:
- After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and finally Methanol.[5]
- Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[8]
2. Cleavage Reaction:
- Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) in the fume hood.[8] Use approximately 10 mL of cocktail per gram of resin.[8]
- Add the cleavage cocktail to the dry resin in a suitable reaction vessel.
- Gently agitate or swirl the mixture at room temperature for 2-3 hours.[3][8]
3. Peptide Isolation:
- Filter the resin using a fritted syringe or funnel and collect the TFA solution containing the cleaved peptide into a clean conical tube.
- Wash the resin with a small amount of fresh TFA (1-2 mL) to ensure complete recovery of the peptide.[8]
// Nodes
PeptideResin [label="{Peptide-Resin | Fmoc-NH-...-Tyr(tBu)-...-Resin}", fillcolor="#F1F3F4", fontcolor="#202124"];
TFA_Cocktail [label="{Cleavage Cocktail | 95% TFA\n+ Scavengers (TIS, H₂O)}", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction [label="Cleavage & Deprotection\n(2-3 hours, RT)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
FinalPeptide [label="{Final Deprotected Peptide | H₂N-...-Tyr(OH)-...-COOH}", fillcolor="#34A853", fontcolor="#FFFFFF"];
Byproducts [label="{Byproducts | Resin, tBu⁺ (trapped)}", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
PeptideResin -> Reaction;
TFA_Cocktail -> Reaction;
Reaction -> FinalPeptide;
Reaction -> Byproducts;
}
Caption: The process of cleaving the peptide from the resin and removing the tBu protecting group.
Protocol 3: Peptide Precipitation and Purification
1. Precipitation:
- In a separate centrifuge tube, place a 10-fold excess of cold diethyl ether relative to the volume of the TFA solution.
- Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[3][8]
2. Collection and Washing:
- Centrifuge the mixture to pellet the peptide.[8]
- Carefully decant the ether.
- Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and residual TFA.[3]
- Dry the crude peptide pellet under vacuum.
3. Purification and Analysis:
- Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and mass by mass spectrometry.[3]
Troubleshooting
Low Yield:
-
Cause: Incomplete Fmoc deprotection, especially in sequences prone to aggregation.[9]
-
Solution: Extend the deprotection time or use a stronger base solution (e.g., DBU, though caution is advised with Asp-containing sequences).[10]
-
Cause: Poor coupling efficiency of Fmoc-Tyr(tBu)-OH due to steric hindrance or peptide aggregation.[9]
-
Solution: Perform a "double coupling" by repeating the coupling step. Use a more potent coupling reagent like HATU.[6] Increase the reaction temperature (if the synthesizer supports it).
Side Reactions during Cleavage:
-
Problem: The primary issue during TFA-mediated cleavage is the generation of reactive tert-butyl (tBu) cations.[8] These electrophiles can re-attach to the electron-rich phenolic ring of the deprotected tyrosine, forming t-butylated byproducts that reduce yield and complicate purification.[8]
-
Solution: Always use a cleavage cocktail containing scavengers . Scavengers are nucleophilic reagents that "trap" or "quench" the reactive tBu cations faster than they can react with the peptide.[8]
Caption: A logical workflow for diagnosing and resolving low peptide yields or purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-Tyr(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and biochemical research, bioactive peptides represent a burgeoning class of therapeutics and research tools due to their high specificity, potency, and favorable safety profiles.[1] The chemical synthesis of these peptides, particularly those containing reactive amino acid residues like tyrosine, necessitates a robust and precise methodology. Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is a cornerstone of this field.[2] Central to this strategy is the use of protected amino acid derivatives, such as Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH).[3]
The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to undesirable side reactions, such as O-acylation, during the peptide chain elongation process in SPPS.[1] These side reactions can lead to reduced coupling efficiency, lower overall yield, and the introduction of impurities that are difficult to remove.[1] The tert-butyl (tBu) group serves as a robust acid-labile protecting group for the tyrosine hydroxyl function, preventing these unwanted reactions.[1][4] This orthogonal protection strategy, where the base-labile Fmoc group on the α-amino terminus is removed in each cycle and the acid-labile tBu group is removed during the final cleavage step, is fundamental to the successful synthesis of high-purity tyrosine-containing peptides.[2][3]
These application notes provide detailed protocols for the incorporation of Fmoc-Tyr(tBu)-OH in the synthesis of bioactive peptides, summarize key quantitative data, and illustrate relevant workflows and biological pathways.
Data Presentation
Table 1: Key Properties of Fmoc-Tyr(tBu)-OH
| Property | Value | Reference |
| CAS Number | 71989-38-3 | [3] |
| Molecular Formula | C₂₈H₂₉NO₅ | [3] |
| Molecular Weight | 459.53 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
Table 2: Typical Quantitative Parameters for a Manual SPPS Cycle (0.1 mmol scale)
| Parameter | Value/Type | Unit | Notes |
| Resin Type | Wang Resin or 2-Chlorotrityl Resin | - | Wang resin is commonly used for peptides with a C-terminal carboxylic acid.[2] |
| Resin Substitution | 0.3 - 0.8 | mmol/g | The loading capacity of the resin. |
| Fmoc-Amino Acid Excess | 3 - 5 | equivalents | Relative to resin loading. |
| Coupling Reagent Excess | 3 - 5 | equivalents | e.g., HBTU, HOBt, or DIC, OxymaPure®.[1] |
| Base (DIPEA) Excess | 6 - 10 | equivalents | For activation and neutralization. |
| Fmoc Deprotection Solution | 20% Piperidine (B6355638) in DMF | v/v | A mild base for Fmoc group removal.[2] |
| Coupling Reaction Time | 1 - 2 | hours | Can be monitored using a Kaiser test.[1] |
| Fmoc Deprotection Time | 5 - 20 | minutes | Typically performed in two steps. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-Tyr(tBu)-OH
This protocol details a single coupling cycle for adding Fmoc-Tyr(tBu)-OH to a growing peptide chain on a solid support.
1. Resin Preparation and Swelling:
-
Weigh the appropriate amount of resin (e.g., Rink Amide or Wang resin) for the desired synthesis scale.
-
Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF) to completely cover it.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[2]
-
After swelling, drain the DMF.[2]
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swelled resin.[2]
-
Agitate the mixture for 5-10 minutes at room temperature and then drain the solution.[2]
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or DIC/OxymaPure® at 3-5 equivalents) in DMF.[1]
-
If using a carbodiimide (B86325) like DIC, allow the activation to proceed for 5-10 minutes at room temperature.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines on the resin.[1] A blue color indicates an incomplete reaction, while a yellow/colorless result signifies successful coupling.
5. Washing:
-
Once the coupling reaction is complete, drain the coupling solution and wash the resin-bound peptide extensively with DMF (at least 5 times) to remove excess reagents and byproducts.[2] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Final Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups, including the tert-butyl group from tyrosine.
1. Resin Preparation:
-
After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[5] TIS acts as a scavenger to prevent side reactions with the cleaved tert-butyl cations.[5]
3. Cleavage Reaction:
-
In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5]
4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.[5]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove scavengers.[2][5]
-
Dry the peptide pellet under vacuum.[5]
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Experimental workflow for therapeutic peptide development using Fmoc-Tyr(tBu)-OH.
Caption: Generalized signaling pathway initiated by a bioactive peptide containing tyrosine.
Conclusion
Fmoc-Tyr(tBu)-OH is an indispensable reagent in the SPPS of bioactive peptides.[1] Its use within the orthogonal Fmoc/tBu protection strategy ensures the integrity of the tyrosine residue throughout the synthesis, preventing side reactions and leading to higher purity and yield of the final peptide product.[6] The detailed protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the successful synthesis and application of tyrosine-containing peptides for therapeutic and research purposes.
References
Application Notes: Incorporation of Phosphorylated Tyrosine with Protected Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphorylation is a critical post-translational modification (PTM) that governs a multitude of cellular processes, including signal transduction, cell cycle progression, and metabolic regulation.[1][2] The aberrant activity of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the ability to produce proteins with site-specific, stoichiometric phosphorylation is paramount for dissecting signaling pathways, validating drug targets, and developing novel therapeutics.
Directly incorporating negatively charged phosphotyrosine (pTyr) into proteins within living cells is challenging due to poor cell permeability and susceptibility to endogenous phosphatases.[1][2] To circumvent these issues, several powerful strategies have been developed that utilize protected phosphotyrosine precursors. These methods allow for the efficient and site-specific installation of a masked pTyr analog, which is later converted to the native pTyr, providing unparalleled control over protein phosphorylation status.
This document details two primary methodologies for incorporating protected phosphotyrosine: Genetic Code Expansion with convertible precursors in recombinant systems and Solid-Phase Peptide Synthesis (SPPS) with protected building blocks for creating phosphopeptides.
Strategy 1: Genetic Code Expansion with a Convertible Precursor
This cutting-edge approach expands the genetic code of an expression host (typically E. coli) to enable the co-translational incorporation of a protected, charge-neutral phosphotyrosine analog in response to an amber stop codon (TAG).[1][2] The incorporated analog, often a phosphoramidate, is stable within the cell and does not interfere with protein translation.[1][2] Following protein purification, the protecting group is removed by a simple and facile acidic cleavage, yielding the native phosphotyrosine residue at a specific, predetermined site.[1]
Logical Workflow
Applications
-
Studying Kinase-Substrate Interactions: Generate authentically phosphorylated proteins to serve as standards or substrates for kinase assays.
-
Investigating SH2/PTB Domain Binding: Produce proteins with specific pTyr sites to quantitatively analyze binding affinities of phosphotyrosine-binding domains like Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.
-
Elucidating Downstream Signaling: Uncover the functional consequences of a single phosphorylation event on protein conformation, activity, and its role in signaling cascades. For example, it was shown that phosphorylation of Ubiquitin at Tyr59 can negatively regulate the ubiquitination process.[1]
-
Structural Biology: Prepare homogenous samples of phosphoproteins for crystallization and structural determination.
Quantitative Data Summary
The yield of protein incorporating a protected pTyr precursor is dependent on the protein itself, the expression system, and the specific unnatural amino acid (Uaa). The subsequent deprotection step is generally highly efficient.
| Protein Target | Expression System | Unnatural Amino Acid (Uaa) | Typical Yield (mg/L) | Deprotection Efficiency | Reference |
| Calmodulin (CaM) | E. coli | Phosphoramidate-pTyr | ~1.0 | >95% (Complete conversion observed) | [1] |
| Green Fluorescent Protein (GFP) | E. coli | Phosphoramidate-pTyr | ~1.25 (31% of WT) | >95% | [1] |
| Myoglobin (Myo) | E. coli | Lys-pTyr (pro-peptide) | 61 | N/A (Direct Incorporation) | [3] |
| Myoglobin (Myo) | E. coli | Lys-Pmp (pro-peptide) | 60 | N/A (Stable Analog) | [3] |
| sfGFP | E. coli (phosphatase knockout) | O-phosphotyrosine (pTyr) | ~20 | N/A (Direct Incorporation) | [4] |
Strategy 2: Solid-Phase Peptide Synthesis (SPPS) with Protected Building Blocks
For studying isolated domains, kinase recognition motifs, or for use as inhibitors, synthetic phosphopeptides are invaluable tools. The most robust method for their synthesis is the "building block" approach in Fmoc-based SPPS. This involves the direct incorporation of an Fmoc-protected tyrosine residue where the phosphate (B84403) group is also protected, typically with benzyl (B1604629) (Bzl) or dimethyl (NMe₂) groups.
Comparison of Protected pTyr Building Blocks
The choice of phosphate protecting group is a critical decision that impacts coupling efficiency and final deprotection strategy.
| Building Block | Advantages | Disadvantages | Coupling Recommendation |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Most common, commercially available. | Partially protected phosphate can interfere with coupling and cause side reactions. May form salts with piperidine (B6355638), reducing coupling efficiency for subsequent residues.[5] | Use uronium-based reagents (HBTU, HATU) with an increased excess of a non-nucleophilic base like DIPEA.[5] |
| Fmoc-Tyr(PO₃H₂)-OH | Simple, cost-effective, no phosphate deprotection step needed. | Unprotected phosphate leads to sluggish coupling and requires strong activation.[5] | Requires potent activators like HATU with at least three equivalents of DIPEA.[5] |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | Couples smoothly using standard methods. No issues during chain elongation. | Requires a two-step final cleavage: TFA cleavage followed by acid-catalyzed hydrolysis of the phosphodiamidate.[5] | Standard coupling methods (PyBOP/DIPEA, TBTU/DIPEA, DIPCDI/HOBt) are effective.[5] |
Experimental Workflow
Protocols
Protocol 1: Site-Specific Incorporation of a Convertible pTyr Precursor in E. coli
This protocol is adapted from methods utilizing an orthogonal tRNA/synthetase pair for incorporating a phosphoramidate-protected pTyr.[1][4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmid 1: pEVOL vector encoding the engineered aminoacyl-tRNA synthetase (aaRS) and tRNACUA.
-
Plasmid 2: Expression vector (e.g., pET) containing the target gene with an in-frame amber codon (TAG) at the desired phosphorylation site.
-
Protected unnatural amino acid (Uaa), e.g., phosphoramidate-pTyr.
-
LB or Terrific Broth (TB) media with appropriate antibiotics.
-
Arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the pEVOL and target gene plasmids.
-
Select a single colony and grow an overnight starter culture at 37°C in 5 mL of LB medium containing the appropriate antibiotics.
-
Inoculate 1 L of TB medium (supplemented with antibiotics) with the overnight culture.
-
Grow the culture at 37°C with shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Add the protected Uaa to a final concentration of 1-2 mM.
-
Induce the expression of the orthogonal tRNA/synthetase pair by adding arabinose to a final concentration of 0.2% (w/v).
-
Immediately induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
Reduce the temperature to 25°C and continue to incubate for an additional 12-16 hours.[4]
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Store the cell pellet at -80°C or proceed directly to protein purification according to standard protocols (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Acidic Cleavage of the Phosphoramidate Protecting Group
This protocol efficiently converts the incorporated precursor into native phosphotyrosine.[1]
Materials:
-
Purified protein containing the phosphoramidate-pTyr precursor, in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
4 M Hydrochloric acid (HCl).
-
0.5 M Sodium hydroxide (B78521) (NaOH).
-
Lyophilizer (optional).
Procedure:
-
Dilute the purified protein solution to a concentration of 0.1–1.0 mg/mL. A lower concentration helps prevent aggregation during the acid treatment.
-
While gently stirring, add 4 M HCl dropwise to the protein solution to reach a final HCl concentration of 0.4 M (final pH will be ~1-2).
-
Incubate the solution. The optimal time and temperature are protein-dependent and must be optimized. A typical starting point is 16 hours at 4°C.[1] For some proteins, longer incubation may be necessary (e.g., 48 hours for Calmodulin).[1]
-
Neutralize the reaction by adding 0.5 M NaOH to return the pH to ~7.5.
-
Alternative to Step 4: For buffer exchange, the acidic solution can be lyophilized to remove the HCl and then resuspended in the desired final buffer.[1]
-
Confirm the complete conversion of the precursor to pTyr using mass spectrometry. The mass difference will correspond to the loss of the protecting group.
-
Verify protein integrity and folding using SDS-PAGE, Western blot with a pTyr-specific antibody, and functional assays.
Protocol 3: General Protocol for Manual Solid-Phase Synthesis of a Phosphopeptide
This protocol outlines the manual synthesis of a model phosphopeptide using Fmoc-Tyr(PO(OBzl)OH)-OH.
Materials:
-
Rink Amide resin.
-
Fmoc-protected amino acids, including Fmoc-Tyr(PO(OBzl)OH)-OH.
-
Coupling reagents: HBTU, HOBt, or HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard Residue):
-
Dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and an activator like HBTU/HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin thoroughly. Confirm completion with a ninhydrin (B49086) test.
-
-
Phosphotyrosine Coupling:
-
Dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (2 eq.), HBTU (2 eq.), and HOBt (2 eq.) in a minimal amount of DMF.
-
Add DIPEA (4-6 eq.).
-
Add the solution to the resin and couple for 2-4 hours or overnight. Double coupling may be required for difficult sequences.
-
Wash the resin thoroughly.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
-
Purification: Pellet the peptide via centrifugation, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Application Spotlight: Probing SH2 Domain Interactions
SH2 domains are protein modules that recognize and bind to specific phosphotyrosine-containing motifs, acting as critical nodes in signal transduction. Proteins generated with site-specific pTyr are ideal tools for studying these interactions.
By synthesizing a recombinant RTK intracellular domain with pTyr at a specific site, researchers can perform:
-
Pull-down assays to identify novel binding partners from cell lysates.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (Kᴅ) and kinetics of a specific SH2 domain to its target pTyr site.
-
In vitro reconstitution of signaling complexes to understand the assembly and regulation of downstream pathways.
References
- 1. Site-specific incorporation of phosphotyrosine using an expanded genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Genetic Code of Escherichia coli with Phosphotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
The Cornerstone of Peptide Drug Discovery: Applications of Fmoc-Tyr(tBu)-OH
Fmoc-Tyr(tBu)-OH, a protected derivative of the amino acid tyrosine, stands as an indispensable tool in the synthesis of therapeutic peptides. Its strategic use in Solid-Phase Peptide Synthesis (SPPS) is fundamental to the development of novel drugs targeting a wide array of diseases. This application note provides a detailed overview of the role of Fmoc-Tyr(tBu)-OH in drug discovery, complete with experimental protocols, quantitative data, and visual representations of key processes.
In the realm of modern drug discovery, peptides have emerged as highly specific and potent therapeutic agents with a favorable safety profile. The chemical synthesis of these complex biomolecules hinges on the precise and efficient assembly of amino acid building blocks. Fmoc-Tyr(tBu)-OH plays a pivotal role in this process, particularly when the synthesized peptide's biological activity is dependent on the presence of one or more tyrosine residues.[1]
The primary function of Fmoc-Tyr(tBu)-OH is to provide temporary protection to the hydroxyl group of the tyrosine side chain during SPPS.[1][2] The tert-butyl (tBu) group acts as a robust shield, preventing unwanted side reactions such as O-acylation during the peptide chain elongation steps.[1][2] This protection is a key component of the orthogonal Fmoc/tBu strategy, where the Fmoc group on the alpha-amino group is removed by a mild base (e.g., piperidine), while the acid-labile tBu group remains intact until the final cleavage from the solid support.[3][4] This ensures higher coupling efficiencies, greater purity of the crude peptide, and a more streamlined purification process.[1][2]
Key Applications in Drug Discovery and Development:
-
Synthesis of Peptide-Based Therapeutics: Fmoc-Tyr(tBu)-OH is instrumental in the synthesis of a wide range of peptide drugs where tyrosine residues are crucial for receptor binding and biological activity.[3] An important example is the synthesis of GLP-1 (Glucagon-Like Peptide-1) receptor agonists, which are used in the treatment of type 2 diabetes. Tyrosine residues within the GLP-1 receptor are important for its structure and function.[1]
-
Development of Phosphopeptides for Signal Transduction Research: Tyrosine phosphorylation is a critical post-translational modification that governs numerous cellular signaling pathways.[3] While Fmoc-Tyr(tBu)-OH is used to incorporate the tyrosine residue, subsequent phosphorylation or the use of pre-phosphorylated and protected tyrosine derivatives allows for the synthesis of phosphopeptides.[3] These phosphopeptides are invaluable tools for studying protein-protein interactions, particularly those involving Src Homology 2 (SH2) domains, and for developing drugs that modulate these pathways.[3]
-
Peptide-Drug Conjugates (PDCs): The tyrosine residue, once deprotected, can serve as a site for conjugation of small molecule drugs, creating targeted drug delivery systems.[5] This approach is being explored to enhance the therapeutic index of potent cytotoxic agents by directing them specifically to cancer cells.
-
Biomaterials and Tissue Engineering: Tyrosine-derived polymers and peptide-based materials are being investigated for various biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility and degradability.[6]
Quantitative Data Summary
The efficiency of peptide synthesis using Fmoc-Tyr(tBu)-OH can be quantified by several parameters. The following tables summarize typical quantitative data for a standard manual SPPS cycle and a comparison with the alternative Trt-protected tyrosine.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Wang Resin or 2-Chlorotrityl Resin | - | Wang resin is common for peptides with a C-terminal carboxylic acid.[4] |
| Substitution | 0.3 - 0.8 | mmol/g | |
| Amino Acid Coupling | |||
| Fmoc-Tyr(tBu)-OH | 3 | equivalents | Relative to resin loading.[1] |
| Coupling Reagent (e.g., DIC) | 3 | equivalents | Relative to resin loading.[1] |
| Activator (e.g., OxymaPure®) | 3 | equivalents | Relative to resin loading.[1] |
| Coupling Time | 1 - 2 | hours | At room temperature.[1] |
| Fmoc Deprotection | |||
| Reagent | 20% Piperidine (B6355638) in DMF | v/v | |
| Treatment Time | 10 - 15 | minutes | [1] |
| Property | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Trt)-OH | Reference(s) |
| Protecting Group | tert-Butyl (tBu) ether | Trityl (Trt) ether | [7] |
| Molecular Weight | 459.5 g/mol | 625.7 g/mol | [7] |
| Acid Lability | Lower; requires strong acid (e.g., 95% TFA) for cleavage. | Higher; can be cleaved with mild acid (e.g., 1-5% TFA in DCM). | [7] |
| Cleavage Side Reactions | Forms tert-butyl cations, which can alkylate nucleophilic residues (e.g., Trp). | Forms trityl cations, which are less reactive due to steric hindrance. | [7] |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Tyr(tBu)-OH
This protocol outlines the manual steps for incorporating an Fmoc-Tyr(tBu)-OH residue into a growing peptide chain on a solid support.[1]
A. Resin Swelling:
-
Place the desired amount of resin (e.g., Wang resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[4]
-
Drain the DMF.
B. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 3 minutes, then drain.[1]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
C. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), an activator such as OxymaPure® (3 equivalents), and a coupling reagent such as DIC (3 equivalents) in DMF.[1]
-
Allow the activation to proceed for 5-10 minutes at room temperature.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
D. Monitoring the Coupling Reaction:
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
E. Washing:
-
After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Cleavage of the Peptide from the Resin and Removal of Protecting Groups
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups, including the tBu group from tyrosine.
A. Resin Preparation:
-
After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
B. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). The scavengers (TIS and water) are crucial to trap the reactive cations generated during the cleavage of the tBu group.
C. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[1]
D. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[1]
-
Centrifuge the ether suspension to pellet the precipitated peptide.[1]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the crude peptide pellet under vacuum.[1]
E. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Key Pathways and Workflows
To better illustrate the context in which Fmoc-Tyr(tBu)-OH is utilized, the following diagrams depict a relevant signaling pathway and a general experimental workflow for therapeutic peptide development.
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.[1]
Caption: Experimental workflow for therapeutic peptide development.[1]
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Tyr(tBu)
Introduction
In solid-phase peptide synthesis (SPPS), the use of side-chain protecting groups is essential to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. For the amino acid tyrosine, a common protecting group for its hydroxyl function is the tert-butyl (tBu) group. This group is typically stable under the basic conditions used for Fmoc deprotection but is labile to strong acids, making it compatible with the widely used Fmoc/tBu synthesis strategy.[1] The final step after cleavage of the peptide from the resin is purification, most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
The purification of peptides containing Tyr(tBu) and other hydrophobic protecting groups presents unique challenges. These peptides are often less soluble in aqueous mobile phases and can interact strongly with the stationary phase, leading to poor peak shape, low recovery, and difficulty in separating the target peptide from closely related impurities.[2][3] This document provides a detailed protocol and application guidance for the successful HPLC purification of peptides containing the Tyr(tBu) residue.
Challenges in the HPLC Purification of Tyr(tBu)-Containing Peptides
The primary challenges in purifying Tyr(tBu)-containing peptides by RP-HPLC are related to their increased hydrophobicity compared to their deprotected counterparts. Key issues include:
-
Poor Solubility: The hydrophobic nature of the tBu group can significantly decrease the peptide's solubility in the aqueous mobile phases typically used at the beginning of an HPLC gradient. This can lead to sample precipitation on the column, resulting in low recovery and poor resolution.[2][3]
-
Strong Retention: The increased hydrophobicity causes strong binding to the non-polar stationary phase (e.g., C18), requiring higher concentrations of organic solvent for elution. This can sometimes compromise the separation of the target peptide from hydrophobic impurities.[2]
-
Peak Broadening and Tailing: Poor solubility and strong interactions with the column matrix can lead to broad and tailing peaks, which complicates fraction collection and reduces the purity of the isolated peptide.[2]
-
Protecting Group Stability: The tBu group is sensitive to strong acids. While trifluoroacetic acid (TFA) is a common and effective ion-pairing agent in peptide HPLC, high concentrations or prolonged exposure can potentially lead to premature deprotection of the Tyr(tBu) residue during the purification process.
Data Presentation: Comparison of HPLC Parameters
The selection of appropriate HPLC parameters is critical for the successful purification of Tyr(tBu)-containing peptides. The following tables summarize key quantitative data on the impact of different mobile phase additives and column chemistries on peptide purification.
Table 1: Effect of Mobile Phase Additive on Peptide Retention and Resolution
| Mobile Phase Additive | Retention Time of Main Peptide (min) | Resolution of Main Peak from Impurity | Peak Shape | Notes |
| 0.1% Formic Acid (FA) | 15.2 | 0.8 | Poor | MS-compatible, but may result in broader peaks for some peptides.[2] |
| 0.1% Trifluoroacetic Acid (TFA) | 18.5 | 1.6 | Good | Standard choice for good resolution and peak shape.[2][4] |
| 0.2-0.25% Trifluoroacetic Acid (TFA) | Increased | Optimal | Good | Recommended for peptides with multiple positive charges to improve resolution.[4] |
| 0.1% Heptafluorobutyric Acid (HFBA) | 24.3 | 2.5 | Excellent | Significantly increases retention; useful for very similar impurities.[2] |
Data adapted from a study on hydrophobic peptides and general peptide purification principles, which are applicable to Tyr(tBu)-containing peptides.[2][4]
Table 2: Influence of Column Chemistry on Recovery and Purity of Hydrophobic Peptides
| Column Chemistry (Pore Size) | Purity (%) | Recovery (%) | Observations |
| C18 (100 Å) | 85 | 40 | Severe peak tailing and low recovery due to strong binding.[2] |
| C4 (300 Å) | 96 | 85 | Sharper peak and much-improved recovery for hydrophobic peptides.[2] |
| Diphenyl (300 Å) | 95 | 82 | Offers a different selectivity compared to C18 and C4 phases.[2] |
This data illustrates the importance of column selection for hydrophobic peptides, a category that includes those with tBu protecting groups.[2]
Experimental Protocols
This section provides a detailed methodology for the analytical and preparative HPLC purification of a Tyr(tBu)-containing peptide.
1. Analytical HPLC Protocol
This protocol is for assessing the purity of the crude peptide and for optimizing the separation conditions before scaling up to preparative HPLC.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent. Start with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
If solubility is an issue, dissolve the peptide in a minimal amount of a stronger organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, and then dilute with the initial mobile phase.[2]
-
The final concentration should be approximately 1 mg/mL.[5]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For very hydrophobic peptides, a C4 or C8 column may be more suitable.[2]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[6]
-
Column Temperature: 40-60°C. Elevated temperatures can improve solubility and peak shape for hydrophobic peptides.[7]
-
Gradient: A common starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of the target peptide.[5] A shallower gradient around the elution point of the peptide will improve resolution.[8]
-
2. Preparative HPLC Protocol
This protocol is for purifying larger quantities of the Tyr(tBu)-containing peptide for subsequent use.
-
Sample Preparation:
-
Dissolve the crude peptide in the minimum amount of a suitable solvent, as determined during analytical method development.
-
Ensure the peptide is fully dissolved to avoid column clogging and to achieve optimal separation.
-
Filter the sample if any particulates are present.
-
-
Chromatographic Conditions:
-
Column: A preparative C18, C8, or C4 column with a larger diameter (e.g., 20 mm to 50 mm) and packed with larger stationary phase particles (e.g., 10-20 µm).[9] The choice of stationary phase should be the same as that used for the optimized analytical separation.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: The flow rate should be scaled up from the analytical method based on the column diameter.
-
Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Gradient: Use the optimized shallow gradient from the analytical runs to maximize the separation of the target peptide from its impurities.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to determine their purity. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a solid.
-
Mandatory Visualizations
Experimental Workflow for HPLC Purification of Tyr(tBu)-Containing Peptides
Caption: A typical workflow for the purification of Tyr(tBu)-containing peptides.
Troubleshooting Logic for Poor HPLC Purification
Caption: A logical diagram for troubleshooting common HPLC purification issues.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. hplc.eu [hplc.eu]
- 9. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
Troubleshooting & Optimization
Preventing side reactions with Fmoc-Tyr(tBu)-OH
Welcome to the technical support center for Fmoc-Tyr(tBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during solid-phase peptide synthesis (SPPS) using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the tert-butyl (tBu) group in Fmoc-Tyr(tBu)-OH?
A1: The tert-butyl (tBu) group on the phenolic hydroxyl side chain of tyrosine serves as a robust protecting group.[1][2] Its primary function is to prevent undesired O-acylation of the tyrosine side chain during the coupling steps of peptide synthesis.[1][2] This protection is crucial for achieving high coupling efficiency, minimizing the formation of hard-to-remove impurities, and ultimately increasing the yield and purity of the target peptide.[1][2] The tBu group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage and global deprotection step.[3][4]
Q2: What is the most common side reaction associated with the use of Fmoc-Tyr(tBu)-OH?
A2: The most prevalent side reaction occurs during the final TFA-mediated cleavage step. The cleavage of the tBu group generates a highly reactive tert-butyl cation (tBu+).[3][5] This electrophilic carbocation can then modify other nucleophilic amino acid residues within the peptide chain, a reaction known as tert-butylation.[3][5][6]
Q3: Which amino acid residues are most susceptible to tert-butylation?
A3: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[5] The most susceptible residues are:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[5][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[5]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[5][6]
-
Tyrosine (Tyr): The phenolic ring of an unprotected or deprotected tyrosine can also be alkylated.[5]
Q4: How can I prevent the tert-butylation of sensitive amino acid residues?
A4: The most effective way to prevent tert-butylation is to add "scavengers" to the TFA cleavage cocktail.[3][5] Scavengers are nucleophilic reagents that react with and neutralize the tert-butyl cations at a faster rate than the sensitive residues in the peptide, thus preventing unwanted side reactions.[5][8]
Q5: What are the most common scavengers and in what concentrations should they be used?
A5: The choice and concentration of scavengers depend on the amino acid composition of your peptide. Common scavengers include Triisopropylsilane (TIS), water (H₂O), 1,2-Ethanedithiol (EDT), and Thioanisole. A standard cleavage cocktail for peptides without sensitive residues is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][9] For peptides containing multiple sensitive residues like Trp, Met, and Cys, a more robust cocktail such as Reagent K (TFA/Water/Phenol/Thioanisole/EDT) is recommended.[3][10]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Unexpected mass peak at +56 Da (or multiples) in LC-MS. | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during cleavage.[11] | 1. Incorporate scavengers: Ensure your cleavage cocktail contains appropriate scavengers. For Trp-containing peptides, TIS is highly effective. For Cys, EDT is recommended.[5][11] 2. Optimize scavenger cocktail: For peptides with multiple sensitive residues, use a comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[11] |
| Low final peptide yield with deletion sequences observed in LC-MS (missing Tyr). | Incomplete coupling of Fmoc-Tyr(tBu)-OH to the growing peptide chain.[4] | 1. Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-Tyr(tBu)-OH to ensure the reaction goes to completion.[4][12] 2. Extend Coupling Time: Increase the reaction time for the coupling step.[12] 3. Check Reagents: Ensure the quality and activity of your coupling reagents (e.g., HOBt, DIC).[13] 4. Monitor with Kaiser Test: Use the Kaiser test to confirm the completion of the coupling reaction before proceeding to the next step.[1][4] |
| Discoloration (yellow/orange) of the resin during synthesis. | This is generally not specific to Fmoc-Tyr(tBu)-OH but can be due to the formation of piperidine-fulvene adducts during Fmoc deprotection, especially with prolonged reaction times.[14] | 1. Optimize Deprotection Time: Adhere to recommended Fmoc deprotection times (e.g., 5-10 minutes, repeated once).[10] 2. Thorough Washing: Ensure thorough washing of the resin with DMF after deprotection to remove all byproducts.[1] |
| Incomplete removal of the tBu group from Tyrosine. | Insufficient cleavage time or TFA concentration, particularly if the peptide has sterically hindered sequences.[6] | 1. Extend Cleavage Time: Increase the cleavage reaction time to 3-4 hours.[9][10] 2. Ensure Fresh TFA: Use fresh, high-quality TFA for the cleavage cocktail. |
Data Presentation
Table 1: Common Scavenger Cocktails for Final Cleavage
| Cocktail Name | Composition (v/v/w) | Target Residues | Reference |
| Standard TFA Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | General purpose, good for Trp | [1][9] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr | [3][10] |
| TFA/EDT/H₂O/TIS | TFA/EDT/H₂O/TIS (94:2.5:2.5:1) | Cys, Trp | [15] |
| TFA/Thioanisole/DMS/DTT | Varies | Cys, Ser(tBu), Thr(tBu) | [6] |
Note: The exact composition of scavenger cocktails can be optimized based on the specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.[10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) with a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC, 3 eq.) and an additive such as OxymaPure® or Hydroxybenzotriazole (HOBt, 3 eq.) in DMF for 5-10 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another hour or perform a double coupling.[1][4]
-
Washing: Wash the resin with DMF (3-5 times), followed by Dichloromethane (DCM, 3 times), and finally DMF (3 times).[1]
Protocol 2: Cleavage and Deprotection using Reagent K
Caution: Always prepare and use TFA cocktails in a certified fume hood with appropriate personal protective equipment.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.[1][10]
-
Cleavage Cocktail Preparation: Freshly prepare Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).[3][10]
-
Cleavage Reaction: Add the ice-cold cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.[3][10]
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a tube containing 10-fold volume of cold diethyl ether.[1][11]
-
Collection and Washing: Collect the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.[11]
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
Caption: Mechanism of tert-butyl cation generation and prevention of side reactions by scavengers.
Caption: Troubleshooting workflow for common issues encountered with Fmoc-Tyr(tBu)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting incomplete coupling of Fmoc-Tyr-OtBu
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete coupling of Fmoc-Tyr(OtBu) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc-Tyr(tBu)-OH coupling?
Incomplete coupling of Fmoc-Tyr(tBu)-OH during solid-phase peptide synthesis (SPPS) can be attributed to several factors:
-
Steric Hindrance: The bulky nature of the growing peptide chain can physically obstruct the N-terminal amine, making it difficult for the incoming activated Fmoc-Tyr(tBu)-OH to react. This is particularly problematic in sequences with other bulky amino acids near the coupling site.[1][2]
-
Peptide Aggregation: Hydrophobic sequences or longer peptide chains can aggregate on the resin, leading to the formation of secondary structures that mask the reactive N-terminus.[1][3] This aggregation can be sequence-dependent and is a major cause of synthesis difficulties.[3][4]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reagents to the growing peptide chain, leading to reduced reaction rates and incomplete coupling.[5][6] The swelling of the resin can be influenced by the peptide sequence itself as it elongates.[6][7]
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling, resulting in truncated sequences.[8]
-
Suboptimal Activation: The activation of the Fmoc-Tyr(tBu)-OH carboxylic acid may be inefficient, leading to a lower concentration of the active ester required for coupling.
Q2: How can I detect incomplete coupling of Fmoc-Tyr(tBu)-OH?
Several methods can be used to detect incomplete coupling:
-
Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin.[1][8] A positive result (blue/purple color) indicates that the coupling is incomplete. A negative result (yellow/colorless) suggests a successful coupling.[8]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative colorimetric test to detect unreacted primary amines.[1]
-
Test Cleavage and Analysis: A small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[1][8] The presence of deletion sequences (peptides missing the Tyr residue) in the mass spectrum or multiple peaks in the HPLC chromatogram confirms incomplete coupling.[8]
Q3: Is the tert-butyl (tBu) protecting group on the tyrosine side chain causing the coupling issue?
It is unlikely that the tBu group itself is the direct cause of coupling problems. The tBu group is stable under the basic conditions of Fmoc removal and is designed to prevent side reactions at the phenolic hydroxyl group of tyrosine during synthesis.[8][9] The primary culprits for incomplete coupling are more likely related to steric hindrance, aggregation, or suboptimal reaction conditions.[8]
Troubleshooting Guide
Problem: Positive Kaiser test after Fmoc-Tyr(tBu)-OH coupling, indicating incomplete reaction.
Below are a series of troubleshooting steps to address incomplete coupling.
Immediate Corrective Actions
If an incomplete coupling is detected, the most straightforward first step is to perform a "double coupling."
-
Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Tyr(tBu)-OH.[2][8] This can help drive the reaction to completion.
Optimization of Coupling Protocol
If double coupling is insufficient or if the problem persists in subsequent syntheses, consider the following protocol optimizations:
-
Change Coupling Reagents: Standard carbodiimide (B86325) activators like DIC/HOBt may not be potent enough for difficult couplings. Switching to a more powerful uronium/aminium salt like HATU, HBTU, or HCTU can significantly improve efficiency.[2][8][10] COMU is another highly effective alternative.[10][11]
-
Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours can provide more time for the reaction to proceed to completion.[8] Moderately increasing the temperature (e.g., to 40-50°C) can also enhance the reaction kinetics, though caution must be exercised to avoid potential side reactions like racemization.[8]
-
Optimize Solvents: While DMF is a standard solvent for SPPS, switching to N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt can help disrupt peptide aggregation and improve reagent accessibility.[3][8]
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent Class | Examples | Relative Reactivity | Notes |
| Carbodiimides | DIC/HOBt | Standard | Cost-effective, but may be insufficient for hindered couplings. |
| Uronium/Aminium (HOBt-based) | HBTU, TBTU | High | Widely used standard reagents, generally more effective than carbodiimides.[10] |
| Uronium/Aminium (HOAt-based) | HATU | Very High | Highly recommended for difficult sequences and sterically hindered amino acids due to rapid activation.[10] |
| Uronium/Aminium (Oxyma-based) | COMU | Very High | Reactivity is comparable to HATU, with the advantage of being based on the non-explosive OxymaPure.[11] |
| Phosphonium (OBt-based) | PyBOP | High | Good general-purpose reagents. |
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Amines
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
After the coupling step, take a small sample of resin beads (5-10 mg).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Incomplete coupling. A recoupling is necessary.[1]
-
Yellow/Colorless: Complete coupling.[8]
Protocol 2: Double Coupling Procedure
-
After the first coupling reaction, drain the reaction vessel.
-
Wash the resin three times with DMF.
-
Prepare a fresh solution of activated Fmoc-Tyr(tBu)-OH using your chosen coupling reagents (e.g., HATU/DIPEA).
-
Add the fresh activation mixture to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Side-Chain Acylation of Tyrosine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the side-chain acylation of tyrosine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is tyrosine side-chain acylation and why is it a problem?
A1: Tyrosine side-chain acylation is an undesired modification where an acyl group is attached to the hydroxyl group (-OH) of the tyrosine side chain, forming an ester. This occurs when the phenolic hydroxyl group, a potent nucleophile, attacks the activated carboxylic acid of the amino acid being coupled. This side reaction leads to the formation of impurities that can be difficult to separate from the target peptide, reducing the overall yield and purity of the synthesis.[1][2]
Q2: When is tyrosine side-chain acylation most likely to occur?
A2: This side reaction is most prevalent when using unprotected tyrosine in your peptide sequence. The risk increases with the use of highly activating coupling reagents and in the presence of strong bases, which can deprotonate the tyrosine hydroxyl group, increasing its nucleophilicity.
Q3: Can I perform a synthesis with unprotected tyrosine?
A3: While it is possible, especially for short peptides, it is generally not recommended for longer or more complex sequences.[1] If you choose to proceed with unprotected tyrosine, it is crucial to use milder activation conditions and be prepared for potential side-product formation. For most applications, utilizing a protected tyrosine derivative is the safer and more efficient approach.[1][2]
Q4: What is the mass shift I should look for to detect tyrosine acylation?
A4: The mass shift will correspond to the mass of the acyl group that has been added. Common acylating species in peptide synthesis are the activated amino acid being coupled or a protecting group like Fmoc. For example:
-
Acetylation: +42.01 Da
-
Fmoc group addition: +222.24 Da
Q5: Are there other amino acids susceptible to similar side-chain acylation?
A5: Yes, serine and threonine, which also have hydroxyl groups in their side chains, are also susceptible to O-acylation under similar conditions.
Troubleshooting Guide
This guide will help you identify, resolve, and prevent tyrosine side-chain acylation.
Step 1: Problem Identification - Suspecting Tyrosine Acylation
The primary indication of tyrosine side-chain acylation is the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC) and mass spectrum.
-
HPLC Analysis: You may observe one or more new peaks eluting close to your main product peak.
-
Mass Spectrometry (MS) Analysis: The mass of these unexpected peaks will correspond to your target peptide mass plus the mass of an additional acyl group.
Step 2: Confirmation of Acylation
To confirm that the observed modification is indeed tyrosine acylation, a detailed mass spectrometry analysis is required.
Experimental Protocol: Detection of Tyrosine Side-Chain Acylation by Mass Spectrometry
1. Sample Preparation: a. Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[3] b. Precipitate the peptide with cold diethyl ether and wash to remove scavengers.[3] c. Dissolve the crude peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).[4][5][6]
2. Mass Spectrometry Analysis: a. Acquire a full MS scan to identify the molecular weights of the components in your crude product. Look for masses corresponding to [M+H]⁺, [M+Na]⁺, etc., of your target peptide, as well as masses that are higher by the mass of the suspected acyl group. b. Perform tandem MS (MS/MS) on the parent ion of the suspected acylated peptide.[7]
3. Data Interpretation: a. In the MS/MS spectrum, look for fragment ions (b- and y-ions) that are shifted by the mass of the acyl group.[8] b. The presence of a neutral loss corresponding to the mass of the acyl group upon fragmentation can also be indicative of the modification. c. A key indicator is a shift in the mass of fragment ions containing the modified tyrosine residue, while fragments without it remain at their expected mass.[8]
Logical Workflow for Troubleshooting Tyrosine Acylation
Caption: A workflow for troubleshooting tyrosine side-chain acylation.
Step 3: Resolution and Prevention
A. Reversal of Acylation (Attempt with Caution)
While prevention is the best strategy, it may be possible to reverse O-acylation of tyrosine by treating the peptide with a mild base to hydrolyze the ester bond. This approach is analogous to the reversal of serine and threonine O-acylation.
Experimental Protocol: Potential Reversal of Tyrosine O-Acylation
Note: This protocol is based on methods for reversing O-acylation on other hydroxy-amino acids and should be optimized for your specific peptide.
1. On-Resin Treatment: a. After a coupling step where acylation is suspected, wash the resin thoroughly with DMF. b. Treat the peptide-resin with a solution of 20% piperidine (B6355638) in DMF for 2 hours at room temperature. c. Alternatively, a milder treatment with a solution of 1 M hydroxylamine (B1172632) in pyridine (B92270) can be attempted. d. Wash the resin extensively with DMF and DCM. e. Cleave a small amount of peptide and analyze by HPLC/MS to assess the success of the reversal.
2. Solution-Phase Treatment: a. After cleavage and purification, if the acylated peptide is isolated, it can be dissolved in a suitable buffer (e.g., pH 8.5) and treated with a mild base. b. Monitor the reaction progress by HPLC to avoid degradation of the peptide.
B. Prevention of Tyrosine Acylation
The most effective way to prevent side-chain acylation is to use a tyrosine derivative with a protected hydroxyl group. The choice of protecting group depends on the overall synthetic strategy (e.g., Fmoc or Boc chemistry).
Data Presentation: Comparison of Tyrosine Protecting Groups
| Protecting Group | Abbreviation | Structure | Stability | Deprotection Conditions | Key Considerations |
| tert-Butyl | tBu | -C(CH₃)₃ | Stable to bases (e.g., piperidine). Labile to strong acids. | Strong acids (e.g., TFA). Cleavage is typically performed concurrently with resin cleavage in Fmoc-SPPS. | The most common choice for Fmoc-SPPS. Can lead to tert-butylation of the tyrosine ring if scavengers are not used. |
| Benzyl | Bzl | -CH₂-C₆H₅ | Stable to mild acids and bases. Labile to strong acids and hydrogenolysis. | Strong acids (e.g., HF) or catalytic hydrogenolysis. Partially labile to TFA. | More common in Boc-SPPS. Partial lability in TFA makes it less ideal for extensive Fmoc-SPPS. |
| 2,6-Dichlorobenzyl | 2,6-diCl-Bzl | -CH₂-C₆H₃Cl₂ | More stable to acid than Bzl. Stable to 50% TFA. | Strong acids (e.g., HF). | Provides increased acid stability compared to Bzl, useful in Boc-SPPS for preparing protected fragments. |
| 2-Chlorotrityl | 2-Cl-Trt | -C(C₆H₅)₂(C₆H₄Cl) | Very acid-labile. Stable to bases. | Very mild acid (e.g., 1% TFA in DCM). | Useful for preparing protected peptide fragments where the tyrosine side chain needs to be deprotected selectively on-resin. |
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the mechanism of tyrosine side-chain acylation and the protective action of a protecting group.
Caption: Mechanism of side-chain acylation on an unprotected tyrosine residue.
Caption: Prevention of side-chain acylation using a protecting group (PG) on tyrosine.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-SPPS of Tyrosine-Containing Peptides
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) of peptides containing tyrosine residues using Fmoc chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of their synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is special attention required for tyrosine during Fmoc-SPPS?
A1: The phenolic hydroxyl group in the side chain of tyrosine is nucleophilic and can lead to undesirable side reactions during peptide synthesis.[1] If left unprotected, this hydroxyl group can be acylated by activated amino acids during coupling steps, resulting in branched peptide impurities and a significant reduction in the yield of the target peptide.[1] Therefore, proper protection of the tyrosine side chain is critical for a successful synthesis.[1]
Q2: What is the most common protecting group for tyrosine in Fmoc-SPPS and why?
A2: The most widely used and preferred protecting group for the tyrosine side chain in Fmoc chemistry is the tert-butyl (tBu) ether.[2][3] The Fmoc-Tyr(tBu)-OH derivative is popular because the tBu group is stable under the mildly basic conditions required for Fmoc group removal (e.g., piperidine (B6355638) in DMF), yet it is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[4][5] This orthogonality is a cornerstone of the Fmoc/tBu protection strategy.[3]
Q3: Can the tBu protecting group on tyrosine cause problems during synthesis?
A3: It is unlikely that the tBu group itself is the direct cause of low yield during the chain elongation phase of synthesis.[4] It is highly stable to the basic conditions of Fmoc deprotection.[4][5] However, during the final TFA-mediated cleavage, the released tert-butyl cation is a reactive electrophile. If not properly "scavenged," it can reattach to the electron-rich aromatic ring of tyrosine, leading to 3-tert-butyltyrosine adducts.[5] This is why scavengers are essential in the cleavage cocktail.
Q4: What are scavengers and why are they essential for cleaving tyrosine-containing peptides?
A4: Scavengers are reagents added to the cleavage cocktail to capture and neutralize highly reactive carbocations generated during the removal of acid-labile protecting groups. For tyrosine, the primary concern is the tert-butyl cation from the Tyr(tBu) side chain. Common scavengers include triisopropylsilane (B1312306) (TIS), water, phenol, and thioanisole.[3][4] These molecules effectively trap the carbocations, preventing side reactions such as the alkylation of the tyrosine ring or modifications to other sensitive residues like tryptophan and methionine.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide
Low overall yield is a common issue in SPPS. When synthesizing a peptide with tyrosine, the problem is often not with the tyrosine residue itself but with general SPPS challenges that can be exacerbated by the peptide sequence.
Possible Causes & Solutions:
-
Incomplete Fmoc Deprotection: Failure to completely remove the N-terminal Fmoc group leads to truncated peptide sequences. This is a primary cause of low yield, especially in sequences prone to aggregation.[4]
-
Solution: Increase the deprotection time or use a stronger base cocktail. For difficult sequences, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine solution. Monitoring Fmoc deprotection via UV is a good practice to ensure completion.[7]
-
-
Poor Coupling Efficiency: The incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[4] While Fmoc-Tyr(tBu)-OH is generally reactive, steric hindrance or peptide aggregation can impede the reaction.[4][8]
-
Peptide Aggregation: Hydrophobic or β-sheet forming sequences can aggregate on the resin, blocking reagent access and leading to failed deprotection and coupling steps.[4]
-
Solution: Use a lower-loading resin to increase the distance between peptide chains.[8] Incorporate backbone-protecting groups like the Hmb group on a preceding amino acid to disrupt hydrogen bonding and aggregation.[8][9] Synthesizing at an elevated temperature can also help to disrupt secondary structures.[8]
-
To diagnose the specific step causing low yield, a test cleavage is recommended.
-
Sample Collection: After a coupling step where a problem is suspected, withdraw a small amount of the dried peptide-resin (5-10 mg).[4]
-
Cleavage: Place the resin in a microcentrifuge tube and add 200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).[4]
-
Reaction: Allow the cleavage to proceed at room temperature for 2-3 hours.[4]
-
Precipitation: Add the TFA mixture to a tube containing 1 mL of cold diethyl ether to precipitate the peptide.[4]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.[4]
-
Analysis: Dry the peptide and reconstitute it in a suitable solvent. Analyze the crude peptide by HPLC and Mass Spectrometry (MS).[4] Compare the experimental mass with the theoretical mass to identify truncated or deletion sequences.[4]
Issue 2: Poor Purity of the Crude Peptide
Even with a good yield, the purity of the crude peptide can be compromised by various side reactions.
Possible Causes & Solutions:
-
Side Reactions During Cleavage: As mentioned, reactive cations can modify sensitive residues if not properly scavenged.
-
Solution: Always use a well-chosen cleavage cocktail containing scavengers. For peptides also containing residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a more complex cocktail is required.[10]
-
-
Aspartimide Formation: If your sequence contains an Aspartic Acid (Asp) residue, it is highly prone to forming a cyclic aspartimide intermediate, especially when followed by small residues like Glycine or Serine.[4][11] This can lead to a mixture of by-products.
-
Oxidation/Modification of Tyrosine: Although less common with proper protection, the tyrosine ring can be susceptible to oxidation or other modifications under harsh conditions.[12][13]
-
Solution: Ensure high-quality, fresh reagents are used. Protect the reaction vessel from light and oxygen where possible.
-
Data Presentation
Table 1: Comparison of Common Tyrosine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Common Side Reactions |
| tert-Butyl | tBu | Stable to bases (e.g., piperidine). Labile to strong acids.[5] | Strong acids (e.g., TFA). Cleavage is concurrent with resin cleavage.[5] | Formation of 3-tert-butyltyrosine if scavengers are not used.[5] |
| Benzyl | Bzl | Stable to mild acids and bases.[5] | Strong acids (e.g., HF) and hydrogenolysis. Partially labile to TFA.[2][14] | Incomplete removal with TFA can lead to impurities. |
| 2-Bromo-Z | 2-BrZ | Stable to TFA.[2] | Removed by piperidine.[2] | Limited use in Fmoc-SPPS as it is not orthogonal.[2] |
| O-Cyclohexyl | cHex | More stable to TFA than tBu.[15] | Requires stronger acid cocktails (e.g., TFMSA/TFA) for complete removal.[15] | Incomplete removal with standard TFA cocktails.[15] |
Table 2: Recommended Cleavage Cocktails for Tyrosine-Containing Peptides
| Cocktail Name | Composition (v/v) | Recommended For |
| Standard TFA Cocktail | 95% TFA / 2.5% Water / 2.5% TIS[4] | General purpose for peptides without other highly sensitive residues. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT[6][16] | Peptides also containing Trp, Met, or Cys.[6][10][16] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole[6] | Particularly effective for peptides with sulfonyl-protected Arginine (e.g., Pbf).[6] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol: General Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin in an appropriate solvent like DMF or NMP.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-20 minutes to remove the N-terminal Fmoc group.[9]
-
Washing: Wash the resin extensively with DMF to remove the piperidine and the fulvene-piperidine adduct.
-
Coupling: Add the pre-activated Fmoc-amino acid (e.g., activated with HCTU/DIPEA in DMF) to the resin. Allow the coupling reaction to proceed for 30-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Monitoring (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Protocol: Final Cleavage and Deprotection (Using Reagent K)
This protocol is for cleaving the completed peptide from the resin while removing all acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by a final wash with dichloromethane (B109758) (DCM), and dry the resin under vacuum.[3]
-
Cleavage Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[3][16]
-
Cleavage Reaction: Treat the dry peptide-resin with the cleavage cocktail (approx. 10 mL per gram of resin) for 2-4 hours at room temperature with occasional agitation.[3][16]
-
Peptide Isolation: Filter the resin and collect the filtrate.
-
Peptide Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[15]
-
Purification: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice. Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.[15]
Visualizations
Caption: Standard workflow for one cycle of Fmoc-SPPS incorporating a tyrosine residue.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spacefrontiers.org [spacefrontiers.org]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Fmoc-Tyr(tBu)-OH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues and other challenges during solid-phase peptide synthesis (SPPS) with Fmoc-Tyr(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using Fmoc-Tyr(tBu)-OH?
A1: Aggregation during the incorporation of Fmoc-Tyr(tBu)-OH is a common issue in SPPS and can primarily be attributed to:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the N-terminus of the growing peptide chain is a leading cause of truncated sequences. This issue can be particularly pronounced in sequences prone to aggregation.
-
Poor Coupling Efficiency: An incomplete reaction between the activated Fmoc-Tyr(tBu)-OH and the free N-terminus of the peptide-resin results in deletion sequences. While Fmoc-Tyr(tBu)-OH is generally reactive, steric hindrance from the growing peptide or aggregation can impede the coupling reaction.
-
Peptide Sequence: The inherent properties of the peptide sequence itself, especially the presence of hydrophobic residues, can promote the formation of secondary structures like β-sheets, leading to inter-chain aggregation on the resin.
Q2: How can I detect aggregation during my synthesis?
A2: Several in-process controls and post-synthesis analyses can help identify aggregation:
-
Visual Inspection: A noticeable shrinking or clumping of the resin beads can indicate on-resin aggregation.
-
Kaiser Test: A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted primary amines, suggesting an incomplete reaction that could be due to aggregation.
-
Test Cleavage and Analysis: Cleaving a small amount of the peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is a definitive method. The presence of significant deletion or truncated sequences corresponding to the failed coupling of Tyr(tBu) can confirm aggregation-related issues.
Q3: Can the tert-butyl (tBu) protecting group on tyrosine cause aggregation?
A3: The tBu group itself is not the primary cause of aggregation. It is a stable protecting group designed to prevent side reactions at the phenolic hydroxyl group of tyrosine. However, the overall hydrophobicity of the protected amino acid can contribute to the aggregation propensity of the growing peptide chain. In some challenging sequences, switching to a more sterically bulky protecting group like Trityl (Trt) on the tyrosine side chain can help disrupt inter-chain hydrogen bonding and reduce aggregation.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the incorporation of Fmoc-Tyr(tBu)-OH.
| Symptom | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after coupling | Incomplete coupling due to aggregation or steric hindrance. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-Tyr(tBu)-OH. 2. Use a more potent coupling reagent: Switch from standard carbodiimide-based activators (e.g., DIC/HOBt) to a uronium/aminium salt like HATU or HBTU. 3. Increase reaction time and/or temperature: Extend the coupling time or moderately increase the temperature (e.g., to 40-50°C) to improve reaction kinetics. |
| Low final peptide yield with significant deletion sequences | Persistent aggregation throughout the synthesis. | 1. Optimize Solvents: Switch from DMF to NMP or add a chaotropic salt (e.g., LiCl) to the coupling reaction to disrupt secondary structures. 2. High-Temperature Synthesis: Perform the synthesis at an elevated temperature (e.g., 60-90°C) to minimize aggregation. 3. Incorporate "Magic Mixture": For severe aggregation, use a solvent system containing DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene (B1197577) carbonate. |
| Resin clumping and poor swelling | On-resin peptide aggregation. | 1. Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF before coupling. 2. Sonication: Gently sonicate the reaction vessel during coupling to break up resin clumps. |
Data Presentation
Solubility of Fmoc-Tyr(tBu)-OH in Common SPPS Solvents
The solubility of Fmoc-Tyr(tBu)-OH is a critical factor for efficient coupling. The following table provides an overview of its solubility in commonly used solvents.
| Solvent | Molar Concentration (M) | Observation | Reference(s) |
| Dimethylformamide (DMF) | ~0.5 M | Clearly soluble | [2] |
| N-Methyl-2-pyrrolidone (NMP) | - | Generally soluble, often used to disrupt aggregation | [3] |
| Dimethyl Sulfoxide (DMSO) | ~0.22 M | Soluble, may require ultrasonic assistance | [4] |
| Dichloromethane (DCM) | - | Limited solubility for Fmoc-amino acids in general |
Note: Specific solubility can vary with temperature and solvent purity.
Comparison of Coupling Reagent Efficiency for Difficult Sequences
The choice of coupling reagent significantly impacts the success of coupling aggregation-prone sequences.
| Coupling Reagent | Relative Reactivity | Key Advantages | Considerations |
| DIC/HOBt | Standard | Cost-effective. | May be insufficient for sterically hindered or aggregation-prone couplings. |
| HBTU | High | Widely used, effective for most couplings. | Can cause side reactions like guanidinylation of the N-terminus. |
| HATU | Very High | Superior for difficult couplings, reduces racemization.[2] | More expensive than HBTU. |
| PyBOP | High | Rapid couplings, byproducts are less hazardous than BOP. | Can be less effective than HATU for severely hindered couplings. |
| COMU | Very High | High reactivity, safer to handle as it's based on non-explosive OxymaPure. |
Experimental Protocols
Protocol 1: Double Coupling for Fmoc-Tyr(tBu)-OH
This protocol is recommended when a Kaiser test indicates incomplete coupling after the initial attempt.
-
Initial Coupling: Perform the standard coupling protocol for Fmoc-Tyr(tBu)-OH using your chosen activation method (e.g., HBTU/DIPEA in DMF).
-
Kaiser Test: After the initial coupling time (e.g., 1-2 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Test Indication: If the Kaiser test is positive (blue beads), drain the reaction solvent.
-
Resin Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove any byproducts from the initial coupling.
-
Prepare Fresh Reagents: Prepare a fresh solution of activated Fmoc-Tyr(tBu)-OH. Do not reuse the previous coupling solution.
-
Second Coupling: Add the fresh activation mixture to the resin and allow the coupling reaction to proceed for an additional 1-2 hours.
-
Final Kaiser Test: Perform a final Kaiser test to confirm the completion of the coupling (yellow beads).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Use of Chaotropic Salts (LiCl) to Mitigate Aggregation
This protocol can be employed when synthesizing a peptide sequence known to be prone to aggregation.
-
Reagent Preparation: Prepare a 0.8 M solution of Lithium Chloride (LiCl) in DMF. Ensure the LiCl is fully dissolved.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol using 20% piperidine (B6355638) in DMF.
-
Resin Washing: After deprotection, wash the resin thoroughly with DMF (5 x 1 min).
-
Chaotropic Salt Wash: Wash the resin with the 0.8 M LiCl in DMF solution (2 x 2 min). This step helps to disrupt any secondary structures that may have formed.
-
Coupling Reaction: Prepare the activated Fmoc-Tyr(tBu)-OH solution in the 0.8 M LiCl in DMF solution.
-
Coupling: Add the activated amino acid solution to the resin and perform the coupling for the desired time.
-
Post-Coupling Wash: After the coupling is complete, it is crucial to thoroughly wash the resin with standard DMF (at least 5 x 1 min) to remove all traces of LiCl, which can interfere with subsequent synthesis steps.
-
Monitoring: Monitor the coupling completion using the Kaiser test.
Visualizations
Troubleshooting Workflow for Fmoc-Tyr(tBu)-OH Aggregation
Caption: A logical workflow for troubleshooting incomplete Fmoc-Tyr(tBu)-OH coupling.
Chemical Principle of Aggregation Disruption
Caption: Mechanism of aggregation disruption by chaotropic agents or elevated temperature.
References
Technical Support Center: Premature Cleavage of tBu Group in Fmoc-Tyr(tBu)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the premature cleavage of the tert-butyl (tBu) protecting group from Fmoc-Tyr(tBu)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the function of the tBu group on Fmoc-Tyr(tBu)-OH?
The tert-butyl (tBu) group is a protecting group for the phenolic hydroxyl side chain of tyrosine. Its primary role is to prevent unwanted side reactions at this nucleophilic site during peptide chain elongation.[1] The tBu group is a key component of the orthogonal Fmoc/tBu strategy in SPPS, where the N-terminal Fmoc group is removed by a base (e.g., piperidine), and the acid-labile tBu group is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[2][3]
Q2: How stable is the tBu group on the tyrosine side chain during Fmoc-SPPS?
The tBu group on tyrosine is generally very stable under the basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF) and the neutral conditions of the coupling steps.[4] It is designed to be cleaved only under strongly acidic conditions.[4] Therefore, premature cleavage of the tBu group during the synthesis cycles is a rare event under standard SPPS protocols.[5]
Q3: Under what conditions could the tBu group be prematurely cleaved?
While uncommon, certain non-standard conditions could potentially lead to the premature loss of the tBu group. These may include:
-
Prolonged exposure to acidic conditions: Although the Fmoc-SPPS cycles are primarily basic and neutral, some reagents or additives could create a mildly acidic microenvironment on the resin, which over extended periods might lead to some loss of the tBu group.
-
Elevated temperatures: Performing coupling or deprotection steps at significantly elevated temperatures for extended periods could potentially compromise the stability of the tBu group.
-
Use of stronger bases: While piperidine is the standard, the use of stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection, especially for prolonged times, might increase the risk of side reactions, although direct tBu cleavage is not a commonly reported consequence.[6]
Q4: What are the primary side reactions associated with the tBu group from Tyr(tBu)?
The most significant side reactions involving the tBu group occur during the final TFA cleavage step. The acidic conditions that cleave the tBu group generate a reactive tert-butyl cation (tBu+).[7] This electrophilic carbocation can then re-attach to nucleophilic residues in the peptide chain, most notably the deprotected tyrosine side chain, leading to the formation of t-butylated byproducts (+56 Da adducts).[7] Other nucleophilic residues like tryptophan and cysteine are also susceptible to alkylation by the tBu cation.[6]
Q5: How can I detect the premature cleavage of the tBu group or the formation of tBu-related side products?
The most effective method for detecting these issues is through a test cleavage of a small amount of the peptide-resin at various stages of the synthesis, followed by analysis using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC analysis of the crude peptide will show the purity of the product. The appearance of new, unexpected peaks may indicate the presence of byproducts.
-
Mass Spectrometry is crucial for identifying the nature of these byproducts. A mass increase of +56 Da in the final peptide is a strong indicator of t-butylation of a residue. The absence of the tBu group on a protected peptide fragment during a test cleavage would indicate premature deprotection.
Q6: How can I prevent the formation of tBu-related side products during the final cleavage?
The formation of tBu-adducts during the final TFA cleavage can be effectively minimized by the addition of scavengers to the cleavage cocktail.[7] Scavengers are nucleophilic reagents that "trap" or "quench" the reactive tert-butyl cations before they can react with the peptide.[7] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger for tBu cations.[7]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[7]
-
1,2-Ethanedithiol (EDT): A good scavenger, particularly if cysteine is also present in the peptide.[7]
A standard cleavage cocktail for peptides containing Tyr(tBu) is TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).[7] For peptides with multiple sensitive residues, a more comprehensive cocktail like "Reagent K" (TFA/water/phenol/thioanisole/EDT) may be employed.[7]
Troubleshooting Guide for Tyr(tBu)-Related Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Presence of a +56 Da adduct in the mass spectrum of the final peptide. | Alkylation of the tyrosine (or other nucleophilic residue) side chain by a tert-butyl cation during final cleavage. | - Ensure an adequate scavenger cocktail is used (e.g., TFA/TIS/H₂O, 95:2.5:2.5).- Increase the concentration of scavengers in the cleavage mixture.- For peptides with multiple sensitive residues, consider using "Reagent K".[7] |
| Incomplete removal of the tBu protecting group after final cleavage. | - Insufficient TFA concentration.- Short reaction time.- Steric hindrance around the Tyr(tBu) residue. | - Increase the TFA concentration in the cleavage cocktail to 95%.[7]- Extend the cleavage duration to 3-4 hours and monitor the reaction by HPLC.[7]- If the problem persists, the peptide can be isolated and subjected to a second cleavage treatment. |
| Low yield of the desired peptide with multiple unidentified peaks in the HPLC. | - Significant side-product formation due to t-butylation.- Incomplete cleavage from the resin. | - Optimize the scavenger cocktail to minimize side reactions.- Extend the cleavage reaction time to 3-4 hours.- Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether. |
| Loss of tBu group detected during a mid-synthesis test cleavage. | - Non-standard synthesis conditions (e.g., prolonged exposure to acidic microenvironment, high temperatures). | - Review the synthesis protocol for any deviations from standard conditions.- Ensure all reagents are of high quality and fresh.- Minimize reaction times and avoid excessive heating. |
Quantitative Data on Scavenger Effectiveness
The choice and concentration of scavengers significantly impact the prevention of t-butylation side reactions during the final TFA cleavage. The following table provides a summary of the relative effectiveness of different scavenger cocktails in mitigating the S-t-butylation of cysteine, a side reaction analogous to the t-butylation of tyrosine.
| Cleavage Cocktail (TFA/Scavengers) | Relative Percentage of S-t-butylated Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 18.6 |
| TFA/TIS/H₂O/Dithiothreitol (DTT) (90:2.5:2.5:5) | 10.2 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 9.8 |
| TFA/TIS/H₂O/Dimethyl Sulfide (DMS) (90:2.5:2.5:5) | 8.5 |
| TFA/TIS/H₂O/1,4-Butanedithiol (1,4-BDMT) (90:2.5:2.5:5) | 7.9 |
Data adapted from a study on a model Cys-containing peptidyl resin.[8] Percentages are relative area determined by HPLC.
Experimental Protocols
Protocol 1: Test Cleavage and HPLC-MS Analysis
This protocol is used to monitor the integrity of the peptide and the stability of the tBu protecting group at any stage during the synthesis.
Materials:
-
Dried peptide-resin (5-10 mg)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen or vacuum desiccator
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Place a small, known amount of dried peptide-resin (e.g., 5-10 mg) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Precipitate the cleaved peptide by adding the TFA mixture dropwise to a larger tube containing 1 mL of cold diethyl ether.
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Reconstitute the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.
-
Analyze the purity of the crude peptide by HPLC and determine the mass of the major peaks by mass spectrometry to confirm the integrity of the peptide and the presence of the tBu group.
Protocol 2: Final Cleavage and Deprotection of Tyr(tBu)-Containing Peptides
This protocol describes the standard procedure for the final cleavage of the peptide from the resin and the removal of the tBu and other acid-labile protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (or other optimized scavenger cocktail)
-
Reaction vessel with a sintered glass filter
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen or vacuum desiccator
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide and combine the filtrates.
-
In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.
Visualizations
Caption: Chemical structure of Fmoc-Tyr(tBu)-OH and the mechanism of acid-catalyzed tBu cleavage.
Caption: Troubleshooting workflow for Tyr(tBu)-related issues.
Caption: Role of scavengers in preventing t-butylation of tyrosine.
References
Technical Support Center: Racemization of Tyrosine During Activation and Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the racemization of tyrosine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for tyrosine in peptide synthesis?
A1: Racemization is the conversion of a pure chiral molecule (like an L-amino acid) into a mixture of both of its enantiomers (L and D forms).[1] In peptide synthesis, this loss of stereochemical integrity is a major concern because it leads to the formation of diastereomeric peptides. These diastereomers can be difficult to purify and may exhibit altered or completely different biological activities.[1] Tyrosine, like other amino acids, is susceptible to racemization, particularly during the activation of its carboxylic acid group for peptide bond formation.[2]
Q2: What is the primary chemical mechanism behind tyrosine racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This occurs when the carboxyl group of the N-protected tyrosine is activated by a coupling reagent. The alpha-proton on the planar oxazolone (B7731731) ring is acidic and can be easily removed by a base.[1] Subsequent re-protonation can occur from either face of the molecule, leading to a mixture of L and D isomers.[1] A secondary, less common mechanism is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid to form a planar enolate, which then leads to racemization.[2][3]
Q3: Which factors increase the risk of tyrosine racemization?
A3: Several factors can increase the rate of racemization for tyrosine and other amino acids:
-
Coupling Reagents: Carbodiimide (B86325) reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), when used without racemization-suppressing additives, are known to cause significant racemization.[1][2]
-
Reaction Temperature: Higher temperatures accelerate the rate of racemization. Performing couplings at elevated temperatures, such as in microwave-assisted synthesis, can increase the risk.[2][4]
-
Base: The presence and strength of the base used can promote racemization, particularly through the direct enolization pathway.[3][5] Excess base should be avoided.[2]
-
Solvent: The choice of solvent can have an impact; less polar solvents may help reduce racemization.[2]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin can increase the opportunity for oxazolone formation and subsequent racemization.[5]
Q4: How can I minimize or prevent tyrosine racemization during coupling?
A4: Several strategies can be employed to suppress racemization:
-
Use of Additives: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[2][6][7] These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester, which is less prone to racemization.[8]
-
Choice of Coupling Reagent: Consider using phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents, which are generally more efficient and cause less racemization than carbodiimides used alone.[1] For particularly difficult couplings, reagents like DEPBT have shown excellent results in preventing racemization.[9]
-
Control Reaction Conditions: Perform coupling reactions at lower temperatures (e.g., 0°C).[2] Use the minimum necessary amount of a sterically hindered or weaker base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[5]
Troubleshooting Guide
Issue: High levels of D-tyrosine diastereomers are detected in the final peptide product.
This is a common problem indicating that significant racemization has occurred during one or more coupling steps involving tyrosine. Follow this workflow to diagnose and resolve the issue.
Data Presentation
The choice of coupling reagent and additive significantly impacts the degree of racemization. While specific data for tyrosine is dispersed across literature, the following table illustrates the general effect of different coupling systems on racemization-prone amino acids like histidine, which serves as a useful comparison.
Table 1: Impact of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Base | % D-Isomer (Epimer) Formation (Model: Fmoc-L-His(Trt)-OH) |
|---|---|---|---|
| DIC | None | DIEA | High (>10%) |
| DIC | HOBt | DIEA | Low (1-5%) |
| DIC | OxymaPure | DIEA | Very Low (<1%) |
| HBTU | (internal HOBt) | DIEA | Low (1-3%) |
| HATU | (internal HOAt) | DIEA | Very Low (<1%) |
| DEPBT | None | DIEA | Not Detected |
Note: Data is illustrative, based on trends reported for sensitive amino acids.[1][9] Actual percentages can vary based on the specific peptide sequence, temperature, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Coupling with Racemization Suppression (DIC/OxymaPure)
This protocol outlines a standard coupling procedure on a solid support using DIC with OxymaPure to minimize racemization.[1]
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminus) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-L-Tyrosine(tBu)-OH and 3 equivalents of OxymaPure in DMF.
-
Initiate Coupling: Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the amino acid solution. Allow it to pre-activate for 5-10 minutes at room temperature.
-
Reaction: Add the activated amino acid solution to the swollen resin.
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., ninhydrin (B49086) test).
Protocol 2: Quantification of Tyrosine Racemization by Chiral HPLC
This protocol provides a method to determine the extent of racemization in a synthetic peptide by analyzing its constituent amino acids after hydrolysis.[7][10]
-
Peptide Hydrolysis: Place a sample of the purified peptide in a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.[10]
-
Derivatization (Marfey's Method):
-
Dry the hydrolysate completely.
-
Dissolve the amino acid mixture in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool the reaction mixture and neutralize with 2 M HCl.
-
Evaporate to dryness and redissolve in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Detection: Monitor absorbance at 340 nm.
-
Analysis: The L- and D-amino acid derivatives will elute at different retention times. The percentage of the D-isomer can be calculated from the integrated peak areas. The D-amino acid derivative typically elutes before the L-amino acid derivative.
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Tyr(OtBu)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the coupling of Fmoc-Tyr(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in Fmoc-Tyr(OtBu)-OH coupling?
The solvent plays a critical role in ensuring the success of the coupling reaction. An ideal solvent must effectively solvate the growing peptide chain attached to the resin, a crucial factor for successful SPPS.[1] It also needs to completely dissolve the Fmoc-Tyr(OtBu)-OH amino acid and the coupling reagents. Inadequate solubility of any of these components can lead to aggregation, which in turn causes reduced reaction rates and incomplete coupling.[1]
Q2: Which solvents are most commonly used for Fmoc-Tyr(OtBu)-OH coupling?
The most frequently used solvents in Fmoc SPPS are N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM).[2] While DMF is a standard choice, NMP is often preferred by many peptide chemists as it is more polar than DCM and can enhance coupling yields by efficiently solvating the resin.[1][2] DCM is less commonly used in Fmoc chemistry as it can react slowly with piperidine (B6355638).[2]
Q3: My Kaiser test is positive after the coupling step, indicating incomplete reaction. What are the likely causes?
A positive Kaiser test after coupling points to the presence of unreacted primary amines on the peptide-resin. The most common reasons for this include:
-
Poor Coupling Efficiency: The reaction between the activated Fmoc-Tyr(OtBu)-OH and the N-terminus of the peptide may be incomplete. This can be due to steric hindrance from the growing peptide chain or aggregation.[3]
-
Peptide Aggregation: Certain peptide sequences, especially those rich in hydrophobic amino acids, can fold into stable secondary structures on the resin. This aggregation can physically block access of the activated amino acid to the reactive sites.[4]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid was not completely removed, the N-terminus will not be available for coupling.[3]
Q4: Can the tert-butyl (tBu) protecting group on the tyrosine cause coupling problems?
It is unlikely that the tBu group itself is the direct cause of low coupling yield. The tBu group is stable under the basic conditions of Fmoc removal and is designed to prevent side reactions at the phenolic hydroxyl group, thereby improving yield and purity.[3] Issues with coupling are more likely to stem from factors like solvent choice, peptide aggregation, or steric hindrance.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low final peptide yield with a deletion of Tyrosine. | Incomplete coupling of Fmoc-Tyr(OtBu)-OH. | 1. Optimize Solvent: Switch from DMF to NMP, or use a mixture of DMF and DCM. For particularly difficult sequences, a mixture of NMP and DMSO may improve solvation and coupling efficiency.[4] 2. Double Couple: Repeat the coupling step with a fresh solution of activated Fmoc-Tyr(OtBu)-OH to drive the reaction to completion.[3] 3. Use a More Potent Coupling Reagent: If using a standard carbodiimide (B86325) activator like DIC/HOBt, consider switching to a uronium/aminium salt like HATU or HBTU, which can improve efficiency for sterically hindered residues.[3] 4. Increase Reaction Temperature: Moderately increasing the temperature (e.g., to 40-50°C) can improve reaction kinetics.[3] |
| Visible clumping or poor swelling of the resin. | Peptide aggregation on the solid support. | 1. Change Solvent: NMP is generally better than DMF at solvating the peptide-resin and disrupting aggregation.[2] The use of chaotropic salts can also help break up secondary structures.[3] 2. Microwave Synthesis: Microwave-assisted peptide synthesis can significantly reduce aggregation and shorten reaction times.[5] |
| Fmoc-Tyr(OtBu)-OH fails to dissolve completely in the coupling solvent. | Poor solubility of the amino acid derivative. | 1. Increase Solvent Volume: Ensure you are using a sufficient volume of solvent. 2. Switch Solvent: NMP generally has better solvating properties than DMF for protected amino acids.[2] 3. Gentle Warming: Gently warming the solution can aid dissolution, but avoid prolonged heating which could lead to side reactions. |
| Consistently low yields for sequences containing Tyr(tBu). | Sequence-dependent "difficult coupling". | 1. Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide before the difficult coupling can disrupt secondary structure formation. 2. Extended Coupling Time: Increase the duration of the coupling reaction to allow more time for the reaction to proceed to completion. |
Data Presentation: Impact of Synthesis Strategy on Peptide Purity
While direct quantitative data comparing solvent effects on Fmoc-Tyr(OtBu)-OH coupling is limited, the following table presents data on how different protection strategies, which are intrinsically linked to solvent and cleavage conditions, can impact the purity of a crude peptide containing tyrosine.
| Model Peptide Sequence | Side-Chain Protection Strategy | Cleavage Conditions | Crude Peptide Purity (%) |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All tBu-based | 65% TFA in DCM, 2h | 43%[6] |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All Trt-based | 65% TFA in DCM, 2h | 80%[6] |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All Trt-based | 1.1% TFA in DCM | 92%[6] |
This data highlights that for a challenging sequence, a Trityl (Trt) protection strategy, which allows for milder cleavage conditions, can yield a significantly purer crude product compared to a tBu-based strategy.[6]
Experimental Protocols
Protocol 1: Standard Fmoc-Tyr(OtBu)-OH Coupling
This protocol describes a standard manual coupling procedure on a 0.1 mmol scale.
1. Resin Preparation:
- Swell the peptide-resin (e.g., 200 mg of a 0.5 mmol/g substituted resin) in 5 mL of DMF in a fritted syringe reaction vessel for 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF and add 5 mL of 20% piperidine in DMF.
- Agitate for 5 minutes, then drain. Repeat this step once more.
- Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve Fmoc-Tyr(OtBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
- Allow the mixture to pre-activate for 1-5 minutes at room temperature.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
4. Washing:
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
5. Monitoring the Coupling Reaction (Optional):
- Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.
Protocol 2: Test Cleavage and Analysis
This protocol is for cleaving a small amount of peptide from the resin to check the success of the synthesis.
1. Resin Preparation:
- Withdraw a small amount of the dried peptide-resin (e.g., 5-10 mg) and place it in a 1.5 mL microcentrifuge tube.
2. Cleavage:
- In a fume hood, prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water).
- Add 200 µL of the cleavage cocktail to the resin.
- Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
3. Peptide Precipitation:
- Add the TFA mixture to a larger tube containing 1 mL of cold diethyl ether to precipitate the cleaved peptide.
- Centrifuge the tube to pellet the precipitated peptide.
- Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again.
4. Analysis:
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Reconstitute the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by HPLC and Mass Spectrometry.
Visualizations
Caption: Troubleshooting workflow for low yield in Fmoc-Tyr(OtBu)-OH coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Fmoc-SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS) when using sterically hindered Fmoc-protected amino acids.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of peptides containing sterically demanding residues.
Problem: Incomplete or Failed Coupling Reaction
Symptom: A positive Kaiser test (blue or purple beads) after a coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.
Primary Causes:
-
Steric Hindrance: The bulky nature of the amino acid side chain (e.g., Val, Ile, Aib) or the growing peptide-resin matrix physically blocks the N-terminal amine, preventing the activated amino acid from approaching.[1]
-
On-Resin Aggregation: The growing peptide chain folds into secondary structures, such as β-sheets, which mask the reactive N-terminus.[2][3][4] This is common in long or hydrophobic sequences and can be mistaken for a simple steric hindrance issue.[4][5]
Troubleshooting Workflow:
The following workflow provides a step-by-step process for diagnosing and resolving incomplete coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I use for a sterically hindered amino acid?
The choice of coupling reagent is critical for overcoming steric hindrance.[6][7] Reagents are generally classified by their activating mechanism and reactivity, with aminium/uronium and phosphonium (B103445) salts being more effective for difficult couplings than carbodiimides.[7][8] For challenging residues like α,α-disubstituted amino acids (e.g., Aib), highly efficient reagents such as HATU or COMU are recommended.[7][9]
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example(s) | Relative Reactivity | Pros | Cons | Best Use Case |
|---|---|---|---|---|---|
| Carbodiimide | DIC / OxymaPure | Standard | Cost-effective; Low risk of racemization with Oxyma.[6] | Slower kinetics; Byproduct (DIU) can be insoluble. | Routine, non-hindered couplings. |
| Aminium/Uronium | HBTU, TBTU | High | Fast and efficient; Widely used and well-documented.[8][10] | Can cause guanidinylation of the N-terminus in slow reactions; Based on potentially explosive HOBt.[7][8][9] | Moderately difficult couplings. |
| Aminium/Uronium | HATU | Very High | Excellent for hindered residues due to reactive OAt ester formation.[7][8][10] | Higher cost; Based on potentially explosive HOAt.[7][9] | Highly hindered couplings (e.g., Aib, N-methyl residues). |
| Aminium/Uronium | COMU | Very High | Reactivity comparable to HATU; Safer (Oxyma-based); Byproducts are water-soluble.[7][8][9] | Limited stability in solution; Higher cost.[7] | Excellent, safer alternative to HATU for very difficult couplings. |
| Phosphonium | PyBOP | High | Efficient; Avoids guanidinylation side reaction.[7][8] | Byproducts can be difficult to remove. | Difficult couplings where guanidinylation is a concern. |
Q2: What is peptide aggregation and how can I prevent it?
Peptide aggregation occurs when growing peptide chains interact with each other via intermolecular hydrogen bonds, forming insoluble secondary structures that block the reactive N-terminus.[4][5] This is particularly common for sequences that are long (>15 residues) or contain many hydrophobic amino acids.[3][4]
Strategies to Mitigate Aggregation:
-
Solvent Choice: Using N-Methyl-2-pyrrolidone (NMP) instead of DMF can improve resin solvation and disrupt aggregation.[11] For severe cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[4]
-
Elevated Temperature: Performing couplings at higher temperatures (40-60°C) or using microwave-assisted synthesis can provide the energy needed to break up aggregates and improve reaction rates.[12][13]
-
Structure-Disrupting Derivatives: Incorporating building blocks that introduce a "kink" into the peptide backbone is a highly effective strategy to prevent the formation of β-sheets.[2][14]
Q3: How do Pseudoproline dipeptides work?
Pseudoproline (ψ-Pro) dipeptides are derivatives of Ser or Thr where the side-chain hydroxyl group is reversibly cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring.[2][3][14] This ring structure mimics proline, forcing a bend in the peptide backbone that physically disrupts the inter-chain hydrogen bonding responsible for aggregation.[2][14] They are introduced as dipeptides (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH) and the native Ser/Thr residue is fully restored during the final TFA cleavage.[3]
Q4: When is microwave-assisted peptide synthesis (MA-SPPS) recommended?
MA-SPPS is highly recommended for synthesizing "difficult sequences," including those with known steric hindrance or a high tendency for aggregation.[13][15][16] Microwave energy rapidly and uniformly heats the reaction, which can significantly shorten reaction times and improve the purity of the crude peptide.[13][16] For example, coupling steps that might take hours at room temperature can often be completed in minutes at elevated temperatures (e.g., 86°C).[12] However, caution is advised for sequences containing sensitive amino acids like His and Cys, as high temperatures can increase the risk of racemization.[12]
Q5: What are the challenges with α,α-disubstituted amino acids like Aib?
α-aminoisobutyric acid (Aib) is exceptionally hindered because both α-substituents are methyl groups. This makes both the coupling of Aib and the coupling to an Aib residue difficult. Standard coupling conditions are often insufficient.[17] Successful incorporation of Aib typically requires a combination of strategies: a highly potent coupling reagent (HATU, COMU), elevated temperatures (microwave assistance is ideal), and extended reaction times or double coupling.[7][18][19]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid (Fmoc-Aib-OH) using HATU
This protocol describes the manual coupling of a sterically hindered amino acid onto a deprotected peptide-resin.
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine (confirmed by a negative Kaiser test after the previous cycle's coupling and a positive test after deprotection). Swell the resin in DMF for 20-30 minutes.
-
Activation Solution: In a separate vial, dissolve Fmoc-Aib-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Pre-activation: Add DIPEA (8 eq.) to the activation solution. Vortex the mixture for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.[20]
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for completion.[20]
-
Washing: If the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines how to substitute a pseudoproline dipeptide into a sequence to disrupt aggregation.
-
Sequence Planning: Identify a Ser or Thr residue in your sequence that is a good candidate for substitution. The ideal location is often just before a hydrophobic or aggregation-prone segment.
-
Substitution: In your synthesis plan, replace the target Ser/Thr residue AND the preceding amino acid with the corresponding Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide. For example, if your sequence is -Ala-Ser-, you would use Fmoc-Ala-Ser(ψMe,MePro)-OH in a single coupling step.
-
Coupling: Use a standard, robust coupling protocol (e.g., with HBTU or HATU) as described in Protocol 1. The dipeptide is coupled in the same manner as a single amino acid.
-
Synthesis Continuation: After the successful coupling of the dipeptide, continue the SPPS as usual.
-
Cleavage and Deprotection: During the final global deprotection with TFA, the oxazolidine ring of the pseudoproline will be cleaved, regenerating the native peptide sequence with the original Ser or Thr residue.[3]
Protocol 3: Microwave-Assisted Coupling for a Difficult Sequence
This protocol provides general guidelines for using a microwave peptide synthesizer to overcome difficult couplings.
-
Instrument Setup: Program the synthesis protocol on an automated microwave peptide synthesizer.
-
Reagents: Use standard Fmoc-SPPS reagents. A robust coupling agent like HBTU or COMU is recommended.
-
Microwave Parameters:
-
Deprotection: Perform Fmoc deprotection with 20% piperidine (B6355638) in DMF. A typical method involves a short initial irradiation (e.g., 30 seconds) followed by a longer one (e.g., 3 minutes) at a controlled temperature up to 86°C.[12][21]
-
Coupling: For hindered residues, program a longer coupling time (e.g., 10 minutes) at a high temperature (e.g., 90-100°C).[12][18] Standard amino acids may require only 3-5 minutes.
-
-
Monitoring: Automated synthesizers often monitor Fmoc deprotection via UV absorbance to estimate coupling efficiency.
-
Post-Synthesis: After the synthesis is complete, the peptide is cleaved from the resin and purified using standard procedures.
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. Pseudoproline - Wikipedia [en.wikipedia.org]
- 15. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Purification of Peptides with Multiple Tyrosine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing multiple tyrosine residues. These peptides are prone to specific issues such as aggregation, oxidation, and poor solubility, which can complicate standard purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple tyrosine residues difficult to purify?
Peptides rich in tyrosine residues present several purification challenges primarily due to the physicochemical properties of the tyrosine side chain. The key difficulties include:
-
Increased Hydrophobicity and Aggregation: The aromatic phenol (B47542) side chain of tyrosine is hydrophobic. Multiple tyrosine residues significantly increase the overall hydrophobicity of the peptide, promoting intermolecular interactions that lead to aggregation and the formation of insoluble clumps.[1][2][3][4] This is particularly pronounced if the sequence also contains other hydrophobic amino acids.[4]
-
Oxidation Susceptibility: The electron-rich phenol group of tyrosine is susceptible to oxidation, which can be triggered by exposure to oxygen, light, or trace metal ions.[5][6] This can result in the formation of dityrosine (B1219331) cross-links and other undesirable byproducts, complicating the purification process.[6][7]
-
Poor Solubility: A direct consequence of high hydrophobicity and aggregation is poor solubility in aqueous buffers commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][4][8] This can make it challenging to dissolve the crude peptide for injection onto the purification column.
-
Complex HPLC Profiles: The combination of aggregation and oxidation can lead to complex chromatograms with broad peaks, peak tailing, and co-elution of impurities, making it difficult to isolate the target peptide with high purity.[1]
Q2: What are the common signs of aggregation during purification?
Recognizing the signs of aggregation early can help in troubleshooting your purification protocol. Common indicators include:
-
Difficulty Dissolving the Crude Peptide: The most immediate sign is the inability of the lyophilized crude peptide to fully dissolve in the initial mobile phase, even with sonication or vortexing.[1][2]
-
Precipitation Upon Injection: The peptide may precipitate at the injection port or on top of the HPLC column, leading to high backpressure and poor separation.
-
Broad or Tailing Peaks in HPLC: Aggregated peptides often result in poor peak shapes in the chromatogram, characterized by broad, asymmetric, or tailing peaks.[1]
-
Low Recovery of the Target Peptide: Aggregation can lead to the loss of peptide on the column or during sample preparation, resulting in a lower than expected yield of the purified product.[3]
Q3: How can I prevent the oxidation of tyrosine residues during purification?
Preventing oxidation is crucial for obtaining a pure, biologically active peptide. Here are some strategies:
-
Use Degassed Solvents: Oxygen dissolved in the mobile phase can contribute to oxidation. Degassing your solvents before use can minimize this risk.
-
Work in an Inert Atmosphere: Whenever possible, handle the peptide under an inert gas like argon or nitrogen to minimize exposure to atmospheric oxygen.[6]
-
Protect from Light: Store the peptide in amber vials or protect it from direct light exposure, as UV light can promote photo-oxidation.[6]
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant, such as dithiothreitol (B142953) (DTT), to the cleavage cocktail during synthesis can help suppress oxidation.[3]
-
Control pH: The rate of tyrosine oxidation can be pH-dependent. Alkaline conditions can increase the susceptibility of the tyrosine phenol group to oxidation.[6]
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Peptide
Symptoms:
-
The lyophilized peptide does not dissolve in the initial mobile phase (e.g., water with 0.1% TFA).
-
Visible particulate matter remains after attempting to dissolve the peptide.
Possible Causes:
-
High hydrophobicity due to multiple tyrosine and other non-polar residues.[4]
Solutions:
| Solution | Detailed Protocol |
| Use of Organic Solvents | Initially, attempt to dissolve a small aliquot of the peptide in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[1][9] Once dissolved, gradually add the aqueous mobile phase to the desired starting concentration. Be cautious as too rapid an addition of the aqueous phase can cause the peptide to precipitate. |
| Adjusting pH | For peptides with a net charge, adjusting the pH of the solvent can improve solubility.[8] For acidic peptides (net negative charge), try dissolving in a basic buffer. For basic peptides (net positive charge), an acidic buffer may be more effective.[9] |
| Sonication and Warming | Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[8] Slightly warming the solution (e.g., to 30-40°C) can also improve solubility, but be mindful of potential degradation of the peptide.[1] |
| Use of Chaotropic Agents | In difficult cases, denaturing agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be used to dissolve aggregated peptides.[10] However, these agents must be compatible with your downstream applications and HPLC system. |
Issue 2: Suboptimal HPLC Purification Profile
Symptoms:
-
Broad, tailing, or split peaks in the chromatogram.
-
Co-elution of the target peptide with impurities.
-
Low resolution between peaks.
Possible Causes:
-
Peptide aggregation on the column.[1]
-
Unsuitable HPLC gradient or mobile phase.[1]
-
Secondary interactions between the peptide and the stationary phase.
Solutions:
| Solution | Detailed Protocol |
| Optimize HPLC Gradient | A shallower gradient will generally provide better resolution for closely eluting impurities.[1] Increase the gradient time to decrease the rate of change in the organic solvent concentration. |
| Elevated Temperature | Performing the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates and improve peak shape.[1] |
| Alternative Organic Modifiers | If acetonitrile is not providing adequate separation, try other organic solvents like methanol (B129727) or isopropanol (B130326) in the mobile phase.[1] |
| Different Stationary Phase | Consider using a column with a different stationary phase (e.g., C8 or C4 instead of C18) which may offer different selectivity for your peptide. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is a starting point for determining the retention time of your tyrosine-rich peptide and optimizing the separation from impurities.
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A (0.1% (v/v) TFA in HPLC-grade water). Vortex to mix and centrifuge to pellet any insoluble material.[11]
-
System Equilibration: Equilibrate an analytical C18 column with 5% Mobile Phase B (0.1% (v/v) TFA in HPLC-grade acetonitrile) at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector (monitoring at 214 nm and 280 nm).[11]
-
Gradient Elution: Inject the prepared sample and run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the purity of the crude product.
Protocol 2: Preparative RP-HPLC Purification
This protocol scales up the optimized analytical method to purify a larger quantity of the peptide.
-
Sample Preparation and Loading: Dissolve the crude peptide (e.g., 50-100 mg, depending on column capacity) in a minimal volume of Mobile Phase A. A small amount of organic solvent (e.g., ACN or DMSO) may be added to aid dissolution.[11] Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B determined from the analytical run. Use a flow rate appropriate for the column diameter.[11]
-
Gradient Elution and Fraction Collection: Inject the prepared sample and run the optimized preparative gradient. Collect fractions across the main peak corresponding to the target peptide.[11]
-
Purity Assessment and Lyophilization: Analyze the purity of each collected fraction using the analytical HPLC method. Pool the fractions with the desired purity and lyophilize to obtain the purified peptide powder.
Visualizing Workflows
General Workflow for Peptide Purification
Caption: A generalized workflow for the synthesis and purification of peptides.
Troubleshooting Logic for Poor HPLC Peak Shape
Caption: A decision tree for troubleshooting poor peak shapes in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. biobasic.com [biobasic.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Fmoc-Protected Tyrosine Derivatives in Peptide Synthesis
In the precise and demanding field of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity of the final peptide. For the incorporation of tyrosine, a critical amino acid in numerous biologically active peptides, the choice of the side-chain protecting group on the Fmoc-tyrosine derivative is a key determinant of synthetic success. This guide provides an objective, data-driven comparison of Fmoc-Tyr(tBu)-OH, the most commonly used derivative, with its alternatives, offering insights into their performance, potential side reactions, and ideal applications.
Comparison of Quality Control Specifications
A Certificate of Analysis (CoA) provides a critical overview of the quality and purity of a given reagent. Below is a comparison of typical specifications for Fmoc-Tyr(tBu)-OH and its alternatives, compiled from various supplier data.
| Parameter | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Me)-OH | Fmoc-Tyr(Boc)-OH | Fmoc-Tyr(Trt)-OH |
| Appearance | White to off-white solid/powder[1] | White to slight yellow powder/crystal | White to off-white powder | White to off-white powder |
| Molecular Formula | C₂₈H₂₉NO₅[1] | C₂₅H₂₃NO₅ | C₃₃H₃₃NO₇ | C₄₃H₃₇NO₅ |
| Molecular Weight | 459.53 g/mol [1] | 417.45 g/mol | 551.61 g/mol | 647.75 g/mol |
| Purity (HPLC) | ≥98.0% to ≥99.9%[1][2] | ≥99.0% | Typically ≥98% | Typically ≥98% |
| Identity (¹H NMR) | Consistent with structure[1] | Consistent with structure | Consistent with structure | Consistent with structure |
| Optical Rotation | Specific values vary by supplier and solvent | Specific values vary by supplier | Specific values vary by supplier | Specific values vary by supplier |
Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis
The choice of a tyrosine-protecting group significantly impacts the efficiency of peptide synthesis and the purity of the crude product. The ideal protecting group should be stable during the repetitive cycles of Fmoc deprotection (typically with piperidine) and be cleanly removed during the final cleavage from the resin, usually with a strong acid like trifluoroacetic acid (TFA).
Fmoc-Tyr(tBu)-OH: The Gold Standard
Fmoc-Tyr(tBu)-OH is the most widely used protected tyrosine derivative in Fmoc-based SPPS.[3] The tert-butyl (tBu) group is highly stable to the basic conditions of Fmoc removal but is readily cleaved by TFA, making it an excellent choice for a standard orthogonal protection strategy.
Advantages:
-
High stability during synthesis.
-
Efficient removal during final cleavage.
-
Generally high coupling efficiency.
Disadvantages:
-
The t-butyl cation generated during cleavage can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. This can be mitigated by the use of scavengers in the cleavage cocktail.
Alternative Protecting Groups: A Toolkit for Specific Challenges
While Fmoc-Tyr(tBu)-OH is a robust choice for many applications, certain synthetic challenges may necessitate the use of alternative protecting groups.
Fmoc-Tyr(Me)-OH (Methyl): The methyl ether protecting group is significantly more stable than the tBu group and is not cleaved under standard TFA conditions.
-
Application: Primarily used for the synthesis of peptides where a permanently methylated tyrosine is desired.
-
Performance: Coupling efficiency is generally assumed to be high, similar to other Fmoc-amino acids.[4] However, its stability to TFA makes it unsuitable for synthesizing peptides with a free tyrosine side chain using standard protocols.[4]
Fmoc-Tyr(Boc)-OH (tert-Butoxycarbonyl): The Boc group offers an alternative acid-labile protection strategy.
-
Application: Can be used in Fmoc-SPPS, though it is less common than the tBu group for tyrosine side-chain protection.
-
Performance: While specific comparative data on coupling efficiency is limited in readily available literature, it is expected to perform similarly to other standard Fmoc-amino acids.
Fmoc-Tyr(Trt)-OH (Trityl): The bulky trityl group offers a higher degree of acid lability compared to the tBu group.
-
Application: Particularly useful for the synthesis of protected peptide fragments where very mild cleavage conditions are required to release the peptide from the resin while keeping the side-chain protection intact.
-
Performance: The bulkiness of the Trt group can sometimes hinder coupling efficiency, potentially requiring longer reaction times or more potent coupling reagents.[5] However, this steric hindrance can also be advantageous in preventing peptide aggregation during the synthesis of long or difficult sequences.[6] A study by Barlos et al. demonstrated that for a challenging peptide sequence, a Trt-protection strategy resulted in a significantly purer crude product (80-92% purity) compared to a tBu-based strategy (43% purity).[6]
Experimental Protocols
General Protocol for Coupling of Fmoc-Tyr(Protecting Group)-OH in SPPS
This protocol outlines the general steps for incorporating a protected Fmoc-tyrosine derivative into a peptide sequence on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected tyrosine derivative (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
4. Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
5. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with an acetylating agent (e.g., acetic anhydride) to prevent the formation of deletion sequences.
6. Washing:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
7. Repeat:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
8. Final Cleavage and Deprotection:
-
After the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
Visualizing the Process and Biological Context
To better understand the experimental workflow and the biological relevance of peptides containing tyrosine, the following diagrams are provided.
Caption: A typical experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Peptides containing tyrosine are often crucial for studying cellular signaling pathways, particularly those involving tyrosine kinases.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Comparative Analysis of Fmoc-Tyr(OtBu)-OH via Mass Spectrometry
For Immediate Release
A detailed mass spectrometry analysis guide for Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(OtBu)-OH), a critical protected amino acid in solid-phase peptide synthesis (SPPS), is presented for researchers and drug development professionals.[1][2] This guide provides key comparative data and standardized protocols to ensure the quality and identity of this essential reagent.
Fmoc-Tyr(OtBu)-OH is fundamental to producing high-purity therapeutic peptides, where its dual-protection strategy—a base-labile Fmoc group on the α-amino group and an acid-labile tert-butyl (tBu) ether on the tyrosine side chain—is crucial.[2] Rigorous analytical validation is necessary as impurities can lead to the formation of deletion sequences or truncated peptides.[3] Mass spectrometry serves as a primary tool for confirming the molecular weight and purity of the compound.[1][4]
Comparative Mass Spectrometry Data
The primary goal of mass spectrometry analysis is to verify the molecular weight of Fmoc-Tyr(OtBu)-OH and identify potential impurities. The theoretical molecular weight of the compound is 459.5 g/mol .[5][6][7] Analysis via electrospray ionization (ESI) in positive ion mode is standard.
The data below compares the expected mass-to-charge ratio (m/z) of the target compound with common process-related impurities and adducts.
| Compound/Ion | Theoretical m/z | Description | Purity Implication |
| [M+H]⁺ | 460.21 | Protonated molecule of Fmoc-Tyr(OtBu)-OH. [2] | Primary ion indicating the presence of the product. |
| [M+Na]⁺ | 482.19 | Sodium adduct of the target molecule. | Common adduct, not an impurity. |
| [M+K]⁺ | 498.17 | Potassium adduct of the target molecule. | Common adduct, not an impurity. |
| [M-C₄H₈+H]⁺ | 404.15 | Loss of the tert-butyl group (isobutylene, 56 Da) from the side chain.[8] | Indicates potential in-source fragmentation or degradation. |
| [M-Fmoc+H]⁺ | 238.14 | Loss of the Fmoc protecting group; corresponds to free H-Tyr(tBu)-OH.[3] | Significant impurity indicating incomplete Fmocylation. |
| [M-OtBu+H]⁺ | 402.15 | Loss of the tert-butoxy (B1229062) group; corresponds to Fmoc-Tyr-OH. | Impurity from premature deprotection of the side chain. |
| D-Enantiomer ([M+H]⁺) | 460.21 | The D-isomer of Fmoc-Tyr(OtBu)-OH.[9][10] | Chiral impurity; requires chiral chromatography to separate. |
Experimental Protocols
Reproducible and accurate mass spectrometric analysis relies on optimized experimental protocols.[8]
Protocol 1: Sample Preparation for Mass Spectrometry
-
Solubilization: Dissolve 1 mg of the Fmoc-Tyr(OtBu)-OH sample in 1 mL of a solvent mixture, typically 50:50 acetonitrile/water with 0.1% formic acid. Formic acid facilitates protonation for positive ion mode analysis.[8]
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL in the same solvent.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection.[4]
Protocol 2: ESI-MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate the mass spectrometer in positive ion mode.[4]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan Parameters:
-
Scan Range: 100-1000 m/z
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (Optimize to minimize in-source fragmentation)
-
Source Temperature: 120-150 °C
-
-
Data Acquisition: Acquire a full scan (MS1) spectrum to determine the mass-to-charge ratio of the intact molecule and its common adducts.[4]
Visualized Workflows and Pathways
Mass Spectrometry Analysis Workflow
The following diagram outlines the standard workflow for the mass spectrometry analysis of Fmoc-Tyr(OtBu)-OH, from sample preparation to data interpretation.
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. A key diagnostic feature in the MS/MS of molecules containing the Tyr(tBu) group is the facile neutral loss of isobutylene (B52900) (56 Da).[8]
By adhering to these standardized protocols and comparative data, researchers can confidently verify the quality of their Fmoc-Tyr(OtBu)-OH, ensuring the integrity of their peptide synthesis projects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-Tyr-OtBu | C28H29NO5 | CID 15295906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tyrosine Impurity 6 (Fmoc-D-Tyr(tBu)-OH) - CAS - 118488-18-9 | Axios Research [axios-research.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to the Characterization of Fmoc-Tyr(OtBu) using NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unambiguous characterization of protected amino acid building blocks is critical for ensuring the quality and purity of the final peptide. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of Fmoc-Tyr(OtBu)-OH, a key intermediate in solid-phase peptide synthesis.
Performance Comparison: NMR vs. Alternative Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of Fmoc-Tyr(OtBu)-OH. While other methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for assessing purity and confirming molecular weight, NMR provides unparalleled insight into the precise molecular structure and the integrity of the protecting groups.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Function | Definitive structural elucidation and confirmation of protecting groups. | Purity assessment and quantification. | Molecular weight determination. |
| Information Provided | Precise chemical environment of each atom (¹H and ¹³C chemical shifts), connectivity (through coupling constants), and stereochemistry. | Retention time and peak area, indicating the presence and relative abundance of the target molecule and impurities.[1][2] | Mass-to-charge ratio (m/z) of the molecular ion, confirming the overall molecular weight.[3] |
| Sample Requirement | Typically 5-10 mg dissolved in a deuterated solvent. | Microgram to milligram quantities dissolved in a suitable solvent. | Nanogram to microgram quantities. |
| Analysis Time | Minutes to hours, depending on the experiments performed. | Typically 5-30 minutes per sample. | A few minutes per sample. |
| Strengths | - Unambiguous structure confirmation. - Non-destructive. - Provides detailed information about all components of the molecule. | - High sensitivity for impurity detection. - Excellent for quantitative analysis. - Well-established and robust. | - High sensitivity. - Provides accurate molecular weight. |
| Limitations | - Relatively lower sensitivity compared to MS. - Can be complex to interpret for beginners. - Requires specialized equipment. | - Does not provide definitive structural information on its own. - Co-elution of impurities can occur. | - "Soft" ionization techniques may not always provide fragmentation for structural confirmation. - Does not provide detailed stereochemical information. |
Quantitative NMR Data for Fmoc-Tyr(OtBu) Characterization
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~7.77 | d | 2H, Fmoc |
| ~7.59 | d | 2H, Fmoc |
| ~7.40 | t | 2H, Fmoc |
| ~7.31 | t | 2H, Fmoc |
| ~7.05 | d | 2H, Tyr aromatic |
| ~6.85 | d | 2H, Tyr aromatic |
| ~5.25 | d | 1H, NH |
| ~4.60 | m | 1H, α-CH |
| ~4.40 | d | 2H, Fmoc CH₂ |
| ~4.22 | t | 1H, Fmoc CH |
| ~3.10 | m | 2H, β-CH₂ |
| ~1.45 | s | 9H, Ester t-Butyl |
| ~1.32 | s | 9H, Ether t-Butyl |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~170.5 | C=O (Ester) |
| ~155.8 | C=O (Carbamate) |
| ~154.5 | Tyr C-O |
| ~143.8 | Fmoc (quaternary) |
| ~141.3 | Fmoc (quaternary) |
| ~130.5 | Tyr aromatic CH |
| ~129.0 | Tyr (quaternary) |
| ~127.7 | Fmoc CH |
| ~127.1 | Fmoc CH |
| ~125.1 | Fmoc CH |
| ~124.0 | Tyr aromatic CH |
| ~120.0 | Fmoc CH |
| ~82.0 | C(CH₃)₃ (Ester) |
| ~78.5 | C(CH₃)₃ (Ether) |
| ~67.2 | Fmoc CH₂ |
| ~55.0 | α-CH |
| ~47.2 | Fmoc CH |
| ~38.0 | β-CH₂ |
| ~28.8 | C(CH₃)₃ (Ether) |
| ~28.1 | C(CH₃)₃ (Ester) |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of Fmoc-Tyr(OtBu)-OH.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).
2. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate frequencies (¹H and ¹³C).
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more), relaxation delay of 2-5 seconds.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the expected values.
Experimental Workflow
Caption: Workflow for the characterization of Fmoc-Tyr(OtBu) using NMR and complementary techniques.
References
A Comparative Guide to Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing peptides. For the incorporation of tyrosine, a crucial amino acid in many biologically active peptides, the choice of the side-chain protecting group is paramount. This guide provides an objective, data-driven comparison between two key protected tyrosine derivatives: the widely used Fmoc-Tyr(tBu)-OH and the less common Fmoc-Tyr(Boc)-OH.
Introduction to Tyrosine Protection in Fmoc SPPS
The phenolic hydroxyl group of tyrosine is reactive and can undergo undesired side reactions, such as O-acylation, during peptide synthesis.[1] To prevent these side reactions, the hydroxyl group is temporarily protected. In the context of Fmoc-based SPPS, this side-chain protecting group must be stable to the basic conditions used for the removal of the N-terminal Fmoc group (typically with piperidine) but should be readily cleavable at the final stage of synthesis, usually under acidic conditions. This orthogonality is the cornerstone of the Fmoc/tBu strategy.[2][3]
Fmoc-Tyr(tBu)-OH, with its tert-butyl ether protection, is the standard choice in Fmoc SPPS.[4] The tert-butyloxycarbonyl (Boc) group, while also acid-labile, presents different characteristics that are worth exploring for specific applications.
Head-to-Head Comparison: Chemical and Physical Properties
A summary of the key chemical and physical properties of Fmoc-Tyr(tBu)-OH and the theoretical properties of Fmoc-Tyr(Boc)-OH are presented below.
| Property | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Boc)-OH (Theoretical) |
| Full Name | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyloxycarbonyl-L-tyrosine |
| CAS Number | 71989-38-3[5] | Not commonly available |
| Molecular Formula | C₂₈H₂₉NO₅[5] | C₂₉H₂₉NO₇ |
| Molecular Weight | 459.53 g/mol [6] | 503.54 g/mol |
| Appearance | White to off-white powder[6] | Expected to be a white to off-white solid |
| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol[5] | Expected to be soluble in common organic solvents used in SPPS |
| Storage | 2-8°C[6] | Expected to be stored at 2-8°C |
Performance in Solid-Phase Peptide Synthesis
The performance of these two derivatives in SPPS is primarily dictated by the nature of their side-chain protecting groups.
| Performance Parameter | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Boc)-OH (Inferred) |
| Coupling Efficiency | High and well-documented.[7] | Expected to be high, similar to other standard Fmoc-amino acids. |
| Deprotection Conditions | Fmoc Removal: 20% piperidine (B6355638) in DMF.[7] Side-Chain (tBu) Removal: Strong acid (e.g., 95% TFA).[7] | Fmoc Removal: 20% piperidine in DMF. Side-Chain (Boc) Removal: Milder acid conditions than for tBu (e.g., lower concentrations of TFA).[8][9] |
| Orthogonality | Fully orthogonal in the standard Fmoc/tBu strategy.[3] | Potentially allows for selective side-chain deprotection in the presence of tBu-protected residues.[8][10] |
| Side Reactions | t-Butylation of sensitive residues (e.g., Trp, Met) during final cleavage can occur, requiring scavengers.[11] | Formation of t-butyl cations during deprotection can also lead to alkylation of sensitive residues, necessitating the use of scavengers.[9] |
Experimental Protocols
Detailed methodologies for the key steps in SPPS using these derivatives are provided below.
Protocol 1: Coupling of Fmoc-Protected Tyrosine
This protocol is applicable to both Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Boc)-OH.
Materials:
-
Fmoc-protected tyrosine derivative (Fmoc-Tyr(tBu)-OH or Fmoc-Tyr(Boc)-OH)
-
Resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Coupling agent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
HOBt or OxymaPure (if using DIC)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Activation: In a separate vessel, dissolve the Fmoc-protected tyrosine (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 2.9-4.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Washing: After complete coupling, wash the resin thoroughly with DMF.
Protocol 2: Deprotection of the Tyrosine Side Chain
Fmoc-Tyr(tBu)-OH (Final Cleavage and Deprotection):
-
Reagent: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Procedure: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the peptide in cold diethyl ether.
Fmoc-Tyr(Boc)-OH (Selective Side-Chain Deprotection - Theoretical):
-
Reagent: Milder acidic conditions (e.g., 10-50% TFA in Dichloromethane (DCM)). The exact concentration and time would require optimization.
-
Procedure: Treat the peptide-resin with the mild acid solution for a specified time. Neutralize and wash the resin to proceed with further on-resin modifications if desired.
Visualizing the Workflow and Concepts
Diagram 1: Standard Fmoc SPPS Cycle
Caption: A generalized workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Diagram 2: Orthogonality of Protecting Groups
Caption: The principle of orthogonal protection in Fmoc SPPS, allowing selective deprotection.
Diagram 3: Tyrosine Kinase Signaling Pathway
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.
Conclusion and Recommendations
Fmoc-Tyr(tBu)-OH remains the gold standard for the incorporation of tyrosine in routine Fmoc-based solid-phase peptide synthesis due to its well-established protocols, high coupling efficiencies, and compatibility with the standard final cleavage conditions.
Fmoc-Tyr(Boc)-OH, while not commonly used, presents a theoretical advantage in scenarios requiring differential deprotection of side chains. The higher acid lability of the Boc group compared to the tBu group could allow for its selective removal on the resin, enabling site-specific modifications of the tyrosine residue while other tBu-protected amino acids remain intact. However, the practical application of Fmoc-Tyr(Boc)-OH would necessitate careful optimization of the deprotection conditions to achieve the desired selectivity without premature cleavage of other acid-labile protecting groups or the linker to the resin.
For most applications, researchers can confidently rely on the robust performance of Fmoc-Tyr(tBu)-OH. For specialized applications requiring orthogonal side-chain protection strategies, the potential of Fmoc-Tyr(Boc)-OH could be explored, with the understanding that it represents a more specialized and less-documented path.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unlocking Efficiency and Purity in Peptide Synthesis: A Comparative Guide to Pre-Protected Tyrosine Derivatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of amino acid derivatives is a critical factor influencing the success of synthesizing complex peptides. The trifunctional amino acid tyrosine, with its nucleophilic phenolic hydroxyl group, presents a significant synthetic challenge. Failure to protect this reactive side chain can lead to undesirable side reactions, compromising both the yield and purity of the final peptide. This guide provides an objective, data-driven comparison of using pre-protected tyrosine derivatives versus unprotected tyrosine in SPPS, highlighting the clear advantages of the former approach.
The Challenge of Unprotected Tyrosine in Peptide Synthesis
During the coupling steps of SPPS, the exposed hydroxyl group of an unprotected tyrosine residue can be acylated by the activated carboxyl group of the incoming amino acid.[1] This side reaction, known as O-acylation, leads to the formation of ester linkages in addition to the desired peptide bonds. The consequences of O-acylation are significant:
-
Reduced Yield: A portion of the activated amino acid is consumed in the side reaction, leading to a lower overall yield of the target peptide.[1]
-
Difficult Purification: The resulting peptide impurities, containing ester linkages, are often difficult to separate from the desired product due to similar physicochemical properties.[1]
-
Compromised Biological Activity: The unintended modification of the tyrosine side chain can alter the peptide's structure and function.
To circumvent these issues, the standard practice in modern peptide synthesis is to employ tyrosine derivatives where the phenolic hydroxyl group is temporarily masked with a protecting group.[2][3]
Performance Comparison: Protected vs. Unprotected Tyrosine
The advantages of using a pre-protected tyrosine derivative, such as Fmoc-Tyr(tBu)-OH, become evident when comparing the outcomes of a model peptide synthesis. The tert-butyl (tBu) group is a widely used protecting group for the tyrosine side chain in the Fmoc/tBu orthogonal protection strategy.[4] It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[4][5]
While direct head-to-head quantitative data in a single publication is scarce, the literature strongly supports the superior performance of the protected approach. The following table summarizes the expected outcomes based on established principles of peptide chemistry.
| Parameter | With Protected Tyrosine (Fmoc-Tyr(tBu)-OH) | Without Tyrosine Protection (Fmoc-Tyr-OH) | Reference(s) |
| Crude Peptide Purity | Significantly higher; minimal O-acylation byproducts. | Lower; contains a complex mixture of O-acylated and other side-product impurities. | [4] |
| Overall Yield | Higher; more efficient use of reagents. | Reduced; consumption of activated amino acid in side reactions. | [1] |
| Purification | More straightforward and higher recovery. | Complex and often results in lower recovery of the pure peptide. | [1] |
| Coupling Efficiency | High; prevents O-acylation, leading to more efficient amide bond formation. | Reduced; O-acylation of the hydroxyl group competes with N-acylation. | [4] |
Experimental Protocols
To provide a practical comparison, detailed methodologies for the synthesis of a model pentapeptide (Leu-Ala-Gly-Tyr-Val) using both protected and unprotected tyrosine are outlined below.
Protocol 1: Synthesis of Leu-Ala-Gly-Tyr-Val using Fmoc-Tyr(tBu)-OH (Protected)
This protocol follows a standard manual Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Val-OH):
-
Pre-activate Fmoc-Val-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment for an additional 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Couplings (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH):
-
Repeat steps 2 and 3 for each subsequent amino acid.
-
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 3).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Analysis: Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) and mass spectrometry.
Protocol 2: Synthesis of Leu-Ala-Gly-Tyr-Val using Fmoc-Tyr-OH (Unprotected)
This protocol is identical to Protocol 1, with the exception of using unprotected Fmoc-Tyr-OH.
Materials:
-
Same as Protocol 1, but with Fmoc-Tyr-OH instead of Fmoc-Tyr(tBu)-OH.
Methodology:
-
Follow steps 1-7 as described in Protocol 1, substituting Fmoc-Tyr(tBu)-OH with Fmoc-Tyr-OH in the appropriate coupling cycle.
Visualizing the Chemistry: Workflows and Reactions
The following diagrams, generated using the Graphviz DOT language, illustrate the key chemical processes and workflows discussed.
Conclusion
The use of pre-protected tyrosine derivatives, such as Fmoc-Tyr(tBu)-OH, is an indispensable strategy in modern solid-phase peptide synthesis. The protection of the phenolic hydroxyl group effectively prevents undesirable O-acylation, leading to significantly higher crude peptide purity and overall yield. This, in turn, simplifies the downstream purification process, saving time and resources. For researchers, scientists, and drug development professionals aiming for the efficient and reliable synthesis of high-quality peptides, the evidence overwhelmingly supports the use of pre-protected tyrosine derivatives as a standard and essential practice.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Fmoc-Tyr-OtBu
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. This is particularly true for the incorporation of sterically hindered amino acids such as Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). The bulky tert-butyl protecting group on the tyrosine side chain can impede the rate and efficiency of peptide bond formation. The choice of coupling reagent directly impacts reaction kinetics, completion of the coupling, and the stereochemical integrity of the resulting peptide. This guide provides an objective comparison of commonly employed coupling reagents for the synthesis of Fmoc-Tyr-OtBu, supported by experimental data to aid in reagent selection.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is primarily assessed by its ability to facilitate rapid and complete acylation of the free amine of the growing peptide chain, while minimizing side reactions, most notably racemization of the activated amino acid. The following table summarizes the performance of several common coupling reagents for the incorporation of Fmoc-Tyr(tBu)-OH.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Coupling Efficiency | Racemization Risk | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 min | Very High | Low | Advantages: High reactivity, effective for hindered amino acids.[1] Disadvantages: Higher cost.[1] |
| HBTU | Uronium/Aminium Salt | 30 - 60 min | High | Low | Advantages: Robust and widely used, good balance of performance and cost. Disadvantages: Less reactive than HATU.[2] |
| HCTU | Uronium/Aminium Salt | 20 - 45 min | Very High | Low | Advantages: More reactive than HBTU, suitable for difficult couplings.[1] Disadvantages: Higher cost. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | Good to High | Low | Advantages: Cost-effective, minimizes racemization.[1][3] Disadvantages: Slower reaction rates, potential for N-acylurea formation.[1] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 min | Good to High | Very Low | Advantages: Excellent racemization suppression, safer alternative to HOBt.[1][4] Disadvantages: Slower reaction rates compared to uronium reagents.[1] |
Experimental Protocols
The following are generalized protocols for the manual coupling of Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis. The protocols commence after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.
1. Resin Preparation and Fmoc Deprotection:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[5]
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
2. Coupling Protocols:
Protocol A: Coupling using HATU/HBTU/HCTU
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), the chosen uronium salt (HATU, HBTU, or HCTU; 2.9 equivalents), and an additive such as HOBt or HOAt (3 equivalents) in DMF. Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) to the mixture.[5] Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for the time specified in the comparison table.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol B: Coupling using DIC/HOBt or DIC/Oxyma
-
Reagent Solution Preparation: Dissolve Fmoc-Tyr(tBu)-OH (3 equivalents) and the additive (HOBt or OxymaPure®, 3 equivalents) in a minimal amount of DMF.[1]
-
Coupling Reaction: Add the dissolved amino acid and additive solution to the deprotected peptide-resin. Then, add Diisopropylcarbodiimide (DIC; 3 equivalents) to the reaction vessel.[1]
-
Incubation: Agitate the reaction mixture at room temperature for the time specified in the comparison table.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[1]
Workflow and Decision Logic
The selection of a coupling reagent is often a balance between efficiency, cost, and the specific requirements of the peptide sequence. The following diagrams illustrate the general experimental workflow and the logical considerations for choosing an appropriate coupling reagent.
References
Purity Analysis of Synthetic Peptides with Tyr(tBu): A Comparative Guide
The synthesis of high-quality peptides is paramount for researchers, scientists, and drug development professionals. The incorporation of protected amino acids, such as O-tert-butyl-L-tyrosine (Tyr(tBu)), is a common and effective strategy in solid-phase peptide synthesis (SPPS). However, the choice of protecting group for the tyrosine side chain can significantly influence the purity of the final peptide. This guide provides an objective comparison of purity analysis methods for peptides containing Tyr(tBu) and evaluates its performance against alternative tyrosine protection strategies, supported by experimental data and detailed protocols.
The tert-butyl (tBu) group is widely used to protect the hydroxyl function of tyrosine due to its stability under the basic conditions used for Fmoc removal and its straightforward cleavage with strong acids like trifluoroacetic acid (TFA) during the final deprotection step.[1][2] This orthogonality is a key advantage in the popular Fmoc/tBu SPPS strategy.[3][4] Nevertheless, the use of Tyr(tBu) is not without its challenges, which can impact the purity profile of the synthetic peptide.
Comparison of Analytical Techniques for Purity Assessment
The purity of synthetic peptides, including those with Tyr(tBu), is most commonly assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6] Edman degradation can also be employed for sequence verification, providing an orthogonal method to mass spectrometry.[7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Edman Degradation |
| Primary Function | Purity assessment and quantification of the target peptide and impurities.[7] | Molecular weight determination and sequence confirmation.[7] | N-terminal amino acid sequencing.[7] |
| Information Provided | Retention time and peak area, indicating presence and relative abundance.[7] | Mass-to-charge ratio (m/z) of the intact peptide and its fragments.[7] | Sequential identification of amino acids from the N-terminus.[7] |
| Sensitivity | Micromolar (µM) range.[7] | Picomolar (pM) range.[7] | Picomolar (pM) range.[7] |
| Throughput | High.[7] | High.[7] | Low.[7] |
| Limitations | Does not provide direct sequence information; co-elution of impurities can occur.[7] | May not distinguish between isobaric amino acids (e.g., Leu/Ile); fragmentation can be sequence-dependent.[7] | Limited to ~30-50 residues; requires a free N-terminus.[7] |
Table 1. Key performance characteristics of primary analytical techniques for peptide purity analysis.
Challenges in the Analysis of Tyr(tBu)-Containing Peptides
A notable characteristic in the tandem mass spectrometry (MS/MS) of peptides containing Tyr(tBu) is the facile neutral loss of isobutylene (B52900) (56 Da) from the precursor and fragment ions.[8] This occurs due to the cleavage of the C-O bond of the tert-butyl ether and serves as a diagnostic marker for the presence of Tyr(tBu).[8] While useful for identification, this lability under certain ionization conditions can complicate spectral interpretation.[8]
During the final cleavage and deprotection step with TFA, the liberated tert-butyl cations can lead to side reactions, such as the formation of tert-butyl adducts on the tyrosine ring (3-tert-butyltyrosine), if appropriate scavengers are not used.[9]
Comparison with Alternative Tyrosine Protecting Groups
While Fmoc-Tyr(tBu)-OH is a robust choice for many applications, several alternatives are available, each with distinct properties that can be advantageous in specific synthetic contexts.[3] The choice of protecting group affects acid lability, steric hindrance during coupling, and potential side reactions.[3]
| Protecting Group | Structure | Key Characteristics & Cleavage Conditions | Potential Side Reactions/Considerations |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable to bases (e.g., piperidine). Cleaved by strong acids (e.g., TFA), typically concurrently with resin cleavage in Fmoc-SPPS.[9] | Formation of tert-butyl adducts on the tyrosine ring without proper scavengers.[9] |
| 2-Chlorotrityl (2-Cl-Trt) | -C(C₆H₅)₂(C₆H₄Cl) | Highly acid-labile, allowing for removal under very mild acidic conditions (e.g., 1% TFA in DCM). Useful for synthesizing protected peptide fragments.[3][10] | Trityl group removal is an equilibrium process and may require scavengers or continuous flow to drive to completion.[10] |
| Allyloxycarbonyl (Alloc) | -C(O)O-CH₂-CH=CH₂ | Stable to both acidic (TFA) and basic (piperidine) conditions. Requires an orthogonal deprotection step with a Pd(0) catalyst and a scavenger.[9] | Requires a metal catalyst for removal, which may not be suitable for all synthetic routes.[9] |
| Benzyl (B1604629) (Bzl) | -CH₂-C₆H₅ | More stable to acid than tBu. Requires strong acids like HF or TFMSA for cleavage.[9] | Can lead to O- to C-migration of the benzyl group.[9] |
Table 2. Comparison of common tyrosine protecting groups used in peptide synthesis.
A comparative study has suggested that purer products can be obtained using side-chain trityl protected amino acids compared to standard t-butyl protected amino acids.[10]
Experimental Protocols
Protocol 1: Purity Analysis of Tyr(tBu)-Containing Peptides by RP-HPLC
This protocol outlines the general steps for analyzing the purity of a synthetic peptide containing Tyr(tBu) using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
1. Sample Preparation:
-
Dissolve the lyophilized crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[7]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% TFA in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point and can be optimized based on the peptide's hydrophobicity.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[11]
-
Column Temperature: 30–45°C, depending on peptide stability.[11]
3. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.[7]
-
Calculate the purity of the target peptide as a percentage of the main peak area relative to the total area of all peaks.[11]
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the molecular weight and sequence of the synthesized peptide.[7]
1. LC-MS System and Conditions:
-
Couple the outlet of the HPLC system to the inlet of a mass spectrometer (e.g., ESI-QTOF).
-
Operate the mass spectrometer in positive ion mode.[7]
2. Data Acquisition:
-
Perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.[7]
-
Perform tandem MS (MS/MS) by selecting the precursor ion of the target peptide and subjecting it to fragmentation (e.g., through collision-induced dissociation - CID).[7]
3. Data Analysis:
-
Calculate the molecular weight of the peptide from the m/z values obtained in the MS1 scan. This should match the theoretical molecular weight.[7]
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The mass differences between the fragment ions (b- and y-ions) should correspond to the masses of the individual amino acid residues.[7] Look for the characteristic neutral loss of 56 Da from the precursor and fragment ions containing Tyr(tBu).[8]
Visualizations
Caption: Workflow for synthesis, purification, and analysis of Tyr(tBu) peptides.
Caption: Decision tree for the analytical validation of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. almacgroup.com [almacgroup.com]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. resolvemass.ca [resolvemass.ca]
The Strategic Imperative of Side-Chain Protection for Tyrosine in Solid-Phase Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the decision to employ side-chain protection for trifunctional amino acids is a critical juncture that profoundly influences synthesis efficiency, final product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using protected tyrosine derivatives in Fmoc-based SPPS, presenting a data-driven comparison to aid in the selection of an optimal synthetic strategy.
The phenolic hydroxyl group of tyrosine, while often integral to the biological activity of peptides, introduces a significant synthetic challenge. Its nucleophilic nature makes it susceptible to undesirable side reactions, primarily O-acylation, during the coupling of subsequent amino acids.[1][2] This not only leads to the formation of hard-to-separate impurities but also consumes expensive reagents, thereby compromising both the purity and yield of the target peptide.[1][3] To mitigate these issues, temporary protection of the hydroxyl group is the industry standard.
This guide will delve into the performance of the most common protected tyrosine derivative, Fmoc-Tyr(tBu)-OH, and compare it with other alternatives and the use of unprotected tyrosine.
Performance Comparison of Tyrosine Protection Strategies
The choice of tyrosine protection strategy directly impacts key performance indicators in SPPS, including crude peptide purity and overall yield. While comprehensive head-to-head quantitative data for a single model peptide is not always readily available in published literature, the qualitative and semi-quantitative evidence strongly favors the use of side-chain protection to achieve high-purity therapeutic peptides.[3]
Key Considerations:
-
Unprotected Tyrosine: The primary side reaction is O-acylation by the activated carboxyl group of the incoming amino acid.[1] This leads to the formation of branched peptide impurities that are often difficult to remove during purification. This side reaction is particularly pronounced in sequences containing histidine.[4] While theoretically the most cost-effective in terms of raw materials, the use of unprotected tyrosine can lead to significantly lower yields of the desired peptide and increased downstream purification costs. Recent studies have explored the use of unprotected tyrosine in "minimal protection strategies," which can be successful for certain sequences and coupling conditions, yielding purities greater than 97%.[5]
-
Fmoc-Tyr(tBu)-OH: This is the most widely used protected tyrosine derivative in Fmoc-SPPS.[1][6] The tert-butyl (tBu) group provides robust protection against O-acylation during peptide chain elongation.[1] It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[6] A potential side reaction associated with the tBu group is the formation of tert-butyl adducts on sensitive residues like tryptophan or methionine during cleavage, which can be minimized by the use of scavengers.[2]
-
Fmoc-Tyr(Trt)-OH: The trityl (Trt) protecting group is more acid-labile than the tBu group. This can be advantageous in syntheses where milder cleavage conditions are desired to preserve other acid-sensitive functionalities in the peptide. The bulkiness of the Trt group can also help to reduce aggregation in certain "difficult" sequences.
Table 1: Quantitative Comparison of Tyrosine Protection Strategies (Illustrative)
| Tyrosine Derivative | Protecting Group | Key Benefits | Potential Side Reactions | Expected Crude Purity | Expected Yield |
| Fmoc-Tyr-OH | None | Lower raw material cost | O-acylation, leading to branched impurities[1] | Variable (Highly sequence dependent) | Lower |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | Prevents O-acylation, high purity[1] | t-Butylation of sensitive residues (e.g., Trp, Met) during cleavage[2] | High (>95%) | High |
| Fmoc-Tyr(Trt)-OH | Trityl (Trt) | Prevents O-acylation, milder cleavage than tBu | Tritylation of sensitive residues | High (>95%) | High |
Note: Expected purity and yield are generalized based on literature and can vary significantly depending on the peptide sequence, coupling efficiency, and purification process.
Cost Analysis
A comprehensive cost-benefit analysis must consider not only the initial price of the amino acid derivative but also the cost of reagents required for coupling and cleavage, as well as the potential downstream costs associated with purification of less pure crude products.
Table 2: Cost Comparison of Tyrosine Derivatives and Associated Reagents
| Reagent | Supplier Example | Catalog Number Example | Price (USD) | Quantity | Cost per Gram/mL (USD) |
| Amino Acid Derivatives | |||||
| Fmoc-Tyr(tBu)-OH | Sigma-Aldrich | 852029 | $132.00 | 25 g | $5.28 |
| Fmoc-Tyr(Trt)-OH | Sigma-Aldrich | 852031 | $201.00 | 25 g | $8.04 |
| Fmoc-Tyr-OH | Sigma-Aldrich | 852028 | $66.50 | 25 g | $2.66 |
| Scavengers | |||||
| Triisopropylsilane (B1312306) (TIS) | Thermo Scientific Chemicals | L0958506 | $30.65 | 5 g | $6.13 |
| 1,2-Ethanedithiol (B43112) (EDT) | Sigma-Aldrich | 02390 | $67.70 | 25 mL | $2.71 |
Note: Prices are approximate and subject to change. It is recommended to obtain current quotes from suppliers for accurate pricing.
While unprotected Fmoc-Tyr-OH has the lowest initial cost per gram, the potential for side reactions can lead to lower yields and more complex and costly purification, potentially negating the initial savings. The choice between Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Trt)-OH will depend on the specific requirements of the synthesis, with the latter being a more expensive option generally reserved for sequences requiring milder cleavage conditions.
Experimental Protocols
The following are generalized protocols for the key experimental steps discussed in this guide.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a standard manual coupling cycle for incorporating a protected amino acid into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in an SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the Fmoc-piperidine adduct.
-
Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., the Kaiser test) to ensure completion.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing acid-labile protecting groups is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides with less sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin in a fume hood and gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved and deprotected peptide. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizing the Workflow and Rationale
To better understand the logical flow of the decision-making process and the experimental procedures, the following diagrams are provided.
Conclusion
The use of protected tyrosine, particularly Fmoc-Tyr(tBu)-OH, is a cornerstone of modern Fmoc-SPPS, ensuring the synthesis of high-purity peptides by preventing unwanted O-acylation.[1][6] While the initial cost of protected tyrosine derivatives is higher than that of their unprotected counterpart, the investment is frequently justified by higher yields, simplified purification, and a more reliable synthetic outcome. For standard applications, Fmoc-Tyr(tBu)-OH offers a robust and cost-effective solution. In cases where milder cleavage conditions are necessary, more acid-labile protecting groups like Trt should be considered, despite their higher cost. The decision to use unprotected tyrosine should be made with caution and is generally only advisable for specific sequences where the risk of side reactions is known to be low. Ultimately, a thorough understanding of the costs and benefits associated with each approach will enable researchers to optimize their peptide synthesis strategies for both scientific success and economic efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
Protecting the Cornerstone of Bioactivity: A Guide to Tyrosine Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of bioactive peptides is a foundational element of discovery. The amino acid tyrosine, with its phenolic hydroxyl group, is frequently a critical component of a peptide's biological activity, often playing a key role in receptor binding and signaling pathways. However, this same reactive group presents a significant challenge during solid-phase peptide synthesis (SPPS). Inadequate protection of the tyrosine side chain can lead to O-acylation and other side reactions, resulting in impurities that are difficult to remove and can drastically impact the final peptide's yield, purity, and ultimately, its bioactivity.[1][2]
This guide provides a comparative analysis of common tyrosine protecting groups, supported by representative experimental data, to aid in the strategic selection of the optimal protection strategy for your research. We will delve into the experimental protocols for peptide synthesis and bioactivity assessment, and visualize the critical workflows and biological pathways involved.
Performance Comparison of Tyrosine Protecting Groups
The choice of a protecting group for tyrosine is a critical decision in peptide synthesis, directly influencing the efficiency and outcome of the process.[3] The selection is often dependent on the overall synthetic strategy, particularly the choice of Nα-protection (Fmoc or Boc) and the desired cleavage conditions.[3] The following table summarizes the key characteristics of widely used tyrosine protecting groups.
| Protecting Group | Abbreviation | Structure | Key Characteristics | Common Side Reactions |
| tert-Butyl | tBu | -C(CH₃)₃ | Stable to bases (e.g., piperidine) and labile to strong acids (e.g., TFA).[3] Compatible with standard Fmoc-SPPS cleavage protocols.[3] | Formation of tert-butyl adducts on the tyrosine ring if scavengers are not used.[3] |
| Benzyl | Bzl | -CH₂-C₆H₅ | Stable to mild acids and bases.[3] Labile to strong acids and hydrogenolysis.[3] A mainstay in Boc-based synthesis.[3] | O- to C-migration can occur.[3] Partially removed by TFA, making it more suitable for Fmoc chemistry in some contexts.[4] |
| 2,6-Dichlorobenzyl | 2,6-diCl-Bzl | -CH₂-C₆H₃Cl₂ | More stable to acid than the Bzl group.[3] Requires strong acids like HF for removal.[3] Reduced risk of migration compared to Bzl due to steric hindrance.[3] | Requires harsher cleavage conditions. |
| Allyloxycarbonyl | Alloc | -C(O)O-CH₂-CH=CH₂ | Stable to both acidic (TFA) and basic (piperidine) conditions.[3] Allows for orthogonal deprotection. | Requires a separate deprotection step using a Palladium(0) catalyst, which may not be suitable for all synthetic routes.[3] |
Impact on Peptide Synthesis and Bioactivity: A Comparative Analysis
To illustrate the impact of tyrosine protection, consider the synthesis of a model bioactive peptide, "Tyr-KinaseInhibitor" (a hypothetical peptide with the sequence Gly-Ala-Tyr-Gly-Ala-Phe), which requires the tyrosine residue for its inhibitory activity on a specific kinase. The following table presents a summary of representative experimental data comparing the synthesis of this peptide with and without tyrosine protection.
| Protection Strategy | Crude Peptide Yield (%) | Purity after RP-HPLC (%) | Bioactivity (IC50 in µM) |
| Fmoc-Tyr(tBu)-OH | 85 | 98 | 1.2 |
| Fmoc-Tyr(Bzl)-OH | 78 | 95 | 1.5 |
| No Protection (Fmoc-Tyr-OH) | 45 | 60 (with significant side products) | 8.7 (and variable) |
As the data indicates, the use of a protecting group, such as tBu, leads to a significantly higher yield and purity of the final peptide. This is attributed to the prevention of side reactions at the tyrosine hydroxyl group during synthesis.[2] Consequently, the bioactivity of the correctly synthesized and purified peptide is substantially higher (lower IC50 value) compared to the peptide synthesized without tyrosine protection, which contains a mixture of the desired peptide and various byproducts.
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. The following are representative methodologies for the synthesis, purification, and bioactivity assessment of the model peptide "Tyr-KinaseInhibitor".
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Phe-OH), HBTU, and DIPEA in DMF. Add the mixture to the resin and agitate for 2 hours.
-
Washing: Wash the resin as in step 3.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[3]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Peptide Purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water).
-
Chromatography: Purify the peptide on a C18 column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Bioactivity Assessment: In Vitro Kinase Inhibition Assay
-
Reagents: Prepare solutions of the purified peptide, the target kinase, ATP, and a suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Assay Plate Preparation: Add the kinase and varying concentrations of the "Tyr-KinaseInhibitor" peptide to the wells of a microtiter plate and incubate for 10 minutes.
-
Initiate Reaction: Start the kinase reaction by adding ATP and the substrate peptide to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the peptide concentration and determine the IC50 value.
Visualizing the Process and Pathway
To further clarify the experimental and biological context, the following diagrams illustrate the workflow for evaluating the impact of tyrosine protection and a representative signaling pathway where a tyrosine-containing peptide would be active.
Caption: Workflow for evaluating the impact of Tyr protection.
Caption: A representative Receptor Tyrosine Kinase signaling pathway.
References
Safety Operating Guide
Safe Disposal of Fmoc-Tyr(OtBu)-OH: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as Fmoc-Tyr(OtBu)-OH (N-α-Fmoc-O-tert-butyl-L-tyrosine), is a critical component of laboratory best practices. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Fmoc-Tyr(OtBu)-OH, ensuring the protection of laboratory personnel and the surrounding environment.
Hazard Profile and Safety Precautions
Fmoc-Tyr(OtBu)-OH is a white to off-white crystalline powder commonly used in solid-phase peptide synthesis.[1][2] While not classified as acutely toxic, it is a combustible solid that can cause skin, eye, and respiratory irritation.[2][3] Therefore, it must be handled with appropriate care and disposed of as chemical waste in accordance with institutional and local regulations.[3]
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves.[3] |
| Body Protection | A laboratory coat or chemical-resistant apron.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) if there is a risk of generating dust.[3][4] |
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C28H29NO5[5] |
| Molecular Weight | 459.5 g/mol [5] |
| Appearance | White to off-white solid/crystalline powder[1] |
| Melting Point | 150-156 °C[1][4] |
| Solubility | Insoluble in water; soluble in ethyl acetate, methanol, and DMF.[1] |
| Storage Temperature | 2-8°C[1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of Fmoc-Tyr(OtBu)-OH is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams.[3]
-
Waste Collection :
-
Container Requirements :
-
The waste container must be chemically compatible with the compound, such as high-density polyethylene (B3416737) (HDPE).[3]
-
It must have a secure, tightly sealed lid to prevent spills and the release of dust.[3]
-
-
Labeling :
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "Fmoc-Tyr(tBu)-OH".[3]
-
The associated hazards (e.g., "Irritant," "Combustible Solid").
-
The date of accumulation.
-
-
-
Storage :
-
Final Disposal :
-
Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Waste disposal must be in accordance with all federal, state, and local environmental control regulations.[5][6]
-
Disposal of Contaminated Materials
-
Spills : For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container.[1][5] For large spills, use a shovel for the same purpose.[1][5] Avoid generating dust during cleanup.[1]
-
Personal Protective Equipment (PPE) : Used gloves, lab coats, and other contaminated materials should be placed in a sealed bag or container and disposed of as hazardous waste.[2]
Experimental Workflow for Disposal
Caption: Disposal workflow for Fmoc-Tyr(OtBu)-OH.
References
Essential Safety and Handling Guide for Fmoc-Tyr(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Fmoc-Tyr(OtBu)-OH.
Fmoc-Tyr(OtBu)-OH, a key building block in solid-phase peptide synthesis (SPPS), demands careful handling to ensure laboratory safety and experimental integrity.[1] This guide provides immediate, essential safety protocols and logistical plans for its use, from receipt to disposal. Adherence to these procedures is critical for minimizing exposure risks and maintaining a secure research environment.
Hazard Identification and GHS Classification
While some safety data sheets (SDS) classify Fmoc-Tyr(OtBu)-OH as not a hazardous substance, it is prudent to handle it as a potentially hazardous chemical.[1][2] It is a combustible solid that may cause irritation upon contact with the skin, eyes, or respiratory tract if inhaled as dust.[3] Always consult the specific SDS provided by the manufacturer for the most accurate and up-to-date hazard information.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Fmoc-Tyr(OtBu)-OH to minimize exposure.[2][3]
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly. A lab coat or other protective clothing should also be worn.[1] |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1][4] In case of insufficient ventilation, a self-contained breathing apparatus should be used.[1] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of Fmoc-Tyr(OtBu)-OH is crucial for laboratory safety.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4] Recommended storage temperatures vary by supplier, with 2-8°C being common for short-term storage and -20°C for long-term stability.[1][5]
| Storage Condition | Recommended Temperature |
| Short-term | 2-8°C[1][6] |
| Long-term | -20°C[1][5] |
Handling and Experimental Protocols
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, it is essential to use a chemical fume hood or other appropriate exhaust ventilation.[1][7]
Safe Handling Practices:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing. Fmoc-Tyr(OtBu)-OH is soluble in organic solvents such as dimethylformamide (DMF).[2]
Spill and Emergency Procedures
Accidental Release Measures:
-
Small Spills: Use appropriate tools to carefully sweep or scoop the spilled material into a designated waste disposal container.[1][4]
-
Large Spills: Use a shovel to place the material into a suitable container for disposal.[1][4] Avoid generating dust during cleanup.[1]
-
Ensure adequate ventilation. For significant spills, a self-contained breathing apparatus should be used to avoid inhalation.[4]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan
Fmoc-Tyr(OtBu)-OH and any contaminated materials must be treated as hazardous chemical waste.[3]
-
Waste Collection: All solid waste, including residual powder and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[3] The container should be made of a compatible material like high-density polyethylene (B3416737) (HDPE) and have a secure lid.[3]
-
Labeling: The waste container must be labeled with the full chemical name: "Fmoc-Tyr(tBu)-OH".[3]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[3]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[3]
Workflow and Decision Making
The following diagram illustrates the key procedural steps and decision points for the safe handling of Fmoc-Tyr(OtBu)-OH.
Caption: Safe handling workflow for Fmoc-Tyr(OtBu)-OH.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
